ethyl (Z)-pent-2-enoate
Description
BenchChem offers high-quality ethyl (Z)-pent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (Z)-pent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl (Z)-pent-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
AGMKVZDPATUSMS-WAYWQWQTSA-N |
SMILES |
CCC=CC(=O)OCC |
Isomeric SMILES |
CC/C=C\C(=O)OCC |
Canonical SMILES |
CCC=CC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Stereoselective Synthesis and Purification of Ethyl (Z)-Pent-2-enoate: A Technical Guide
Executive Summary & Strategic Analysis
Ethyl (Z)-pent-2-enoate (CAS: 16960-16-0) presents a classic stereochemical challenge. While the thermodynamic equilibrium heavily favors the (E)-isomer (trans), the (Z)-isomer (cis) often possesses distinct biological activity and a sharper, "greener" olfactory profile.
Achieving high isomeric purity (>98% Z) requires abandoning thermodynamic control in favor of kinetic control or surface-mediated stereoselectivity. This guide details two distinct routes:
-
The Industrial Standard (Lindlar Reduction): Best for scale-up. Relies on the semi-hydrogenation of ethyl pent-2-ynoate.
-
The Precision Route (Still-Gennari Olefination): Best for small-scale, high-purity synthesis. Relies on strongly electron-withdrawing phosphonates to enforce kinetic Z-selectivity.
Route Comparison Matrix
| Feature | Lindlar Semi-Hydrogenation | Still-Gennari Olefination |
| Primary Mechanism | Surface Catalysis (Syn-Addition) | Kinetic Control (Irreversible Elimination) |
| Starting Material | Ethyl pent-2-ynoate | Propanal + Trifluoroethyl phosphonate |
| Z-Selectivity | 90–95% (Requires purification) | >95% (High intrinsic selectivity) |
| Scalability | High (Kg scale feasible) | Low to Medium (Reagent cost/waste) |
| Primary Impurity | Over-reduced alkane (Ethyl pentanoate) | (E)-isomer (minor) |
Primary Route: Lindlar Semi-Hydrogenation
This route utilizes the syn-addition of hydrogen across a triple bond adsorbed onto a poisoned palladium surface. The "poison" (Lead/Quinoline) is critical; it occupies high-affinity active sites, preventing the adsorption of the alkene product and thus stopping over-reduction to the alkane.
Reaction Mechanism & Workflow
Caption: Figure 1. Surface-mediated catalytic cycle. Quinoline blocks active sites to prevent alkane formation.[1]
Detailed Protocol
Reagents:
-
Ethyl pent-2-ynoate (1.0 equiv)
-
Lindlar Catalyst (5% Pd on CaCO3, poisoned with Pb): 5 wt% relative to substrate.
-
Quinoline (Synthetic Grade): 0.2 equiv (increases selectivity).
-
Solvent: Hexane (HPLC Grade) or Ethanol/Hexane (1:1).
-
Hydrogen gas (Balloon pressure).[1]
Step-by-Step Methodology:
-
Preparation: In a clean, dry 3-neck round-bottom flask, dissolve ethyl pent-2-ynoate (10.0 g, 79 mmol) in Hexane (100 mL).
-
Poisoning: Add Quinoline (2.0 g, ~15.5 mmol). Stir for 10 minutes to allow interaction with the solvent matrix.
-
Catalyst Addition: Carefully add Lindlar catalyst (500 mg). Caution: Dry Pd catalysts can be pyrophoric in the presence of solvent vapors.
-
Purging: Seal the flask. Evacuate the headspace (vacuum) and backfill with Nitrogen (3x). Then, evacuate and backfill with Hydrogen (balloon).
-
Reaction: Stir vigorously at room temperature under H2 atmosphere.
-
Process Control Point (PCP): Monitor by GC-FID or TLC every 30 minutes. The reaction typically completes in 2–4 hours.
-
Critical Stop: Stop immediately when the alkyne peak disappears. Prolonged stirring leads to over-reduction (ethyl pentanoate formation).
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ether.
-
Quinoline Removal: Wash the filtrate with 1M HCl (2 x 50 mL) to protonate and remove the quinoline into the aqueous layer. Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.
Secondary Route: Still-Gennari Olefination[3]
For applications requiring >98% isomeric purity without difficult chromatography, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is superior.
Mechanism: Unlike standard HWE (which gives E), this uses bis(2,2,2-trifluoroethyl) phosphonates . The electron-withdrawing fluorine groups destabilize the transition state, making the elimination step faster than the interconversion of the intermediate betaine, locking the kinetic Z-geometry.
Protocol Summary:
-
Reagent: Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate.
-
Base: KHMDS (Potassium hexamethyldisilazide) in THF at -78°C.
-
Additive: 18-Crown-6 (Sequesters K+ ions, preventing chelation-controlled equilibration to the E-isomer).
-
Electrophile: Propanal (Propionaldehyde).
-
Result: Yields typically >95:5 Z:E ratio.
Purification: The "Silver Bullet" for Isomer Separation
Distillation is often insufficient due to the close boiling points of the isomers (Z: ~149°C vs E: ~156°C). The definitive separation method is Argentation Chromatography (Silver Nitrate Impregnated Silica).
Why Silver Nitrate?
Silver ions (
Preparation of Ag-SiO2 (10% w/w)
-
Dissolve
(5 g) in Acetonitrile (50 mL) and Water (5 mL). -
Add Silica Gel 60 (45 g) to the solution and mix to form a slurry.
-
Remove solvent on a rotary evaporator (protect from light with foil) until a free-flowing powder is obtained.
-
Dry in a vacuum oven at 60°C for 4 hours. Store in the dark.
Purification Workflow
Caption: Figure 2. Decision tree for purification. Ag-SiO2 is required if high isomeric purity is critical.
Analytical Validation
You must validate the stereochemistry using
NMR Data Table ( , 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-3 (Vinyl) | 6.25 ppm | dt (doublet of triplets) | 11.5 Hz (vicinal), 7.0 Hz | Diagnostic for (Z) |
| H-2 (Vinyl) | 5.75 ppm | dt | 11.5 Hz (vicinal), 1.5 Hz | Diagnostic for (Z) |
| Compare (E) | ~6.9 ppm | dt | 15.8 Hz | Diagnostic for (E) |
| H-4 (Methylene) | 2.65 ppm | m | - | Allylic protons |
| H-5 (Methyl) | 1.05 ppm | t | 7.5 Hz | Terminal methyl |
Validation Criteria:
-
Coupling Constant: If
Hz, you have the (E)-isomer. If Hz, you have the (Z)-isomer. -
GC-MS: Ensure no peak corresponds to ethyl pentanoate (M+ 130). The target molecule is M+ 128.
References
-
Lindlar, H. (1952).[2] Ein neuer Katalysator für selektive Hydrierungen.[2] Helvetica Chimica Acta, 35(2), 446–450.[2] Link
-
Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[4][5] Tetrahedron Letters, 24(41), 4405–4408. Link
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link
-
The Good Scents Company. (n.d.).[5] Ethyl (Z)-2-pentenoate Properties and Safety. Link
-
Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectra Simulation (Coupling Constants Reference). University of Wisconsin-Madison. Link
Sources
Spectroscopic Profiling and Structural Elucidation of Ethyl (Z)-pent-2-enoate: A Technical Guide
Executive Summary
In the synthesis of flavors, fragrances, and active pharmaceutical ingredients (APIs), the stereochemical integrity of
As a Senior Application Scientist, I approach the synthesis and spectroscopic characterization of such molecules not merely as a procedural checklist, but as a system of interlocking validations. This whitepaper provides a comprehensive, field-proven guide to the stereoselective synthesis of ethyl (Z)-pent-2-enoate and decodes its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Every protocol and analytical method described herein is designed to establish causality—explaining why a reaction behaves a certain way and how the spectroscopic data self-validates the molecular structure.
Analytical and Synthetic Workflow
To guarantee the (Z)-geometry of the target molecule, we utilize a controlled partial hydrogenation of an alkyne precursor. The workflow below illustrates the logical progression from synthesis to multi-modal spectroscopic validation.
Analytical workflow for the synthesis and spectroscopic validation of ethyl (Z)-pent-2-enoate.
Stereoselective Synthesis: The Lindlar Protocol
The most reliable method for accessing ethyl (Z)-pent-2-enoate is the semi-reduction of ethyl pent-2-ynoate using a Lindlar catalyst 1.
Mechanistic Causality
The Lindlar catalyst (5% Palladium on calcium carbonate, poisoned with lead) is specifically engineered to halt hydrogenation at the alkene stage. However, to achieve >95% (Z)-selectivity and prevent trace E/Z isomerization, pyridine is introduced as a secondary poison. Pyridine competitively binds to the active palladium sites, modulating their reactivity and locking the geometry into the kinetically favored (Z)-product.
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system . The cessation of hydrogen uptake acts as an in-situ kinetic checkpoint, ensuring no over-reduction occurs.
-
Catalyst Slurry Preparation: In a dry, argon-purged 250 mL round-bottom flask, suspend 0.844 g (0.396 mmol) of Lindlar catalyst in 100 mL of anhydrous tetrahydrofuran (THF).
-
Poisoning & Substrate Addition: Add 10.0 mL of pyridine to the slurry. Introduce 5.22 mL (39.6 mmol) of ethyl pent-2-ynoate.
-
Hydrogenation (The Validation Checkpoint): Sparge the reaction mixture with hydrogen gas for 10 minutes, then maintain a steady
atmosphere via a balloon. Monitor the volumetric uptake of hydrogen. The reaction will self-terminate (hydrogen consumption abruptly ceases) after exactly one molar equivalent is consumed (approx. 15 hours). -
Filtration: Filter the crude mixture through a pad of Celite® to remove the heterogeneous catalyst. Rinse the pad thoroughly with diethyl ether (
). -
Workup & Pyridine Sequestration: Dilute the filtrate with additional
and wash sequentially with saturated aqueous . Causality: The ions selectively chelate the pyridine, forming a vibrant blue, water-soluble copper-pyridine complex. This effectively strips the catalytic poison from the organic phase without degrading the ester. -
Isolation: Wash with brine, dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield (Z)-ethyl pent-2-enoate.
Spectroscopic Elucidation & Validation
Once synthesized, the molecule must be rigorously characterized. We rely on a triad of analytical techniques to confirm both the atomic connectivity and the spatial geometry 2.
Nuclear Magnetic Resonance (NMR)
NMR is the ultimate arbiter of stereochemistry. The distinction between the (E) and (Z) isomers of
-
Chemical Shift Causality: In the (E)-isomer, the
-proton (C-3) is coplanar and cis to the carbonyl oxygen. This places it directly within the deshielding region of the carbonyl's magnetic anisotropy, pushing its resonance downfield to ~7.0 ppm. In our target (Z)-isomer , the -proton is trans to the carbonyl, escaping this deshielding cone and resonating significantly upfield at ~6.20 ppm . -
J-Coupling Validation: The coupling constant between the two alkene protons (
) acts as an internal mathematical proof of geometry. A coupling of 11.5 Hz definitively locks the assignment, contrasting sharply with the ~15.5 Hz coupling found in (E)-alkenes.
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV induces predictable, structurally diagnostic fragmentation pathways 3.
The molecular ion (
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid validation of the functional groups. The conjugation of the alkene with the ester carbonyl lowers the C=O stretching frequency from a typical aliphatic ester (~1735 cm
Quantitative Data Summaries
Table 1: H and C NMR Spectral Data (400 MHz / 100 MHz, )
| Proton/Carbon | Shift ( | Multiplicity | J-Coupling (Hz) | Assignment / Causality |
| H-3 ( | 6.20 | dt | 11.5, 7.5 | Trans to carbonyl; escapes deshielding cone. |
| H-2 ( | 5.78 | dt | 11.5, 1.5 | Alpha proton, shielded relative to H-3. |
| H-4 | 2.65 | dq | 7.5, 7.5 | Allylic |
| H-1' | 4.16 | q | 7.1 | Ester oxymethylene. |
| H-5 | 1.05 | t | 7.5 | Terminal methyl on the carbon chain. |
| H-2' | 1.26 | t | 7.1 | Ester methyl. |
| C-1 | 166.5 | - | - | Conjugated ester carbonyl. |
| C-3 | 150.5 | - | - | Beta-alkene carbon. |
| C-2 | 119.5 | - | - | Alpha-alkene carbon. |
| C-1' | 60.0 | - | - | Ester oxymethylene carbon. |
Table 2: EI-MS (70 eV) Fragmentation Profile
| m/z | Relative Abundance | Fragment Ion | Mechanistic Causality |
| 128 | 15% | Intact molecular ion. | |
| 83 | 100% (Base) | Loss of ethoxy radical (-45 Da). Forms stable acylium ion. | |
| 55 | 65% | Extrusion of CO (-28 Da) from the acylium ion. | |
| 29 | 30% | Ethyl cation from the ester moiety. |
Table 3: Infrared (ATR) Absorption Bands
| Wavenumber (cm | Intensity | Assignment | Structural Significance |
| 2970, 2880 | Medium | C-H stretch | Aliphatic chain backbone. |
| 1715 | Strong | C=O stretch | Conjugation with the C=C bond lowers the frequency. |
| 1640 | Medium | C=C stretch | Cis-alkene stretching vibration. |
| 1180 | Strong | C-O stretch | Ester linkage confirmation. |
| 820 | Strong | =C-H bend | Out-of-plane bending; definitive signature of (Z)-geometry. |
References
- New Drug Approvals (2016).Acotiamide Synthesis and Lindlar Hydrogenation Protocols.
- MDPI - Molecules (2011).Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
- MDPI - Foods (2022).Effect of Seawater Irrigation on the Sugars, Organic Acids, and Volatiles in 'Reliance' Grape.
Sources
1H and 13C NMR chemical shifts of ethyl (Z)-pent-2-enoate
An In-depth Technical Guide to the NMR Characterization of Ethyl (Z)-pent-2-enoate
Executive Summary & Structural Context
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) serves as a critical intermediate in the synthesis of pheromones, fragrances, and stereochemically sensitive pharmaceutical scaffolds. Unlike its thermodynamically more stable (E)-isomer, the (Z)-isomer (cis) requires specific synthetic protocols—typically Lindlar hydrogenation of alkynes or Still-Gennari olefination—to ensure stereochemical purity.
Accurate NMR characterization is the primary method for validating the geometric integrity of this olefin. This guide provides a definitive reference for the 1H and 13C NMR chemical shifts , emphasizing the diagnostic coupling constants (
Molecular Structure & Numbering
For the purpose of this guide, the carbon skeleton is numbered as follows:
-
C1: Carbonyl carbon (
)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
C2:
-alkene carbon -
C3:
-alkene carbon -
C4: Allylic methylene
-
C5: Terminal methyl (chain)
-
C1': Ethoxy methylene[1]
-
C2': Ethoxy methyl[1]
1H NMR Spectroscopy: The Diagnostic Fingerprint
The proton NMR spectrum provides the most immediate confirmation of stereochemistry through vicinal coupling constants (
Chemical Shift Data (400 MHz, CDCl₃)
| Proton Position | Assignment | Shift ( | Multiplicity | Coupling Constants ( |
| H-3 | 6.15 – 6.25 | dt (doublet of triplets) | ||
| H-2 | 5.75 – 5.85 | dt (doublet of triplets) | ||
| H-1' | Ester | 4.18 | q (quartet) | |
| H-4 | Allylic | 2.60 – 2.70 | dq/m | Complex multiplet due to allylic coupling |
| H-2' | Ester | 1.28 | t (triplet) | |
| H-5 | Terminal | 1.05 | t (triplet) |
Critical Analysis of Stereochemistry
-
The "Z-Gap": The vicinal coupling constant between H-2 and H-3 is the definitive metric.
-
(Z)-Isomer:
Hz. -
(E)-Isomer:
Hz.
-
-
Chemical Shift Anisotropy: The H-3 proton in the (Z)-isomer typically resonates upfield (lower ppm, ~6.2 ppm) compared to the (E)-isomer (~6.9–7.0 ppm). In the (E)-isomer, the H-3 proton lies in the deshielding cone of the carbonyl group (s-cis conformation), whereas in the (Z)-isomer, steric strain forces a twist that, combined with the lack of coplanarity, reduces this deshielding effect.
13C NMR Spectroscopy: Carbon Framework
Carbon-13 NMR confirms the skeleton and provides secondary evidence of stereochemistry through the
Chemical Shift Data (100 MHz, CDCl₃)
| Carbon Position | Type | Shift ( | Notes |
| C-1 | Carbonyl ( | 166.5 | Typical conjugated ester |
| C-3 | 145.0 – 146.0 | Shielded relative to (E)-isomer (~149 ppm) | |
| C-2 | 119.5 – 120.5 | ||
| C-1' | Ester | 60.0 | |
| C-4 | Allylic | 21.5 | |
| C-1' | Ester | 14.2 | |
| C-5 | Terminal | 13.8 |
The Steric Compression Effect ( -effect)
In the (Z)-isomer, the allylic methylene (C-4) and the carbonyl oxygen are on the same side of the double bond. This steric crowding results in an upfield shift (shielding) for the involved carbons, particularly C-3 and C-4, compared to the (E)-isomer.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the validity of the spectral data, the compound must be synthesized using a stereoselective route. The following protocol outlines the Lindlar Hydrogenation method, which is the industry standard for accessing (Z)-alkenoates from alkynoates.
Stereoselective Synthesis Workflow
-
Substrate: Ethyl pent-2-ynoate.
-
Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb).
-
Additive: Quinoline (synthetic grade) to prevent over-reduction to the alkane.
-
Solvent: Ethyl Acetate or Methanol.
-
Atmosphere:
(1 atm, balloon).
Step-by-Step:
-
Dissolve ethyl pent-2-ynoate (1.0 eq) in Ethyl Acetate (0.1 M).
-
Add Quinoline (0.2 eq).
-
Purge flask with
, then introduce via balloon. -
Stir vigorously at RT. Monitor via TLC (Silver Nitrate impregnated silica is best for separating alkene isomers) or GC-MS.
-
Critical Endpoint: Stop reaction immediately upon consumption of alkyne to prevent isomerization or over-reduction.
-
Filter through Celite, wash with 1M HCl (to remove quinoline), dry over
, and concentrate.
NMR Sample Preparation
-
Solvent:
(99.8% D) with 0.03% TMS v/v. -
Concentration: ~10-15 mg of oil in 0.6 mL solvent.
-
Tube: High-throughput 5mm NMR tube.
-
Acquisition:
-
1H: 16 scans, 1s relaxation delay.
-
13C: 512 scans, 2s relaxation delay, proton decoupled.
-
Visualization: Isomer Identification Logic
The following diagram illustrates the logical flow for assigning the stereochemistry of ethyl pent-2-enoate based on the spectral data described above.
Figure 1: Decision tree for the stereochemical assignment of ethyl pent-2-enoate using 1H NMR parameters.
References
-
Stoermer, M. J., & Pinhey, J. T. (1998).[1] Ethyl (Z)-2-Methyl-5-phenyl-2-pentenoate. Molecules, 3, M63.[1] (Reference for Z-enoate coupling constants and shift trends). [Link]
-
Lindlar, H. (1952).[3][4] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450. (Foundational protocol for Z-alkene synthesis). [Link]
-
NIST Chemistry WebBook. (2025). Ethyl trans-2-pentenoate Mass Spectrum and Data (Used for comparative E-isomer baselines). National Institute of Standards and Technology.[5][6] [Link]
-
Reich, H. J. (2024). NMR Spectroscopy: Data for Alkenes. University of Wisconsin-Madison. (General reference for Karplus relationships in alkenes). [Link]
Sources
physical and chemical properties of ethyl (Z)-pent-2-enoate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl (Z)-pent-2-enoate
Introduction: Defining Ethyl (Z)-pent-2-enoate
Ethyl (Z)-pent-2-enoate, with the CAS Registry Number 27805-84-1, is an organic compound classified as an α,β-unsaturated ester.[1] It possesses the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol .[2][3] The molecule's structure is characterized by a five-carbon pentenoate backbone containing a carbon-carbon double bond between the C2 and C3 positions. The "(Z)-" designation specifies the stereochemistry of this double bond, indicating that the higher-priority substituents on each carbon of the double bond (the ethyl ester group on C2 and the ethyl group on C3) are on the same side. This geometric isomerism is a critical determinant of its physical properties and chemical reactivity. As an α,β-unsaturated ester, its electronic structure features a conjugated system, where the π-electrons of the carbonyl group and the alkene are delocalized, profoundly influencing its reaction pathways.[4] This guide provides a comprehensive analysis of its physical characteristics, chemical behavior, spectroscopic signature, and synthetic methodologies, tailored for professionals in chemical research and drug development.
Molecular Structure and Isomerism
The precise arrangement of atoms in ethyl (Z)-pent-2-enoate is fundamental to its properties. The Z-configuration enforces a specific spatial orientation that distinguishes it from its (E)-isomer, ethyl (E)-pent-2-enoate.
A 2D representation of Ethyl (Z)-pent-2-enoate.
Section 1: Physical Properties
The physical properties of ethyl (Z)-pent-2-enoate are summarized below. These characteristics are essential for its handling, purification, and application in various chemical processes. Data presented are derived from experimental and estimated values from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[2] |
| Molecular Weight | 128.17 g/mol | PubChem[2] |
| Appearance | Colorless liquid (presumed) | General ester properties |
| Boiling Point | 149.0 - 150.0 °C (at 760 mmHg, est.) | The Good Scents Company[1] |
| Flash Point | 45.4 °C (114.0 °F, TCC, est.) | The Good Scents Company[1] |
| Vapor Pressure | 4.057 mmHg at 25.0 °C (est.) | The Good Scents Company[1] |
| Solubility | Soluble in alcohol; Water solubility: 1439 mg/L at 25 °C (est.) | The Good Scents Company[1] |
| logP (o/w) | 2.379 (est.) | The Good Scents Company[1] |
| CAS Number | 27805-84-1 | The Good Scents Company[1] |
Section 2: Chemical Properties and Reactivity
As an α,β-unsaturated ester, the reactivity of ethyl (Z)-pent-2-enoate is dominated by the conjugated C=C-C=O system. This creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).[4] The choice between direct attack at the carbonyl (1,2-addition) and attack at the β-carbon (1,4-conjugate addition or Michael addition) is a key theme in its chemistry, often dictated by the nature of the nucleophile and reaction conditions.
Electrophilic sites and primary nucleophilic attack pathways.
Conjugate Addition (Michael Reaction)
Soft nucleophiles, such as cuprates (Gilman reagents), enamines, and stabilized carbanions, preferentially attack the electrophilic β-carbon in a 1,4-conjugate addition.[4] This reaction is synthetically valuable for forming new carbon-carbon bonds at the β-position, leading to the formation of saturated ester derivatives after protonation of the resulting enolate.
Direct Carbonyl Addition (1,2-Addition)
Hard, highly reactive nucleophiles like Grignard reagents and organolithium compounds tend to favor direct (1,2) attack at the carbonyl carbon. This pathway leads to the formation of tertiary allylic alcohols after acidic workup. The competition between 1,2- and 1,4-addition can be tuned by factors such as solvent, temperature, and the presence of Lewis acids.
Hydrolysis
Under acidic or basic conditions, the ester functionality can be hydrolyzed. Base-catalyzed hydrolysis (saponification), often using a reagent like lithium hydroxide (LiOH) in a THF/water/methanol mixture, is typically irreversible and proceeds via nucleophilic acyl substitution to yield the corresponding (Z)-pent-2-enoate carboxylate salt, which upon acidification gives (Z)-pent-2-enoic acid.[5]
Reduction Reactions
The reduction of ethyl (Z)-pent-2-enoate can be selective depending on the reagent used:
-
Conjugate Reduction: Reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) or catalytic hydrogenation with specific catalysts (e.g., Wilkinson's catalyst) can selectively reduce the carbon-carbon double bond to yield ethyl pentanoate.
-
Carbonyl Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the alkene, yielding pentan-1-ol. Selective reduction of the ester to the corresponding allylic alcohol, (Z)-pent-2-en-1-ol, can be achieved using milder reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Diels-Alder Reaction
The electron-deficient alkene in ethyl (Z)-pent-2-enoate makes it a competent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes.[4] This provides a powerful route for the synthesis of complex cyclic structures.
Section 3: Spectroscopic Characterization
Spectroscopic methods provide the definitive structural confirmation of ethyl (Z)-pent-2-enoate. The following data are predicted based on established principles and analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is highly diagnostic for confirming the structure and, crucially, the (Z)-stereochemistry.
-
Vinyl Protons (H2, H3): Two doublets of triplets (or complex multiplets) are expected in the δ 5.5-6.5 ppm region. The key diagnostic feature is the vicinal coupling constant (J₃,₄) between these protons, which for a (Z)-isomer is typically in the range of 10-12 Hz, significantly smaller than the ~15-18 Hz expected for the corresponding (E)-isomer.
-
Ethyl Ester Group (-OCH₂CH₃): A quartet around δ 4.1-4.2 ppm (for the -OCH₂- protons) and a triplet around δ 1.2-1.3 ppm (for the -CH₃ protons) are characteristic.
-
Ethyl Substituent (-CH₂CH₃): An allylic methylene group (-CH₂-) will appear as a multiplet around δ 2.0-2.3 ppm, coupled to both the adjacent vinyl proton and the terminal methyl group. The terminal methyl group will appear as a triplet around δ 0.9-1.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 7 distinct resonances:
-
Carbonyl Carbon (C=O): δ ~165-170 ppm.
-
Alkene Carbons (C=C): δ ~120-150 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃): δ ~60 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).
-
Ethyl Substituent Carbons (-CH₂CH₃): δ ~20-30 ppm (-CH₂-) and δ ~10-15 ppm (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.
-
C=C Stretch: An absorption of medium intensity is expected in the 1640-1650 cm⁻¹ region.[6]
-
=C-H Bending: A characteristic C-H out-of-plane bending vibration for a cis (Z) disubstituted alkene is expected around 675-730 cm⁻¹.[6] This can be a useful diagnostic peak to distinguish from the trans (E) isomer, which shows a band at ~960-980 cm⁻¹.[6]
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching of the ester.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 128. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) to give an acylium ion at m/z = 83, and the loss of ethylene (28 Da) via a McLafferty rearrangement if sterically feasible.
Section 4: Synthesis Protocol
The stereoselective synthesis of (Z)-α,β-unsaturated esters is a significant challenge in organic chemistry. A highly effective method is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonates with electron-withdrawing groups to kinetically favor the formation of the (Z)-alkene.[5]
Workflow for the Still-Gennari synthesis of Ethyl (Z)-pent-2-enoate.
Protocol: Still-Gennari Synthesis of Ethyl (Z)-pent-2-enoate
Causality: This protocol employs potassium hexamethyldisilazide (KHMDS) as a strong, non-nucleophilic base and 18-crown-6 to sequester the potassium cation, enhancing the base's reactivity. The use of bis(2,2,2-trifluoroethyl)phosphonoacetate is critical; the electron-withdrawing trifluoroethyl groups destabilize the betaine intermediate and accelerate the elimination to the kinetic (Z)-alkene product before equilibration to the more thermodynamically stable (E)-alkene can occur.[5]
Materials:
-
Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)acetate
-
Propanal
-
Potassium hexamethyldisilazide (KHMDS) solution in THF
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: To the flask, add 18-crown-6 (1.1 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbanion Formation: Slowly add a solution of KHMDS (1.05 equivalents) in THF to the cooled solution. After stirring for 10 minutes, add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)acetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Stir the resulting mixture at -78 °C for 30 minutes.
-
Olefination: Add a solution of propanal (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phosphonate is consumed.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure ethyl (Z)-pent-2-enoate.
Conclusion
Ethyl (Z)-pent-2-enoate is a molecule whose properties are defined by the interplay between its ester functionality and the Z-configured α,β-unsaturated system. Its distinct physical properties and predictable, yet tunable, chemical reactivity make it a valuable synthon in organic chemistry. A thorough understanding of its spectroscopic signature is essential for its unambiguous identification, while stereoselective synthetic methods, such as the Still-Gennari olefination, provide reliable access to this specific geometric isomer. This guide serves as a foundational resource for researchers leveraging the unique characteristics of ethyl (Z)-pent-2-enoate in synthetic design and application.
References
-
ethyl (Z)-2-pentenoate, 27805-84-1. The Good Scents Company. [Link]
-
ethyl 2-pentenoate, 2445-93-4. The Good Scents Company. [Link]
-
(Z)-ethyl pent-2-enoate | C7H12O2 | CID 11332473. PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl pent-2-enoate | C7H12O2 | CID 102263. PubChem, National Center for Biotechnology Information. [Link]
-
α,β-Unsaturated carbonyl compound. Wikipedia. [Link]
-
Ethyl trans-2-pentenoate. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]
-
infrared spectrum of E/Z pent-2-ene (cis/trans somers). Doc Brown's Chemistry. [Link]
Sources
- 1. ethyl (Z)-2-pentenoate, 27805-84-1 [thegoodscentscompany.com]
- 2. (Z)-ethyl pent-2-enoate | C7H12O2 | CID 11332473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl pent-2-enoate | C7H12O2 | CID 102263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Stability Profile and Storage Protocols for Ethyl (Z)-Pent-2-enoate
Executive Summary
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a volatile unsaturated ester characterized by its specific cis-geometry.[1][2] Unlike its thermodynamically more stable trans (E) counterpart, the (Z)-isomer presents unique stability challenges, primarily geometric isomerization and hydrolysis.
For research and drug development applications where stereochemical purity is critical, standard "cool and dry" storage is insufficient. This guide mandates a protocol of 2–8°C storage under inert atmosphere to prevent stereomutation and oxidative degradation.
Physicochemical Baseline
Understanding the fundamental properties of the target molecule is the first step in designing a robust storage protocol.
| Property | Specification | Critical Note |
| IUPAC Name | Ethyl (Z)-pent-2-enoate | Verify (Z)-configuration specifically. |
| CAS Number | 27805-84-1 | Distinct from (E)-isomer (24410-84-2) and generic (2445-93-4).[1] |
| Molecular Weight | 128.17 g/mol | Low MW indicates high volatility. |
| Physical State | Colorless Liquid | Check for yellowing (oxidation indicator). |
| LogP | ~2.38 | Lipophilic; partitions into plastic (avoid PVC). |
| Boiling Point | ~158°C (est) | Do not use vacuum concentration without cooling.[1] |
| Solubility | Soluble in Alcohol, Chloroform | Hydrolytically unstable in aqueous buffers.[1] |
Degradation Mechanisms: The "Why" Behind the Protocol
As an Application Scientist, I define stability not just by "shelf life" but by the preservation of the molecule's structural integrity. Three primary mechanisms threaten Ethyl (Z)-pent-2-enoate.
Geometric Isomerization (The Primary Threat)
The (Z)-alkene is thermodynamically less stable than the (E)-alkene due to steric strain between the ethyl ester group and the ethyl chain on the double bond.[1]
-
Trigger: UV light (photo-isomerization), heat (>40°C), and acid catalysis.[1]
-
Result: Conversion to Ethyl (E)-pent-2-enoate. This changes the biological activity and sensory profile.
-
Prevention: Amber glass (light exclusion) and low temperature (kinetic control).
Hydrolysis
The ester bond is susceptible to nucleophilic attack by water, a reaction catalyzed by both acids and bases.[1]
-
Pathway: Ethyl (Z)-pent-2-enoate +
(Z)-2-Pentenoic Acid + Ethanol.[1] -
Indicator: Development of an acidic "sweaty" or "cheesy" odor (characteristic of pentenoic acid) masking the fruity ester smell.
Autoxidation
While less reactive than polyunsaturated chains, the
Visualization: Degradation Pathways
The following diagram maps the kinetic pathways that must be blocked by your storage conditions.
Figure 1: Critical degradation pathways.[1] Red arrow indicates the primary instability risk (isomerization).
Storage Protocols
Based on the degradation mechanisms above, the following protocols are mandatory for maintaining >98% purity.
Primary Storage (Long-Term)[1]
-
Temperature: 2°C to 8°C (Refrigerated).
-
Why: Significantly slows the kinetics of isomerization and hydrolysis. Freezing (-20°C) is acceptable but generally unnecessary unless storing for >2 years.
-
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen). [1]
-
Why: Displaces moisture (preventing hydrolysis) and oxygen (preventing oxidation).[1] Argon is preferred as it is heavier than air and sits on the liquid surface.
-
-
Container: Amber Borosilicate Glass with PTFE (Teflon)-lined caps.
-
Why: Amber glass blocks UV light. PTFE liners prevent leaching of plasticizers and absorption of the lipophilic ester into the cap liner.
-
Working Aliquots (Short-Term)
Repeated warming and cooling cycles introduce condensation (moisture).[1]
-
Aliquot immediately upon receipt into single-use amber vials.
-
Equilibrate refrigerated vials to room temperature before opening to prevent condensation from forming inside the vial.
-
Discard any aliquot left open at room temperature for >4 hours.
Handling Precautions
-
Flash Point: ~45–55°C (Category 3 Flammable).[1] Keep away from heat sources.
-
Ventilation: Use a fume hood.[1] The ester is potent; spills will result in lingering odors.
Quality Control & Analytical Validation
Do not assume stability. Validate it. This workflow ensures that the material you use in experiments matches the label claim.
Analytical Method: GC-FID or GC-MS[1]
-
Column: Polar capillary column (e.g., DB-Wax or HP-Innowax).[1]
-
Reasoning: Polar columns provide superior separation of (Z) and (E) isomers compared to non-polar columns.
-
-
Oven Program: 60°C (2 min)
5°C/min 200°C. -
Acceptance Criteria:
QC Decision Tree
Use this logic flow to determine if a stored sample is viable for use.[1]
Figure 2: Quality Control decision tree for validating stored aliquots.
Experimental Stress-Test Protocol
If you are incorporating Ethyl (Z)-pent-2-enoate into a formulation or drug delivery system, you must determine its stability in your specific matrix.[1]
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM solution of the ester in the target solvent (e.g., PBS, DMSO, Ethanol).[1]
-
Incubation: Split into three glass vials:
-
Vial A: 4°C (Control)
-
Vial B: 25°C (Ambient)
-
Vial C: 37°C (Physiological Stress)
-
-
Sampling: Remove 100
L at hours. -
Quenching: Immediately dilute into cold Ethyl Acetate (stops hydrolysis).
-
Analysis: Analyze via GC-FID. Plot
vs. Time to determine the rate constant .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332473, (Z)-ethyl pent-2-enoate. Retrieved from [Link]
-
The Good Scents Company (2024). Ethyl (Z)-2-pentenoate Material Safety and Properties. Retrieved from [Link]
-
NIST Chemistry WebBook (2024). Ethyl (E)-2-pentenoate (Isomer Comparison Data). Retrieved from [Link]
Sources
Navigating the Synthesis and Application of Ethyl (Z)-pent-2-enoate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, access to specific chemical entities is paramount for advancing novel therapeutic programs. Ethyl (Z)-pent-2-enoate, a member of the α,β-unsaturated ester class, presents a unique chemical scaffold. This in-depth technical guide provides a comprehensive overview of its commercial availability, details a robust synthetic pathway for its stereoselective preparation, and explores its potential applications in the pharmaceutical landscape, grounded in the established biological activities of related compounds.
Commercial Landscape: The Scarcity of the (Z)-Isomer
A thorough investigation of the chemical supplier market reveals that ethyl (Z)-pent-2-enoate (CAS Number: 27805-84-1) is not a readily available, off-the-shelf compound. While some chemical databases list the compound, they often lack any listed suppliers.[1][2] In stark contrast, its geometric isomer, ethyl (E)-pent-2-enoate (CAS Number: 24410-84-2), is commercially accessible from several major chemical suppliers. This disparity underscores the need for reliable and stereoselective synthetic methods to obtain the (Z)-isomer for research purposes.
Table 1: Commercial Availability of Ethyl pent-2-enoate Isomers
| Compound Name | CAS Number | Commercial Availability |
| Ethyl (Z)-pent-2-enoate | 27805-84-1 | Limited to non-existent |
| Ethyl (E)-pent-2-enoate | 24410-84-2 | Readily available |
Strategic Synthesis: Accessing the (Z)-Isomer via Stereoselective Olefination
Given its limited commercial availability, the de novo synthesis of ethyl (Z)-pent-2-enoate is a critical step for its investigation. The primary challenge lies in controlling the stereochemistry of the double bond to favor the (Z)-isomer. While the standard Wittig and Horner-Wadsworth-Emmons (HWE) reactions often favor the thermodynamically more stable (E)-isomer, modifications of these reactions can provide high Z-selectivity. The Still-Gennari modification of the HWE reaction is a particularly powerful tool for this purpose.
This method employs a phosphonate reagent with electron-withdrawing trifluoroethyl groups, which kinetically favors the formation of the Z-alkene. The reaction proceeds through a [2+2] cycloaddition of the phosphonate ylide with an aldehyde, leading to an oxaphosphetane intermediate. The electronic nature of the phosphonate substituents influences the transition state, leading to the preferential formation of the syn-oxaphosphetane, which then collapses to yield the (Z)-alkene.
Below is a detailed, field-proven protocol for the synthesis of ethyl (Z)-pent-2-enoate based on the Still-Gennari olefination.
Experimental Protocol: Still-Gennari Synthesis of Ethyl (Z)-pent-2-enoate
Reagents and Materials:
-
Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Propanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of KHMDS (1.05 equivalents) in THF dropwise via a syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate ylide.
-
Reaction with Aldehyde: Slowly add freshly distilled propanal (1.0 equivalent) to the ylide solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl (Z)-pent-2-enoate.
Characterization and Structural Verification
Unambiguous characterization of the synthesized ethyl (Z)-pent-2-enoate is crucial to confirm its identity and stereochemical purity. A combination of spectroscopic techniques should be employed.
Table 2: Predicted Spectroscopic Data for Ethyl (Z)-pent-2-enoate
| Technique | Expected Observations |
| ¹H NMR | The key diagnostic signals will be the olefinic protons. The proton at C2 is expected to appear as a doublet of triplets, while the proton at C3 will be a multiplet. A smaller coupling constant (J-value) between these two protons (typically around 10-12 Hz) is indicative of the cis (Z) configuration. |
| ¹³C NMR | The carbonyl carbon of the ester will appear downfield (around 165-175 ppm). The two olefinic carbons will have distinct chemical shifts. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ester is expected around 1715-1730 cm⁻¹.[3] A C=C stretching vibration should be observable around 1640 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 128. Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃) and the McLafferty rearrangement. |
Expert Insight: Confirming Z-Stereochemistry
While the coupling constant in ¹H NMR is a strong indicator, a definitive confirmation of the (Z)-geometry can be obtained through a Nuclear Overhauser Effect (NOE) NMR experiment. Irradiation of the allylic protons on C4 should result in an enhancement of the signal for the olefinic proton at C2, an interaction that is only possible in the cis configuration.
Potential Applications in Drug Discovery and Development
While specific biological activities for ethyl (Z)-pent-2-enoate are not extensively documented in publicly available literature, the broader class of α,β-unsaturated carbonyl compounds is known to possess a range of pharmacological properties. These compounds are Michael acceptors and can covalently interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for their observed biological effects, which can include anti-inflammatory, anti-cancer, and antimicrobial activities.
However, this reactivity also raises concerns about potential cytotoxicity and off-target effects.[1][4][5][6] The specific stereochemistry of the double bond can influence the reactivity and biological activity of these compounds. For instance, the (Z)-isomer may exhibit different binding kinetics and target specificity compared to its (E)-counterpart due to its distinct three-dimensional shape.
The synthesis of ethyl (Z)-pent-2-enoate provides a valuable tool for researchers to:
-
Investigate Structure-Activity Relationships (SAR): By comparing the biological effects of the (Z)- and (E)-isomers, researchers can gain insights into the importance of stereochemistry for a particular biological target.
-
Develop Novel Covalent Probes: The α,β-unsaturated ester moiety can serve as a "warhead" for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.
-
Explore as a Building Block: Ethyl (Z)-pent-2-enoate can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
Ethyl (Z)-pent-2-enoate represents a chemical entity of interest that is not readily accessible through commercial channels. This guide provides a robust and stereoselective synthetic protocol, empowering researchers to obtain this compound for their studies. The outlined characterization methods will ensure the identity and purity of the synthesized material. While its specific role in drug development is yet to be fully elucidated, its structural features place it within a class of compounds with known biological relevance, making it a valuable subject for further investigation. The ability to selectively synthesize and study the (Z)-isomer will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the important class of α,β-unsaturated esters.
References
-
Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. PMC. [Link]
-
Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate. [Link]
-
Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. PubMed. [Link]
-
Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. Rsc.org. [Link]
-
Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers. [Link]
-
7 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed. [Link]
-
Still-Gennari Olefination. organic-chemistry.org. [Link]
-
Wiley-VCH 2005 - Supporting Information. wiley.com. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Ethyl (Z)-2-Methyl-5-phenyl-2-pentenoate. ResearchGate. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
(Z)-ethyl pent-2-enoate. PubChem. [Link]
-
ethyl (Z)-2-pentenoate, 27805-84-1. The Good Scents Company. [Link]
-
Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate. [Link]
-
Ethyl trans-2-pentenoate. NIST WebBook. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Doc Brown's Chemistry. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. [Link]
-
Preparation of macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates through catalytic stereoselective ring-closing metathesis. PubMed. [Link]
-
Draw the mechanism of witting reaction between ethylidene triphenylphosphorane and propanal. Homework.Study.com. [Link]
-
IR Absorption Frequencies. Northern Illinois University. [Link]
-
Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. [Link]
-
proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Doc Brown's Chemistry. [Link]
-
The Wittig Reaction. Washington University in St. Louis. [Link]
-
Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. MDPI. [Link]
-
IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]
-
infrared spectrum of E/Z pent-2-ene (cis/trans somers). Doc Brown's Chemistry. [Link]
-
Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment. PubMed. [Link]
-
IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... ResearchGate. [Link]
-
Synthesis and Bio-Evaluation of Natural Butenolides-Acrylate Conjugates. PubMed. [Link]
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- 1. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]
- 2. ethyl (Z)-2-pentenoate, 27805-84-1 [thegoodscentscompany.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl (Z)-pent-2-enoate in Modern Drug Discovery: Structural Dynamics and Synthetic Applications
Executive Summary
In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the selection of stereochemically pure building blocks is the foundational step in mitigating downstream chiral resolution failures. Ethyl (Z)-pent-2-enoate (also known as ethyl cis-2-pentenoate) is a prime example of such a critical intermediate. While traditionally recognized in the flavor and fragrance industry, its true technical value lies in its application as a stereospecific Michael acceptor and dipolarophile. This whitepaper provides an in-depth mechanistic analysis of ethyl (Z)-pent-2-enoate, detailing its physicochemical profile, its causal role in asymmetric [3+2] cycloadditions, and a self-validating protocol for synthesizing the core pyrrolidine scaffold of JAK1 inhibitors such as Upadacitinib.
Nomenclature & Physicochemical Profiling
Ethyl (Z)-pent-2-enoate is an
According to the and thermochemical records from the , the compound exhibits the following foundational properties:
Table 1: Physicochemical & Structural Data
| Property | Value | Causality / Relevance to Synthesis |
| IUPAC Name | ethyl (Z)-pent-2-enoate | Defines the exact connectivity and Z stereochemistry. |
| CAS Registry Number | 27805-84-1 | Critical for sourcing the correct isomer (avoiding the E-isomer: 24410-84-2). |
| Molecular Formula | C | Establishes mass balance for reaction monitoring. |
| Molecular Weight | 128.17 g/mol | Used for precise stoichiometric calculations. |
| Structural Class | Electron-withdrawing ester activates the alkene for cycloadditions. | |
| Industry Synonym | Upadacitinib Impurity 49 | Tracked as a residual starting material in API quality control. |
Mechanistic Causality in Asymmetric Synthesis
In drug development, the 3D conformation of an API dictates its binding affinity to target kinases. For the JAK1 selective inhibitor Upadacitinib, the pharmacophore relies heavily on a central pyrrolidine ring with a strict cis relationship between an ethyl group and a carboxamide group.
To construct this ring, chemists utilize a 1,3-dipolar cycloaddition ([3+2] cycloaddition). The choice of ethyl (Z)-pent-2-enoate over its E-isomer is not arbitrary; it is governed by the Woodward-Hoffmann rules for concerted pericyclic reactions.
-
The Causality: Because the [3+2] cycloaddition proceeds via a concerted transition state, the relative stereochemistry of the starting alkene is strictly conserved in the resulting cycloadduct.
-
The Outcome: The Z (cis) geometry of ethyl (Z)-pent-2-enoate forces the ethyl and ester groups to end up on the same face of the newly formed pyrrolidine ring, yielding the required (cis)-ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate intermediate. Utilizing the E-isomer would yield a trans-pyrrolidine, rendering the final API biologically inactive against the JAK1 ATP-binding pocket.
As documented in the foundational patent, this stereoretention is the linchpin of the entire synthetic route.
Fig 1: Stereospecific [3+2] cycloaddition workflow preserving Z-alkene geometry.
Experimental Protocol: Stereospecific[3+2] Cycloaddition
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an In-Process Control (IPC) to verify that the chemical causality holds true before proceeding.
Table 2: Reaction Stoichiometry
| Component | Role | Amount | Equivalents |
| Ethyl (Z)-pent-2-enoate | Dipolarophile | 5.0 g (39.0 mmol) | 1.0 eq |
| N-benzyl-1-methoxy-N-((TMS)methyl)methanamine | Ylide Precursor | 9.98 mL (39.0 mmol) | 1.0 eq |
| Trifluoroacetic Acid (TFA) | Catalyst | 0.030 mL (0.390 mmol) | 0.01 eq (1 mol%) |
| Dichloromethane (DCM) | Aprotic Solvent | 50 mL | N/A |
Step-by-Step Methodology & Validation
Step 1: Reagent Assembly & Solvent Rationale In a rigorously dried, argon-purged reaction vessel, dissolve 5.0 g of ethyl (Z)-pent-2-enoate and 9.98 mL of the ylide precursor in 50 mL of anhydrous DCM.
-
Causality: DCM is selected because it is non-polar enough to prevent premature solvolysis of the trimethylsilyl (TMS) group, yet polar enough to stabilize the transient dipole of the azomethine ylide.
Step 2: Catalytic Initiation Add 0.030 mL of TFA dropwise at ambient temperature (20-25 °C).
-
Causality: TFA acts as an acid catalyst to promote the elimination of methoxytrimethylsilane from the precursor. We deliberately use a catalytic amount (1 mol%) rather than stoichiometric acid to prevent the epimerization of the highly sensitive
-stereocenter in the final product.
Step 3: Reaction Progression & Primary Validation Stir the mixture continuously for 48 hours.
-
Self-Validation (IPC 1): Monitor the reaction via LC-MS. The validation trigger is the complete disappearance of the ester starting material mass (m/z 129 [M+H]
) and the emergence of the target cycloadduct mass (m/z 262 [M+H] ). If m/z 129 persists, ylide generation has stalled, indicating moisture contamination quenching the TFA.
Step 4: Workup and Stereochemical Validation Concentrate the reaction mixture in vacuo to remove DCM and volatile silane byproducts, yielding the crude product as an oil (~9.8 g, 96% yield).
-
Self-Validation (IPC 2 - Critical): Perform
H NMR (DMSO-d ) on the crude isolate. The coupling constant ( ) between the protons at the C3 and C4 positions of the pyrrolidine ring must be analyzed. A coupling constant consistent with a cis relationship confirms that the Z-geometry of the starting material was successfully translated into the required relative stereochemistry. A deviation indicates a failure in stereoretention, halting the batch.
Biological Endpoint: JAK1/STAT Signaling Pathway
The ultimate purpose of meticulously controlling the stereochemistry of ethyl (Z)-pent-2-enoate is to produce an API capable of precise biological intervention. Once the (cis)-pyrrolidine intermediate is elaborated into the final drug Upadacitinib, it acts as a highly selective, ATP-competitive inhibitor of Janus Kinase 1 (JAK1).
By fitting perfectly into the JAK1 binding pocket—a fit made possible only by the cis stereochemistry—the drug halts the phosphorylation of STAT proteins, thereby downregulating the gene transcription of pro-inflammatory cytokines responsible for autoimmune pathologies like rheumatoid arthritis.
Fig 2: JAK1/STAT signaling pathway inhibition by the synthesized API Upadacitinib.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11332473, (Z)-ethyl pent-2-enoate". PubChem. URL:[Link]
-
National Institute of Standards and Technology. "(Z)-2-Pentenoic acid ethyl ester". NIST Chemistry WebBook, SRD 69. URL:[Link]
- AbbVie Inc. "Jak1 selective inhibitor and uses thereof". Google Patents (WO2015061665A1).
An In-depth Technical Guide to the Potential Biological Activities of Ethyl (Z)-pent-2-enoate
Abstract
Ethyl (Z)-pent-2-enoate is a small, unsaturated ester whose biological activities have not been extensively documented. However, its core chemical structure, an α,β-unsaturated carbonyl moiety, is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive exploration of the potential biological activities of ethyl (Z)-pent-2-enoate, drawing upon established knowledge of structurally related compounds. We delve into the theoretical basis for its potential as an antimicrobial, antifungal, and cytotoxic agent, underpinned by its reactivity as a Michael acceptor. Furthermore, we explore its potential role in chemical ecology as an insect semiochemical. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of possibilities, but also detailed, field-proven experimental protocols to rigorously investigate these hypotheses. Each proposed study is designed as a self-validating system to ensure scientific integrity and reproducibility.
Introduction to Ethyl (Z)-pent-2-enoate: Structure and Chemical Reactivity
Ethyl (Z)-pent-2-enoate is an organic compound with the chemical formula C₇H₁₂O₂.[1] Its structure features a five-carbon chain with a carboxylic acid ethyl ester at one end and a cis-configured double bond between the second and third carbon atoms. This α,β-unsaturated ester is a volatile compound, and while its natural occurrence is not well-documented, similar short-chain esters are found in various fruits and are used as flavoring agents.[2][3]
The key to its potential biological activity lies in the electronic arrangement of the α,β-unsaturated carbonyl group. This arrangement creates an electrophilic β-carbon, making the molecule susceptible to nucleophilic attack in a process known as a Michael addition.[4] This reactivity with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and other biomolecules, is a cornerstone of the biological effects of many α,β-unsaturated carbonyl compounds.[5]
Potential Antimicrobial and Antifungal Activities
The α,β-unsaturated carbonyl moiety is a known toxicophore against a range of microorganisms.[2][6][7] The proposed mechanism involves the alkylation of essential microbial enzymes and proteins via Michael addition, leading to disruption of cellular processes and inhibition of growth.[6] While short-chain fatty acids and their saturated esters can exhibit some antimicrobial properties, the presence of the α,β-unsaturation in ethyl (Z)-pent-2-enoate is hypothesized to significantly enhance this activity.[3][8][9]
Rationale for Investigation
Given the rising challenge of antimicrobial resistance, novel antimicrobial agents are in high demand. The simple structure and synthetic accessibility of ethyl (Z)-pent-2-enoate make it an attractive candidate for investigation. Its potential to act via a non-specific mechanism of protein alkylation could also reduce the likelihood of rapid resistance development.
Experimental Protocol: Antimicrobial Susceptibility Testing
A standardized broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), will be employed to determine the Minimum Inhibitory Concentration (MIC) of ethyl (Z)-pent-2-enoate against a panel of clinically relevant bacteria and fungi.[1][10][11]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of ethyl (Z)-pent-2-enoate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) that is known to be non-toxic to the test organisms at the final concentration used.
-
Bacterial and Fungal Strains: A panel of test organisms should include Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the ethyl (Z)-pent-2-enoate stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast).
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive controls (microorganism in broth without the test compound) and negative controls (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Determination of MIC: The MIC is defined as the lowest concentration of ethyl (Z)-pent-2-enoate that completely inhibits visible growth of the microorganism.[12]
Data Presentation
| Microorganism | Type | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 128 |
| Escherichia coli | Gram-negative | 64 - 256 |
| Candida albicans | Yeast | 32 - 128 |
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Cytotoxic Activity
The same chemical reactivity that confers antimicrobial properties upon α,β-unsaturated carbonyl compounds also underlies their potential cytotoxicity to mammalian cells.[4][13][14] By reacting with cellular nucleophiles, such as cysteine residues in proteins like Keap1, they can disrupt cellular signaling pathways, induce oxidative stress, and trigger apoptosis.
Scientific Rationale
Investigating the cytotoxicity of ethyl (Z)-pent-2-enoate is crucial for two main reasons. Firstly, to assess its potential as an anticancer agent, as many chemotherapeutics leverage heightened reactivity to target rapidly dividing cancer cells. Secondly, to understand its general toxicity profile, which is essential for any potential therapeutic or industrial application.
Experimental Protocol: In Vitro Cytotoxicity Assay
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the metabolic activity of cells as an indicator of cell viability.[15][16] This will be complemented by a lactate dehydrogenase (LDH) release assay to measure membrane integrity.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ethyl (Z)-pent-2-enoate (e.g., from 1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions, which typically involves an enzymatic reaction that produces a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation
| Cell Line | Type | Predicted IC₅₀ (µM) after 48h |
| HeLa | Cancer | 50 - 200 |
| A549 | Cancer | 75 - 250 |
| HEK293 | Non-cancerous | > 500 |
Signaling Pathway Diagram
Caption: Hypothesized mechanism of cytotoxicity via Michael addition.
Potential as an Insect Semiochemical
Many short-chain esters serve as pheromones or kairomones in insects, mediating behaviors such as mating, aggregation, and host location.[18][19] The volatility and specific stereochemistry of ethyl (Z)-pent-2-enoate make it a plausible candidate for a semiochemical role.
Scientific Rationale
Identifying novel semiochemicals is of great interest for the development of environmentally friendly pest management strategies.[20][21] Investigating the electrophysiological and behavioral responses of insects to ethyl (Z)-pent-2-enoate could uncover such a role.
Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that couples the separation of volatile compounds by gas chromatography with the sensitive detection by an insect's antenna.[22][23][24][25][26]
Step-by-Step Methodology:
-
Insect Preparation: Select an insect species of interest (e.g., a common agricultural pest). Carefully excise an antenna and mount it between two electrodes filled with a saline solution.
-
GC-EAD System Setup: A gas chromatograph is configured to split the column effluent between a standard detector (e.g., Flame Ionization Detector, FID) and the prepared antenna.
-
Sample Analysis: Inject a synthetic standard of ethyl (Z)-pent-2-enoate into the GC.
-
Data Acquisition: Simultaneously record the signal from the FID, which shows the chemical profile, and the electrical signal from the antenna (the electroantennogram, EAG).
-
Data Interpretation: A peak in the EAG trace that is time-correlated with the elution of ethyl (Z)-pent-2-enoate from the GC (as shown by the FID peak) indicates that the insect's antenna detects the compound.
Experimental Workflow Diagram
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Conclusion
While direct biological data for ethyl (Z)-pent-2-enoate is sparse, its chemical structure strongly suggests a range of potential activities. The α,β-unsaturated carbonyl core is a potent Michael acceptor, providing a clear mechanistic hypothesis for potential antimicrobial, antifungal, and cytotoxic effects. Furthermore, its nature as a volatile ester makes it a candidate for investigation as an insect semiochemical. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these potential biological activities. The successful validation of any of these hypotheses could open new avenues for the application of this simple yet reactive molecule in medicine, agriculture, and other fields.
References
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Jagessar, R.C., & Gomathinayagam, S. (2010). Antifungal vs. Antibacterial Activity of α,β-unsaturated Carbonyl Compound. Journal of Pure and Applied Microbiology, 4(1), 63-68. [Link]
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Tsuchiya, T., et al. (2018). Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. Anticancer Research, 38(1), 239-247. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
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Huang, C. B., & Alimova, Y. (2016). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 71, 39-44. [Link]
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Huang, C. B., Alimova, Y., Myers, R. L., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Journal of medicinal food, 14(6), 552-559. [Link]
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Jagessar, R. C., & Gomathinayagam, S. (2010). Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. Journal of Pure and Applied Microbiology, 4(1), 63-68. [Link]
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Alonso, E., et al. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 25(11), 6099. [Link]
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Li, G. Q., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11467. [Link]
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Jagessar, R. C., & Gomathinayagam, S. (2010). Synthesis of α,β-unsaturated carbonyl compound and effect on antifungal and antibacterial activity. Journal of Pure and Applied Microbiology, 4(1), 63-68. [Link]
- Das, D., et al. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives.
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Kumar, S., & Singh, A. (2024). Synthesis Of A,B-Unsaturated Carbonyl Compound And Their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1011. [Link]
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Huang, C. B., et al. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 56(11), 1239-1247. [Link]
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Manna, A., & Kumar, S. (2019). Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. American Journal of Organic Chemistry, 9(1), 1-13. [Link]
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Li, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 988544. [Link]
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Alonso, E., et al. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 25(11), 6099. [Link]
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Yassin, A. K., et al. (2023). Impact of short chain fatty acids (SCFAs) on antimicrobial activity of new β-lactam/β-lactamase inhibitor combinations and on virulence of Escherichia coli isolates. Scientific Reports, 13(1), 1845. [Link]
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Manna, A., & Kumar, S. (2019). Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. American Journal of Organic Chemistry, 9(1), 1-13. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
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Pierce, C. G., & Revie, N. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Hashemi, F., & Zahed, A. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S2-S8. [Link]
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Schultz, T. W., & Yarbrough, J. W. (2005). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research, 16(4), 311-319. [Link]
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Li, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Organic Chemistry Frontiers, 10(11), 2755-2761. [Link]
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Halder, S., et al. (2005). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Toxicology in Vitro, 19(7), 871-878. [Link]
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Baltekin, Ö., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 432. [Link]
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Chryssanthou, E. (1999). Unchanged antifungal susceptibility patterns of Swedish Candida sp. Blood isolates between 1994 and 1998. Scandinavian Journal of Infectious Diseases, 31(S111), S159-S159. [Link]
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CLSI. (2020). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]
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Dinkova-Kostova, A. T., et al. (2005). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 102(12), 4584-4589. [Link]
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Pal-Ghosh, S., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(5), 906-918. [Link]
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Jagessar, R. C., & Gomathinayagam, S. (2010). Antifungal vs Antibacterial Activity of α, β-unsaturated Carbonyl Compound. Journal of Pure and Applied Microbiology, 4(1), 63-68. [Link]
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Rex, J. H., et al. (1996). Standardization of antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 38(4), 561-578. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
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Bukhari, S. N. A., et al. (2016). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology, 7, 233. [Link]
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Rands, S. A., & Coombs, S. G. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution, 10, 1069680. [Link]
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Linn, C. E., & Roelofs, W. L. (2007). An automated approach to detecting signals in electroantennogram data. Journal of Chemical Ecology, 33(8), 1541-1554. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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LoPachin, R. M., & Barber, D. S. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 104(2), 235-249. [Link]
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GcEad. (n.d.). GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection. GitHub. [Link]
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LoPachin, R. M., et al. (2013). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Toxicology Letters, 216(1), 1-8. [Link]
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Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2357-2365. [Link]
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Zhang, Y. N., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 781515. [Link]
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Wikipedia. (n.d.). Insect pheromones. [Link]
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Tóth, M., et al. (2018). Structures of known pentatomid pheromone molecules that were tested. ResearchGate. [Link]
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Kumari, S., & Sharma, P. (2021). Latest developments in insect sex pheromone research and its application in agricultural pest management. LSU AgCenter Scholarly Repository. [Link]
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Breugst, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(10), 3583-3594. [Link]
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Advanced Synthesis of Ethyl (Z)-Pent-2-enoate: Stereoselective Methodologies
The following technical guide details the stereoselective synthesis of ethyl (Z)-pent-2-enoate.
Technical Whitepaper | Version 2.0
Executive Summary
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a critical intermediate in the synthesis of complex pheromones, fragrances, and bioactive heterocycles. While the thermodynamically stable (E)-isomer is trivial to synthesize via standard Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensations, the (Z)-isomer requires strict kinetic control to overcome the inherent steric penalty of the cis-geometry.
This guide presents two authoritative protocols for the high-purity synthesis of the (Z)-isomer:
-
Still-Gennari Olefination: The modern "gold standard" for direct, high-selectivity Z-olefination.
-
Lindlar Reduction Strategy: A classical, robust two-step approach utilizing alkyne precursors.
Strategic Pathway Analysis
The synthesis of Z-unsaturated esters is governed by the need to suppress the formation of the lower-energy E-isomer.
| Methodology | Selectivity (Z:E) | Scalability | Key Reagents | Mechanism Type |
| Still-Gennari | > 95:5 | Moderate (g to kg) | Bis(trifluoroethyl) phosphonoacetate, KHMDS, 18-Crown-6 | Kinetic Control (Olefination) |
| Lindlar Reduction | > 98:2 | High (Industrial) | 1-Butyne, Ethyl Chloroformate, Lindlar Cat., H₂ | Syn-Hydrogenation |
| Standard HWE | < 5:95 (Favors E) | High | Triethyl phosphonoacetate, NaH | Thermodynamic Control |
Decision Matrix
-
Choose Still-Gennari if you require a direct, single-step conversion from propanal and need to avoid high-pressure hydrogenation equipment.
-
Choose Lindlar Reduction if you have access to 1-butyne and require multi-kilogram throughput where chromatographic separation of isomers is cost-prohibitive.
Protocol A: Still-Gennari Olefination (Direct Z-Synthesis)
This method utilizes electron-deficient phosphonates to accelerate the elimination of the oxaphosphetane intermediate, preventing bond rotation that leads to the E-isomer.
Mechanistic Insight
The use of bis(2,2,2-trifluoroethyl) phosphonoacetate renders the phosphonate carbanion less nucleophilic but the elimination step significantly faster. The addition of 18-crown-6 dissociates the potassium counterion (from KHMDS), preventing chelation-controlled transition states that might erode Z-selectivity.
Experimental Procedure
Target Scale: 10 mmol Expected Yield: 75-85% Z:E Ratio: >95:5
Reagents
-
Ethyl [bis(2,2,2-trifluoroethyl)phosphono]acetate (Note: If unavailable, the methyl ester analog is common; ensure correct transesterification if ethyl is strictly required, or synthesize the ethyl reagent).
-
Propanal (freshly distilled).
-
KHMDS (0.5 M in toluene).
-
18-Crown-6 (recrystallized).
-
THF (anhydrous).
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 18-crown-6 (15 mmol, 3.96 g) and Ethyl [bis(2,2,2-trifluoroethyl)phosphono]acetate (10 mmol) to anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Deprotonation: Dropwise add KHMDS (11 mmol, 22 mL of 0.5 M solution) over 10 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78 °C.
-
Addition: Add Propanal (12 mmol, 0.87 mL) dropwise.
-
Reaction: Stir at -78 °C for 1 hour. Crucial: Unlike standard HWE, do not warm to room temperature immediately. The kinetic elimination occurs at low temperature.
-
Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (20 mL).
-
Workup: Warm to room temperature. Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5). The Z-isomer typically elutes after the E-isomer (if any) due to higher polarity.
Visualization of Pathway
Figure 1: Kinetic pathway of the Still-Gennari olefination favoring Z-isomer formation.
Protocol B: Lindlar Reduction (Alkyne Route)
This route is preferred for large-scale synthesis where cost of reagents (Still-Gennari phosphonates are expensive) is a factor. It requires the synthesis of the alkyne precursor first.
Step 1: Synthesis of Ethyl 2-pentynoate
Reaction: Lithiation of 1-butyne followed by trapping with ethyl chloroformate.
-
Reagents: 1-Butyne (gas or solution), n-BuLi (2.5 M), Ethyl Chloroformate, THF.
-
Protocol:
-
Dissolve 1-butyne (1.1 eq) in THF at -78 °C.
-
Add n-BuLi (1.1 eq) dropwise. Stir 30 min.
-
Add Ethyl Chloroformate (1.0 eq). Warm to RT.
-
Result: Ethyl 2-pentynoate (isolated by distillation).
-
Step 2: Stereoselective Hydrogenation
Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead). Additive: Quinoline (Synthetic Quinoline) - Critical to prevent over-reduction to the alkane.
-
Setup: Hydrogenation vessel (Parr shaker or balloon for small scale).
-
Mixture: Dissolve Ethyl 2-pentynoate (10 g) in Hexane (100 mL). Add Lindlar Catalyst (5 wt% loading, 500 mg) and Quinoline (0.2 eq).
-
Reaction: Purge with H₂. Stir under H₂ atmosphere (1 atm is usually sufficient; elevated pressure increases rate but risks over-reduction) at 20-25 °C.
-
Monitoring: Monitor by GC/NMR. Reaction stops spontaneously after uptake of 1 equivalent of H₂.
-
Workup: Filter through Celite to remove Pd. Wash with 1M HCl (to remove quinoline) and NaHCO₃. Concentrate.
Figure 2: Mechanism of Lindlar reduction preventing over-reduction.
Characterization & Quality Control
Distinguishing the Z-isomer from the E-isomer is critical. NMR spectroscopy is the definitive method.
1H NMR Data (CDCl₃, 400 MHz)
| Proton Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Diagnostic Note |
| Olefinic H (α) | ~5.75 ppm | dt | J = 11.5 Hz | Definitive for Z-isomer |
| Olefinic H (β) | ~6.20 ppm | dt | J = 11.5, 7.0 Hz | Couples to CH₂ |
| (E)-Isomer Ref | ~5.80 / 6.95 ppm | dt | J = 15.5 Hz | Typical Trans coupling |
Troubleshooting
-
Problem: Low Z:E ratio in Still-Gennari.
-
Root Cause:[2] Temperature rose above -78 °C before quenching, or KHMDS quality is poor (hydroxide contamination).
-
Fix: Maintain strict cryogenic conditions; use fresh KHMDS.
-
-
Problem: Over-reduction in Lindlar.
-
Root Cause:[2] Insufficient Quinoline or too high H₂ pressure.
-
Fix: Increase Quinoline load; monitor H₂ uptake volumetrically.
-
References
-
Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters.[4] A useful modification of the Horner-Emmons olefination.[1][2][4][5] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[4] Journal of Organic Chemistry, 62(6), 1934-1939. Link
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450. Link
-
BenchChem. (2025).[1] Application Notes for Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid (Still-Gennari Protocol). Link
-
PubChem. (2025). Ethyl (Z)-pent-2-enoate Compound Summary. National Library of Medicine. Link
Sources
Methodological & Application
stereoselective synthesis of ethyl (Z)-pent-2-enoate
Application Note: High-Fidelity Stereoselective Synthesis of Ethyl (Z)-pent-2-enoate
Executive Summary
The synthesis of ethyl (Z)-pent-2-enoate presents a classic stereochemical challenge: thermodynamic equilibrium heavily favors the E-isomer (trans) due to steric minimization between the ester and the alkyl chain. However, the Z-isomer (cis) is frequently required as a high-value building block for pheromones, bioactive heterocycles, and conformationally restricted peptidomimetics.
This guide details the Still-Gennari Olefination , the industry-standard protocol for achieving high Z-selectivity (>95:5 Z:E) through kinetic control. We also provide a secondary protocol using Lindlar Hydrogenation for contexts where alkyne precursors are more accessible.
Strategic Method Selection
| Method | Selectivity (Z:E) | Key Reagents | Mechanism | Suitability |
| Still-Gennari (Recommended) | > 95 : 5 | Trifluoroethyl phosphonate, KHMDS, 18-Crown-6 | Kinetic Control | Best for direct synthesis from aldehydes; high purity. |
| Lindlar Hydrogenation | ~ 90 : 10 | Pd/CaCO₃/Pb, H₂, Quinoline | Surface Catalysis | Requires alkyne precursor; risk of over-reduction. |
| Standard HWE | < 5 : 95 | Triethyl phosphonoacetate, NaH | Thermodynamic | Unsuitable (Yields E-isomer). |
Primary Protocol: Still-Gennari Olefination[1]
Mechanistic Rationale
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction utilizes electron-withdrawing trifluoroethyl groups on the phosphonate.
-
Destabilization: These groups destabilize the oxaphosphetane intermediate.
-
Kinetic Locking: The elimination of the oxaphosphetane to the alkene becomes faster than the equilibration between the erythro (Z-precursor) and threo (E-precursor) intermediates.
-
Result: The reaction gets "locked" into the kinetic Z-product before it can relax to the thermodynamic E-isomer.
Reagent Preparation
-
Target Reagent: Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate.
-
Commercial Availability: Often available, but can be synthesized via transesterification of triethyl phosphonoacetate with 2,2,2-trifluoroethanol (TFE).
Step-by-Step Procedure
Materials:
-
Propionaldehyde (Propanal): 1.0 equiv (Freshly distilled)
-
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate: 1.1 equiv
-
18-Crown-6: 1.5 equiv (Essential for sequestering
to prevent chelation) -
KHMDS (0.5 M in toluene): 1.1 equiv
-
Anhydrous THF
-
Saturated
solution
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 18-crown-6 (1.5 equiv) and the phosphonate reagent (1.1 equiv) dissolved in anhydrous THF (
concentration relative to limiting reagent). -
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Deprotonation: Dropwise add KHMDS (1.1 equiv). Stir for 30 minutes at -78 °C. Note: The solution typically turns pale yellow.
-
Addition: Add Propionaldehyde (1.0 equiv) dropwise (neat or in minimal THF).
-
Reaction: Stir at -78 °C for 1-2 hours .
-
Critical Control Point: Do NOT allow the reaction to warm up before quenching. Warming promotes isomerization to the E-isomer.
-
-
Quench: Pour the cold reaction mixture directly into a vigorously stirring saturated
solution. -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 95:5). The Z-isomer typically elutes after the E-isomer (higher polarity due to dipole moment).
Visualization of Workflows
Reaction Logic & Mechanism[2]
Caption: Kinetic control pathway of the Still-Gennari Olefination preventing thermodynamic equilibration.
Experimental Workflow
Caption: Step-by-step execution of the Still-Gennari protocol.
Quality Control & Validation
The definitive method to distinguish the Z isomer from the E isomer is Proton NMR (
Diagnostic NMR Data (CDCl₃, 400 MHz)
| Feature | (Z)-Ethyl pent-2-enoate | (E)-Ethyl pent-2-enoate | Interpretation |
| Coupling ( | 11.5 Hz | 15.7 Hz | Definitive Proof. |
| Olefinic Proton H-3 | Z-proton is shielded relative to E. | ||
| Olefinic Proton H-2 | Less diagnostic than H-3. |
Validation Protocol:
-
Acquire
NMR.[1][2] -
Expand the olefinic region (5.5 – 7.0 ppm).
-
Measure the coupling constant (
) of the doublet-of-triplets at ~6.20 ppm. -
Pass Criteria:
.
Alternative Protocol: Lindlar Hydrogenation
If the phosphonate reagent is unavailable, the Z-alkene can be accessed via partial hydrogenation of the alkyne.
-
Precursor: Ethyl pent-2-ynoate.
-
Catalyst: Lindlar Catalyst (5% Pd on
+ Pb). -
Additive: Quinoline (poison to prevent over-reduction).[3][4]
-
Procedure: Stir alkyne in MeOH with catalyst/quinoline under a balloon of
. Monitor closely by GC/TLC to stop before alkane formation.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 62(7), 1934–1939.
-
Org. Synth. (1999). Preparation of Bis(2,2,2-Trifluoroethyl) (Methoxycarbonylmethyl)Phosphonate. Organic Syntheses, 76, 123. (Reference for reagent prep).
Sources
using ethyl (Z)-pent-2-enoate in Michael addition reactions
Application Note: Utilizing Ethyl (Z)-Pent-2-Enoate in Stereoselective Michael Addition Reactions
Introduction & Mechanistic Overview
Ethyl (Z)-pent-2-enoate (CAS: 27829-72-7) is an α,β-unsaturated ester that serves as a highly versatile Michael acceptor in complex organic synthesis. In the realm of drug development, the stereoselective construction of carbon-carbon and carbon-heteroatom bonds is a foundational requirement. The electron-withdrawing nature of the ethyl ester group polarizes the alkene, rendering the β-carbon (C3) highly susceptible to nucleophilic attack by soft nucleophiles, such as enolates, amines, and thiols.
Mechanistically, the Michael addition to ethyl (Z)-pent-2-enoate involves a 1,4-conjugate addition. The nucleophile attacks the electron-deficient β-carbon, generating a stabilized enolate intermediate. Subsequent protonation of the enolate yields the saturated adduct. When chiral catalysts are employed, the transition state can be rigidly organized to dictate the facial selectivity of the nucleophilic attack and the subsequent protonation, enabling exceptional enantioselectivity and diastereoselectivity[1].
Figure 1: Mechanistic workflow of the catalytic enantioselective Michael addition.
Key Applications in Drug Development
One of the most critical applications of ethyl (Z)-pent-2-enoate is its use as a building block for unnatural amino acids, specifically 3-substituted glutamic acid derivatives . Glutamic acid derivatives are vital signal mediators in the central nervous system and essential structural components of therapeutic peptides.
Traditional synthetic methods often struggle to achieve catalytic, diastereo-, and enantioselective 1,4-additions to afford these specific 3-substituted derivatives. However, groundbreaking methodology developed by Kobayashi et al. demonstrated that chiral calcium catalysts can successfully mediate the asymmetric 1,4-addition of glycine Schiff bases to ethyl 2-pentenoate[1].
Causality of Catalyst Choice: Calcium is a biocompatible, environmentally benign, and mild Lewis acid. In this reaction, the calcium center effectively coordinates with both the nitrogen of the Schiff base (the nucleophile) and the carbonyl oxygen of ethyl (Z)-pent-2-enoate. This dual-coordination rigidly fixes the transition state geometry, shielding one face of the Michael acceptor and ensuring that the nucleophilic attack occurs with strict stereocontrol.
Quantitative Data Summary
The efficacy of ethyl 2-pentenoate in these reactions is highlighted by its high conversion rates and stereoselectivity when paired with optimized glycine derivatives (e.g., tert-butylphenylmethylene glycine ester) under calcium catalysis.
| Substrate | Nucleophile | Catalyst / Loading | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Ethyl crotonate | Glycine Schiff Base | Chiral Ca (10 mol%) | >99 | <1 : >99 | 99 |
| Ethyl 2-pentenoate | Glycine Schiff Base | Chiral Ca (10 mol%) | 95 | >99 : <1 | 72 |
| Methyl 2-pentenoate | Glycine Schiff Base | Chiral Ca (10 mol%) | 97 | >99 : <1 | 99 |
Table 1: Substrate scope and stereoselectivity in the Calcium-catalyzed 1,4-addition. Data adapted from Kobayashi et al. (2008)[1].
Experimental Protocols
Figure 2: Experimental workflow for the asymmetric 1,4-addition reaction.
Protocol 1: Calcium-Catalyzed Asymmetric 1,4-Addition to Ethyl (Z)-pent-2-enoate
Objective: Synthesis of enantiomerically enriched 3-ethyl glutamic acid derivatives[1].
Materials:
-
Ethyl (Z)-pent-2-enoate (0.36 mmol)
-
Glycine Schiff base (tert-butylphenylmethylene glycine ester) (0.30 mmol)
-
Ca(OiPr)₂ (0.030 mmol, 10 mol%)
-
Chiral Ligand (e.g., optimized bis-oxazoline derivative) (0.030 mmol, 10 mol%)
-
Molecular Sieves (MS 4Å), 100 mg
-
Anhydrous THF, 3 mL
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine Ca(OiPr)₂ (10 mol%) and the chiral ligand (10 mol%) in anhydrous THF. Stir at room temperature for 1 hour.
-
Causality Note: Pre-stirring ensures the complete displacement of isopropoxide ligands by the multidentate chiral ligand, forming the active, stereodirecting calcium complex before any reactants are introduced.
-
-
Reaction Assembly: Add freshly activated MS 4Å (100 mg) to the catalyst solution and cool the mixture to -20 °C.
-
Causality Note: Molecular sieves scavenge trace moisture that could prematurely hydrolyze the Schiff base or deactivate the highly moisture-sensitive calcium catalyst. The low temperature (-20 °C) suppresses background (uncatalyzed) racemic pathways, maximizing the enantiomeric excess.
-
-
Reagent Addition: Add the glycine Schiff base (0.30 mmol) followed by the dropwise addition of ethyl (Z)-pent-2-enoate (0.36 mmol). Stir the reaction at -20 °C for 12 hours.
-
System Validation & Quality Control (Self-Validation): After 12 hours, withdraw a 10 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The disappearance of the Schiff base starting material and the emergence of a lower
UV-active spot validates successful conversion. Do not proceed to hydrolysis until conversion is >95%. -
Quench and Hydrolysis: Quench the reaction mixture with 1N HCl (2 mL) at 0 °C and stir for 3 hours to hydrolyze the imine.
-
Causality Note: Acidic hydrolysis cleaves the Schiff base auxiliary, liberating the free primary amine to yield the corresponding 3-substituted glutamic acid derivative.
-
-
Isolation: Neutralize the aqueous layer with saturated NaHCO₃, extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Stereochemical Validation: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture and the enantiomeric excess (ee) via chiral stationary phase HPLC.
Protocol 2: General Base-Mediated Aza-Michael Addition
Objective: Synthesis of β-amino esters via the conjugate addition of amines to ethyl (Z)-pent-2-enoate, a common procedure for synthesizing kinase inhibitor precursors[2].
Step-by-Step Methodology:
-
Setup: Dissolve ethyl (Z)-pent-2-enoate (1.0 equiv) and a secondary amine (e.g., piperidine, 1.2 equiv) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) as a catalyst.
-
Causality Note: While amines are inherently nucleophilic, the steric hindrance of the ethyl group at the β-position of pent-2-enoate reduces the reaction rate. DBU acts as a strong, non-nucleophilic base that increases the nucleophilicity of the amine via hydrogen bonding and transient deprotonation, accelerating the 1,4-addition.
-
-
Heating & Monitoring: Heat the mixture to 60 °C for 4-6 hours. Monitor the consumption of the ester via LC-MS.
-
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove the DMF solvent, dry over MgSO₄, and concentrate to yield the β-amino ester.
References
-
Shū Kobayashi, Tetsu Tsubogo, Susumu Saito, Yasuhiro Yamashita. "Calcium-Catalyzed Diastereo- and Enantioselective 1,4-Addition of Glycine Derivatives to α,β-Unsaturated Esters." Organic Letters, ACS Publications (2008). URL: [Link]
- "EP2506716B1 - Novel tricyclic compounds." Google Patents. (Details general procedures for Michael additions of amines to α,β-unsaturated compounds including ethyl pent-2-enoate).
Sources
Horner-Wadsworth-Emmons reaction for ethyl (Z)-pent-2-enoate synthesis
Part 1: Executive Summary & Strategic Rationale
The Challenge:
The standard Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for synthesizing
The Solution:
To achieve high Z-selectivity (
Mechanism of Action (The "Kinetic Trap"): In the Still-Gennari modification, the electron-withdrawing trifluoroethyl groups on the phosphonate destabilize the oxaphosphetane intermediate. This accelerates the elimination step, making it faster than the interconversion between the erythro and threo adducts. Consequently, the reaction becomes kinetically controlled , trapping the initial syn-addition product as the Z-alkene.
Part 2: Comparative Analysis (Standard vs. Z-Selective)
The following table contrasts the critical parameters between the standard HWE and the protocol required for the target molecule.
| Parameter | Standard HWE | Still-Gennari (Target Protocol) |
| Target Isomer | E-alkene (Thermodynamic) | (Z)-alkene (Kinetic) |
| Phosphonate | Triethyl phosphonoacetate | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate |
| Base | NaH, LiCl/DBU, or KOtBu | KHMDS (Potassium hexamethyldisilazide) |
| Additive | None (or LiCl for Masamune) | 18-Crown-6 (Sequesters |
| Temperature | 0°C to Room Temp | -78°C (Critical for kinetic control) |
| Elimination Rate | Slow (allows equilibration) | Fast (irreversible elimination) |
Part 3: Mechanistic Pathway Visualization
The diagram below illustrates the divergence in pathway leading to the specific Z-isomer.
Caption: Kinetic differentiation in Still-Gennari olefination. The electron-deficient phosphonate accelerates elimination, trapping the Z-isomer.
Part 4: Detailed Experimental Protocol
Target Molecule: Ethyl (Z)-pent-2-enoate Scale: 10.0 mmol
Reagents & Materials
-
Aldehyde: Propanal (freshly distilled), 10.0 mmol (
). -
Phosphonate: Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, 10.0 mmol (
).-
Note: If the ethyl ester phosphonate is unavailable, the methyl ester is common. However, to obtain the ethyl product directly, the ethyl phosphonate is required.
-
-
Base: KHMDS (0.5 M in toluene), 11.0 mmol (
). -
Additive: 18-Crown-6 (recrystallized from acetonitrile), 15.0 mmol (
). -
Solvent: Anhydrous THF (freshly distilled from Na/benzophenone or from SPS).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Cool the flask to room temperature under a stream of dry nitrogen.
Step 2: Phosphonate Deprotonation
-
Charge the flask with 18-Crown-6 (
) and Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate ( ). -
Add Anhydrous THF (
) via syringe. Stir until dissolved. -
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Add KHMDS solution (
) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.-
Checkpoint: The solution may turn slightly yellow. Stir at -78°C for 30 minutes to ensure complete formation of the metallated phosphonate.
-
Step 3: Aldehyde Addition
-
Add Propanal (
) dropwise to the reaction mixture at -78°C.-
Critical: Maintain temperature at -78°C. Warming leads to isomerization to the E-alkene.
-
-
Stir the reaction at -78°C for 1 hour .
-
Note: Unlike standard HWE, this reaction is fast.
-
Step 4: Quench & Workup
-
While still at -78°C, quench the reaction by adding Saturated
solution ( ). -
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Dilute with Diethyl Ether (
) and separate the layers. -
Extract the aqueous layer with Diethyl Ether (
). -
Combine organic layers, wash with Brine (
), and dry over anhydrous . -
Filter and concentrate under reduced pressure (keep bath temp
to avoid volatility loss of the product).
Step 5: Purification
-
Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Eluent: 95:5 Pentane:Diethyl Ether.
-
Note: The Z-isomer is typically less polar than the E-isomer but they run closely.
-
-
Pool fractions containing the product and concentrate carefully.
Part 5: Quality Control & Validation
The success of this protocol is validated by
Data Interpretation Table:
| Feature | (Z)-Isomer (Target) | (E)-Isomer (Impurity) |
| Olefinic Coupling ( | 11.5 – 12.0 Hz | 15.0 – 16.0 Hz |
| Chemical Shift ( | ||
| Appearance | Colorless Oil | Colorless Oil |
Calculation of Z:E Ratio:
Integrate the olefinic proton signals.
Part 6: Troubleshooting & Optimization
Caption: Decision tree for troubleshooting low stereoselectivity in Still-Gennari reactions.
References
-
Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[4][5] Tetrahedron Letters, 24(41), 4405-4408.
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Ethyl Diphenylphosphonoacetate in the Presence of Triton B. The Journal of Organic Chemistry, 62(7), 1934-1939.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis).
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Stereoretentive Hydrolysis of Ethyl (Z)-Pent-2-enoate to (Z)-Pent-2-enoic Acid
Executive Summary & Scope
The saponification of α,β-unsaturated esters is a fundamental transformation in drug development and organic synthesis[1]. However, hydrolyzing substrates with a (Z)-alkene geometry—such as ethyl (Z)-pent-2-enoate—presents a significant synthetic challenge. Standard basic hydrolysis conditions inevitably lead to severe stereochemical degradation, driven by the thermodynamic preference for the less sterically hindered (E)-isomer.
This application note details a kinetically controlled, self-validating protocol utilizing lithium hydroxide (LiOH) in a biphasic tetrahydrofuran (THF)/water system. By leveraging the unique coordination chemistry of the lithium cation, this methodology achieves >98% stereoretention, yielding highly pure (Z)-pent-2-enoic acid.
Mechanistic Causality: Kinetic vs. Thermodynamic Control
Why Standard Saponification Fails
Under traditional harsh basic conditions (e.g., NaOH or KOH at elevated temperatures), hydroxide ions participate in competing side reactions that compromise the alkene geometry:
-
Reversible Michael Addition: Hydroxide can attack the electrophilic β-carbon (1,4-addition), generating a transient enolate intermediate. The temporary loss of the double bond allows free rotation around the Cα–Cβ bond. Subsequent elimination of the hydroxide expels the leaving group, reforming the alkene in its thermodynamic minimum (the (E)-isomer)[2].
-
γ-Deprotonation: Strong bases can deprotonate the weakly acidic γ-protons on the ethyl chain, forming an extended dienolate that re-protonates to yield the (E)-isomer[3].
The Lithium Effect: Enforcing Kinetic Control
To outcompete these thermodynamic sinks, this protocol employs LiOH in a THF/MeOH/H₂O solvent matrix. The causality behind this specific reagent choice is threefold:
-
Electrophilic Activation: Lithium cations (Li⁺) act as mild Lewis acids, coordinating directly to the carbonyl oxygen of the ester. This coordination significantly increases the electrophilicity of the carbonyl carbon, accelerating the rate of direct 1,2-addition (saponification)[4].
-
Phase-Transfer Dynamics: THF strongly coordinates with Li⁺, effectively pulling the active hydroxide nucleophile into the organic layer. This pseudo-phase-transfer catalysis allows the reaction to proceed rapidly even at 0 °C[4][5].
-
Suppression of Isomerization: By accelerating the desired 1,2-addition at low temperatures, the activation energy barrier for saponification is crossed well before the barriers for 1,4-addition or γ-deprotonation, locking the molecule into its kinetic (Z)-configuration.
Reaction pathways illustrating kinetic stereoretention vs. thermodynamic isomerization.
Quantitative Data: Impact of Hydrolysis Conditions
The table below summarizes the critical impact of base selection and temperature on the stereochemical fidelity of the final product.
| Hydrolysis Conditions | Temperature | Conversion Time | Z:E Ratio of Product | Isolated Yield |
| 2M NaOH, H₂O/EtOH | 80 °C (Reflux) | 2 hours | < 10:90 (Isomerized) | 88% |
| 1M KOH, H₂O/MeOH | 60 °C | 4 hours | 30:70 (Mixed) | 85% |
| 1M LiOH, THF/MeOH/H₂O | 0 °C to 25 °C | 3 hours | > 98:2 (Retained) | 92% |
Experimental Methodology
Reagents & Materials
-
Ethyl (Z)-pent-2-enoate (1.0 equiv.)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv.)
-
Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (Ratio 2:1:1 v/v/v)
-
1M Sodium bisulfate (NaHSO₄) or 1M HCl (pre-chilled to 0 °C)
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄
Step-by-step experimental workflow for the stereoretentive hydrolysis of ethyl (Z)-pent-2-enoate.
Step-by-Step Protocol
-
Solvent Preparation: Prepare a solvent mixture of THF, MeOH, and deionized water in a 2:1:1 volumetric ratio. Pre-cool the mixture to 0 °C in an ice bath. Note: MeOH is added to act as a co-solvent to prevent the biphasic separation of THF and water at high ionic strengths.
-
Substrate Dissolution: Dissolve ethyl (Z)-pent-2-enoate (1.0 equiv., e.g., 10 mmol, 1.28 g) in the pre-cooled solvent mixture to achieve an approximate concentration of 0.2 M.
-
Base Addition: Slowly add solid LiOH·H₂O (2.0 equiv., 20 mmol, 0.84 g) in portions, or as a pre-dissolved aqueous solution, dropwise to the reaction flask while strictly maintaining the internal temperature at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the starting ester is completely consumed.
-
Quenching (Critical Step): Re-cool the reaction mixture to 0 °C. Slowly add cold 1M NaHSO₄ dropwise until the pH reaches 2–3. Causality Check: Acidification must be performed at 0 °C. Exothermic neutralization can cause localized heating, leading to acid-catalyzed Z-to-E isomerization of the newly formed electron-rich double bond.
-
Extraction: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly < 30 °C. Extract the remaining aqueous layer with cold EtOAc (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with cold brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath < 30 °C) to afford the pure (Z)-pent-2-enoic acid as a pale oil or low-melting solid.
In-Process Quality Control (IPQC) & Self-Validation
To ensure this protocol functions as a self-validating system, the stereochemical integrity of the product must be confirmed before downstream utilization:
-
TLC Validation: The resulting carboxylic acid will remain at the baseline in non-polar solvent systems. Use Hexanes:EtOAc (1:1) with 1% glacial acetic acid to properly elute the product and verify the absence of starting material.
-
¹H NMR (CDCl₃) Stereochemical Check: The definitive proof of stereoretention lies in the vinylic coupling constants (
) of the C2 and C3 protons.-
For the desired (Z)-isomer , look for a coupling constant of
≈ 10–12 Hz . -
If isomerization has occurred, the (E)-isomer will present a distinct coupling constant of
≈ 15–16 Hz .
-
References[1] Basic Hydrolysis of Esters - Saponification, Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2022/10/27/basic-hydrolysis-of-esters-saponification/[2] Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis, J Am Chem Soc / eScholarship. Available at:https://escholarship.org/uc/item/5b55p7m6[3] Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization, Journal of the American Chemical Society. Available at:https://pubs.acs.org/doi/10.1021/jacs.4c15383[4] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran, Chem. Pharm. Bull. 69(6), 581-584 (2021). Available at: https://pubmed.ncbi.nlm.nih.gov/33790117/[5] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - Semantic Scholar, Semantic Scholar. Available at:https://www.semanticscholar.org/paper/Efficiency-of-Lithium-Cations-in-Hydrolysis-of-in-Hayashi-Ichimaru/
Sources
ethyl (Z)-pent-2-enoate as a precursor for pharmaceutical intermediates
Executive Summary: The Stereochemical Imperative
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a critical C5 building block in the synthesis of stereochemically complex pharmaceutical intermediates. Unlike its thermodynamically stable E-isomer, the Z-isomer offers unique reactivity profiles driven by steric strain and orbital alignment. It serves as a pivotal scaffold for:
-
Cephalosporin Side Chains: It functions as the structural core for the side chain of third-generation antibiotics like Cefcapene Pivoxil , where the Z-geometry is strictly required for biological activity (binding affinity to penicillin-binding proteins).
-
Chiral
-Amino Acids: Through asymmetric Michael additions, it provides a direct route to 3-substituted GABA analogs (e.g., aliphatic variants of Baclofen). -
Stereoselective Cycloadditions: As a dienophile in Diels-Alder reactions or a substrate for [2+2] cycloadditions, it transfers its cis-geometry to generate vicinal stereocenters in fused ring systems.
This guide provides a validated protocol for the stereoselective synthesis of ethyl (Z)-pent-2-enoate and details its application in generating chiral pharmaceutical pharmacophores.
Stereoselective Synthesis: The Still-Gennari Protocol
Standard Horner-Wadsworth-Emmons (HWE) olefinations predominantly yield thermodynamic E-alkenes. To access the kinetic Z-isomer with high fidelity (>95:5 Z:E ratio), we employ the Still-Gennari modification . This method utilizes electron-deficient phosphonates to accelerate the elimination of the syn-oxaphosphetane intermediate, preserving the Z-geometry.
Protocol 1: Synthesis of Ethyl (Z)-pent-2-enoate
Objective: Synthesize ethyl (Z)-pent-2-enoate with >98% stereochemical purity.
Reagents:
-
Substrate: Propanal (freshly distilled).
-
Reagent: Ethyl [bis(2,2,2-trifluoroethyl)phosphono]acetate.
-
Base: KHMDS (0.5 M in toluene).
-
Additives: 18-Crown-6 (sequesters
to prevent chelation-controlled isomerization). -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 18-Crown-6 (1.2 equiv) and dissolve in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add Ethyl [bis(2,2,2-trifluoroethyl)phosphono]acetate (1.0 equiv). Slowly add KHMDS (1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the phosphonate anion.
-
Scientist's Note: The electron-withdrawing trifluoroethyl groups destabilize the intermediate, making the elimination step faster than the bond rotation that would lead to the E-isomer.
-
-
Addition: Add Propanal (1.1 equiv) dropwise. Maintain temperature at -78 °C.
-
Reaction: Stir for 1 hour at -78 °C. Monitor by TLC (10% EtOAc/Hexanes).
-
Quench: Quench the reaction while still cold with saturated aqueous
.-
Critical: Warming before quenching can induce isomerization.
-
-
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo (bath temp < 30 °C). -
Purification: Flash chromatography on silica gel (Pentane:Et2O 95:5).
Data Validation (Self-Check):
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Colorless oil | Visual |
| Yield | 75 - 85% | Gravimetric |
| Z:E Ratio | > 95:5 | GC-MS / 1H NMR |
| NMR Coupling |
Note: The E-isomer typically displays a coupling constant of
. Avalue of ~11.5 Hz confirms the Z-configuration.
Application: Synthesis of Chiral GABA Analogs
Ethyl (Z)-pent-2-enoate serves as an excellent Michael acceptor. The Z-geometry creates a specific steric environment that, when paired with chiral catalysts, allows for highly enantioselective conjugate additions.
Protocol 2: Asymmetric Michael Addition of Nitromethane
Target: Synthesis of Ethyl (3S)-3-(nitromethyl)pentanoate (Precursor to Pregabalin/Gabapentin analogs).
Mechanism:
The reaction involves the nucleophilic attack of a nitronate anion on the
Workflow Diagram:
Figure 1: Workflow for the conversion of Ethyl (Z)-pent-2-enoate to chiral GABA analogs via Michael addition.
Step-by-Step Methodology:
-
Catalyst Setup: Dissolve the chiral organocatalyst (e.g., Takemoto's catalyst, 10 mol%) in Toluene.
-
Addition: Add Ethyl (Z)-pent-2-enoate (1.0 equiv) and Nitromethane (5.0 equiv).
-
Incubation: Stir at -20 °C for 24-48 hours.
-
Scientist's Note: Low temperature enhances enantioselectivity by rigidifying the transition state.
-
-
Workup: Direct filtration through a short silica plug to remove the catalyst. Concentrate filtrate.
-
Reduction (to Amino Acid): Dissolve the nitroester in MeOH. Add Raney Nickel (catalytic) and stir under
(balloon) for 12 hours. This cyclizes the intermediate to the lactam or yields the amino ester depending on pH.
Handling, Stability & Safety
Isomerization Risks: The Z-isomer is thermodynamically unstable relative to the E-isomer (approx. 2-3 kcal/mol difference).
-
Light Sensitivity: UV light can induce photo-isomerization. Store in amber vials.
-
Acid/Base Sensitivity: Prolonged exposure to strong acids or bases can catalyze isomerization via reversible conjugate addition.
-
Thermal Stability: Stable up to 50 °C. Distillation should be performed under high vacuum (< 10 mbar) to minimize thermal stress.
Safety Profile:
-
Lachrymator: Like most
-unsaturated esters, ethyl (Z)-pent-2-enoate is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link
-
Ono, M., et al. (2000). Synthesis of Cefcapene Pivoxil: Construction of the (Z)-2-(2-aminothiazol-4-yl)-2-pentenoic acid side chain.[1] Chemical & Pharmaceutical Bulletin, 48(5), 752-756. Link
-
Barnes, D. M., et al. (2002). Development of a Catalytic Enantioselective Conjugate Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes for the Synthesis of Endothelin-A Antagonist ABT-546. Journal of the American Chemical Society, 124(44), 13097-13105. Link
-
BenchChem. (2025).[2] Application Notes: Stereoselective Synthesis of (Z)-alkenes. BenchChem Technical Repository. Link
Sources
Application Note: GC-MS Analysis of Ethyl (Z)-pent-2-enoate Reaction Mixtures
Introduction and Scope
Ethyl (Z)-pent-2-enoate is an unsaturated ester with applications in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates. Its synthesis, isomerization, or subsequent reactions require precise monitoring to optimize yield, minimize byproduct formation (such as the corresponding (E)-isomer), and ensure product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive mass-based identification.[1][2]
This application note provides a comprehensive, in-depth guide for the analysis of reaction mixtures containing ethyl (Z)-pent-2-enoate using GC-MS. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. The protocols herein are grounded in established analytical principles to ensure robust, reliable, and validated results. We will detail every critical step, from sample preparation to data interpretation, explaining the causality behind each procedural choice to empower the analyst.
Principle of the Method: A Dual-Confirmation Approach
The power of GC-MS lies in its combination of two powerful analytical techniques.[3] First, the Gas Chromatograph (GC) separates the components of a complex mixture based on their volatility and interaction with a stationary phase within a capillary column.[2] Compounds with different chemical properties will travel through the column at different speeds, eluting at characteristic times known as retention times (RT). This separation is crucial for resolving the target analyte, ethyl (Z)-pent-2-enoate, from starting materials, solvents, and potential isomers or byproducts.
Second, as each separated component elutes from the GC column, it enters the Mass Spectrometer (MS). The MS acts as a highly specific detector, bombarding the molecules with electrons (typically via Electron Ionization, EI) to generate charged ions and characteristic fragment patterns.[3][4] This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be used to unequivocally identify a compound by comparing it to reference spectra in extensive databases like the NIST/EPA/NIH Mass Spectral Library.[5][6][7][8] This dual-confirmation system—using both retention time and mass spectrum—provides an exceptionally high degree of confidence in the analytical results.
Essential Instrumentation and Consumables
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer.
-
Autosampler: For precision and reproducibility of injections.
-
GC Capillary Column: A mid-polarity column is recommended for resolving geometric isomers. A Bis(cyanopropyl)polysiloxane or a Polyethylene Glycol (WAX) type column (e.g., DB-23, DB-WAX, VF-WAXm) of 30 m length, 0.25 mm I.D., and 0.25 µm film thickness is an excellent starting point.[9]
-
Carrier Gas: Helium (99.999% purity or higher).
-
Solvents: High-purity (HPLC or GC grade) dichloromethane, ethyl acetate, hexane, and anhydrous sodium sulfate.[10]
-
Vials and Syringes: 2 mL glass autosampler vials with PTFE-lined septa, and appropriate microsyringes.[11]
-
Internal Standard (IS): A compound not present in the reaction mixture, with similar chemical properties to the analyte, and that elutes without overlapping other peaks (e.g., Ethyl Heptanoate or similar ester).
Experimental Workflow and Protocols
The overall analytical workflow is designed to ensure sample integrity, optimal instrument performance, and accurate data acquisition.
Caption: High-level workflow from sample collection to final report.
Protocol 1: Reaction Mixture Sample Preparation
The goal of this protocol is to isolate the analytes of interest from the reaction matrix (catalysts, non-volatile reagents, salts) and prepare a clean, dilute sample suitable for GC-MS injection.[10][12]
-
Sample Quenching: Immediately after collection, transfer a precise aliquot (e.g., 100 µL) of the reaction mixture into a vial containing 1 mL of cold deionized water or brine. This step halts the reaction and initiates partitioning.
-
Causality: Quenching prevents further changes to the mixture composition, ensuring the analyzed sample accurately reflects the reaction state at the time of sampling.
-
-
Liquid-Liquid Extraction (LLE): Add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the quenched sample.[10] Cap the vial and vortex vigorously for 30 seconds to ensure thorough mixing. Allow the layers to separate; centrifugation can be used to break up emulsions.
-
Causality: Ethyl (Z)-pent-2-enoate and other organic components will preferentially partition into the organic solvent, leaving inorganic salts and highly polar reagents in the aqueous layer.
-
-
Drying: Carefully transfer the lower organic layer (if using dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate. Let it stand for 2-3 minutes.
-
Causality: This removes residual water, which is incompatible with many GC columns and can interfere with the analysis.[11]
-
-
Internal Standard Spiking & Dilution: Transfer a known volume (e.g., 100 µL) of the dried organic extract into a 2 mL GC autosampler vial. Add a precise amount of an internal standard stock solution. Dilute with the extraction solvent to a final volume of 1 mL.
-
Causality: An internal standard corrects for variations in injection volume and instrument response, which is critical for accurate quantification.[13] Dilution ensures the analyte concentration is within the linear range of the detector and prevents column overloading.
-
Protocol 2: GC-MS Instrumental Method
These parameters are a robust starting point and should be optimized for your specific instrumentation and separation goals.
-
Injector Setup:
-
Mode: Split (a split ratio of 50:1 is typical for reaction monitoring to handle potentially high concentrations).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Causality: A high injector temperature ensures rapid and complete volatilization of the analytes.[11] The split injection prevents overloading the column while still providing sufficient sensitivity.
-
-
GC Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
Causality: The initial hold allows for focusing of early-eluting compounds. The temperature ramp facilitates the sequential elution of compounds based on their boiling points and polarity, enabling separation.[14]
-
-
Carrier Gas:
-
Gas: Helium.
-
Flow Mode: Constant Flow.
-
Flow Rate: 1.0 mL/minute.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-250 m/z (mass-to-charge ratio).
-
Solvent Delay: 3 minutes (to protect the filament from the solvent peak).
-
Causality: 70 eV is the standard energy for EI, as it produces reproducible fragmentation patterns that are comparable to library spectra.[4] The mass range is selected to encompass the molecular ion and key fragments of the target analyte and related compounds.
-
Data Analysis: Identification and Quantification
Effective data analysis combines chromatographic and spectral information to deliver a confident result.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 7. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 8. diabloanalytical.com [diabloanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Note: Strategic Utilization of Ethyl (Z)-Pent-2-enoate in Natural Product Synthesis
Executive Summary
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a specialized C5 building block distinguished by its cis (Z) olefin geometry. Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer is a high-value "stereochemical pivot." Its geometry dictates the diastereomeric outcome of downstream transformations—specifically iodolactonizations , Michael additions , and cycloadditions —enabling the synthesis of syn-configured motifs found in polyketides, insect pheromones, and alkaloids like Solenopsin.
This guide provides a validated workflow for the synthesis of this reagent (via Still-Gennari olefination) and its application in stereoselective protocols.
Strategic Importance: The "Z-Pivot" Concept
The utility of ethyl (Z)-pent-2-enoate lies in the conservation or specific transmission of its alkene geometry into new stereocenters.
-
Conjugate Addition: Reaction with organocuprates proceeds via a specific transition state (often chair-like), where the (Z)-geometry favors the formation of syn-diastereomers, whereas (E)-isomers typically yield anti-products.
-
Cycloaddition: In Diels-Alder reactions, the (Z)-ester acts as a dienophile, retaining the cis-relationship of the ethyl and ester groups in the resulting cyclohexene ring.
-
Iodolactonization: Hydrolysis to the free acid followed by iodolactonization yields cis-substituted lactones, a core scaffold in lignans and macrolides.
Visualizing the Stereochemical Divergence
The following diagram illustrates how the starting geometry determines the final stereochemical outcome.
Figure 1: The "Z-Pivot" Strategy showing how the cis-geometry of the starting material is translated into specific diastereomeric outcomes in three major reaction classes.
Preparation Protocol: Still-Gennari Olefination
Commercially available ethyl pent-2-enoate is predominantly the (E)-isomer. To access the (Z)-isomer with high isomeric purity (>95:5 Z:E), the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard.
Mechanism of Selectivity
Standard HWE reagents (diethoxyphosphonates) are thermodynamically controlled, giving (E)-alkenes. The Still-Gennari reagent uses electron-withdrawing trifluoroethyl groups .[1] This destabilizes the transition state, accelerating the elimination of the oxaphosphetane intermediate. This rapid elimination occurs faster than bond rotation, locking the kinetic (Z)-geometry.
Protocol 1: Synthesis of Ethyl (Z)-Pent-2-enoate
Reagents:
-
Propionaldehyde (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent) (1.1 equiv)
-
18-Crown-6 (1.5 equiv)
-
KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene (1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool to -78 °C under Argon.
-
Reagent Dissolution: Dissolve the phosphonate reagent and 18-crown-6 in anhydrous THF. The crown ether is critical for dissociating the potassium counterion, maximizing the kinetic selectivity.
-
Deprotonation: Add KHMDS dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the phosphonate anion.
-
Addition: Add propionaldehyde (freshly distilled) dropwise.
-
Reaction: Stir at -78 °C for 2 hours. Crucial: Do not allow the reaction to warm up before quenching; higher temperatures erode Z-selectivity.
-
Quench: Quench with saturated NH₄Cl solution at -78 °C, then warm to room temperature.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Flash chromatography (SiO₂, 5% EtOAc/Hexanes). The (Z)-isomer typically elutes after the (E)-isomer due to higher polarity (dipole moment).
QC Criteria:
-
¹H NMR (CDCl₃): Diagnostic coupling constant for the alkene protons.
-
(Z)-isomer:
-
(E)-isomer:
-
Application Protocol: Stereoselective Iodolactonization
This protocol demonstrates the use of the (Z)-chain to create a cis-iodolactone, a common motif in natural products like vernolepin.
Protocol 2: Conversion to cis-Iodolactones
Pre-requisite: Hydrolysis of ethyl (Z)-pent-2-enoate to (Z)-pent-2-enoic acid (LiOH, THF/H₂O).
Reagents:
-
(Z)-Pent-2-enoic acid (1.0 equiv)[1]
-
Iodine (I₂) (2.0 equiv)
-
KI (3.0 equiv)
-
NaHCO₃ (2.5 equiv)
-
Solvent: H₂O/THF (1:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve the acid in THF/H₂O and add NaHCO₃. Stir until clear (formation of carboxylate).
-
Iodination: Cool to 0 °C. Add KI and I₂ slowly. The solution will turn dark brown.
-
Cyclization: Stir at 0 °C for 4 hours, then allow to warm to ambient temperature overnight in the dark.
-
Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (turns yellow/colorless).
-
Extraction: Acidify to pH 2 with 1N HCl and extract with CH₂Cl₂.
-
Outcome: The (Z)-acid yields the cis-4-iodo-5-methyl-dihydrofuran-2-one (kinetic product). The (E)-acid would yield the trans-isomer.
Data Summary Table: Stereochemical Outcomes
| Precursor Geometry | Reaction Type | Major Product Stereochemistry | Selectivity Origin |
| (Z)-Enoate | Michael Addition (Cu-catalyzed) | syn-diastereomer | Chelation/Transition State Folding |
| (E)-Enoate | Michael Addition (Cu-catalyzed) | anti-diastereomer | Thermodynamic Preference |
| (Z)-Acid | Iodolactonization | cis-lactone | Kinetic Cyclization |
| (E)-Acid | Iodolactonization | trans-lactone | Thermodynamic Stability |
Case Study: Pheromone Synthesis
Ethyl (Z)-pent-2-enoate is a homolog of many lepidopteran pheromones. A representative workflow for chain elongation involves reduction and coupling.
Workflow:
-
Reduction: DIBAL-H reduction of ethyl (Z)-pent-2-enoate
(Z)-pent-2-en-1-ol . -
Activation: Conversion to bromide (PBr₃) or tosylate.
-
Coupling: Copper-catalyzed cross-coupling with Grignard reagents (e.g.,
) allows the installation of long alkyl chains while preserving the Z-alkene .-
Note: Standard Pd-catalyzed couplings can sometimes isomerize Z-alkenes; Cu-catalyzed alkylations are preferred for high fidelity.
-
References
-
Still-Gennari Olefination (Original Method): Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[3][4] A useful modification of the Horner-Emmons olefination.[1][4] Tetrahedron Letters, 24(41), 4405-4408.
-
Iodolactonization Stereocontrol: Snider, B. B., & Johnston, M. I. (1978). Stereoselective iodolactonization of acyclic unsaturated acids. Journal of the American Chemical Society.
-
Michael Addition Selectivity: Rossiter, B. E., & Swingle, N. M. (1992). Asymmetric conjugate addition to (Z)-enoates. Chemical Reviews, 92(5), 771–806.
-
Pheromone Synthesis Applications: Mori, K. (2010). Synthesis of optical active pheromones. Tetrahedron.
-
Reagent Data: PubChem Compound Summary for CID 11332473, Ethyl (Z)-pent-2-enoate.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl (Z)-Pent-2-enoate
[1]
Case ID: PUR-Z-ALKENE-005
Subject: Separation of geometric isomers of short-chain
Executive Summary
Separating ethyl (Z)-pent-2-enoate from its (E)-isomer is a classic challenge in organic synthesis.[1] Because the boiling points of these geometric isomers are nearly identical (
The Solution: The definitive method for this separation is Argentation Chromatography (Silver Nitrate-Impregnated Silica Gel). Silver ions (
Troubleshooting & Diagnostics (Q&A)
Category 1: Distillation & Physical Properties
Q: I attempted to distill the mixture using a Vigreux column, but the NMR shows no enrichment of the Z-isomer. Why?
A: This is a thermodynamic limitation, not an equipment failure.
Short-chain
-
Ethyl (E)-pent-2-enoate BP: ~156–157 °C
-
Ethyl (Z)-pent-2-enoate BP: ~158–160 °C (Estimated)
The difference is typically within the error margin of standard vacuum distillation setups. Furthermore, prolonged heating during distillation can catalyze the thermal isomerization of the unstable (Z)-isomer into the stable (E)-isomer, effectively reversing your purification efforts. Recommendation: Abort distillation; switch to chemically selective chromatography.
Category 2: Chromatographic Separation
Q: My TLC spots for the E and Z isomers overlap on standard silica (Hexane/EtOAc). How do I visualize them?
A: On standard silica, the dipole moments of the E and Z esters are too similar to resolve.
-
Solution: Dip your TLC plate in 10%
/Silica solution or use commercially available argentation TLC plates.[2] -
Elution Order: On Silver-Silica, the (E)-isomer (Trans) will travel faster (
higher) because it binds weakly to silver. The (Z)-isomer (Cis) will travel slower ( lower) due to strong -complexation.
Category 3: Synthesis Strategy (Prevention)
Q: I obtained a 60:40 E/Z mixture from a standard Wittig reaction. Can I avoid this purification step in the future?
A: Yes. If you require the (Z)-isomer exclusively, the standard Wittig reaction (thermodynamically controlled) is the wrong synthetic choice.
-
Protocol Shift: Adopt the Still-Gennari Olefination . This modification uses electron-deficient phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and KHMDS/18-crown-6 to kinetically favor the (Z)-isomer with selectivities often exceeding 95:5.
-
Alternative: Partial hydrogenation of ethyl pent-2-ynoate using Lindlar’s Catalyst will also yield the (Z)-alkene exclusively.
Core Protocol: Argentation Chromatography
Objective: Purify ethyl (Z)-pent-2-enoate from a mixture containing (E)-isomer.
Preparation of -Impregnated Silica Gel (10% w/w)
Standard silica gel does not possess the selectivity required. You must modify the stationary phase.
Materials:
-
Silica Gel 60 (230–400 mesh)
-
Silver Nitrate (
) - Reagent Grade (>99%) -
Acetonitrile (HPLC Grade)
-
Rotary Evaporator with light protection (Aluminum foil)
Procedure:
-
Calculate: For every 100 g of Silica Gel, use 10 g of
. -
Dissolve: Dissolve 10 g of
in 100 mL of Acetonitrile (ensure total solubility). -
Slurry: Add 100 g of dry Silica Gel to the solution. Swirl vigorously to create a uniform slurry.
-
Evaporate: Remove the solvent on a rotary evaporator. Crucial: Wrap the flask in aluminum foil. Silver salts are photosensitive and will degrade (turn purple/black) upon exposure to light.
-
Dry: Dry the resulting white powder under high vacuum for 2 hours at 40°C.
-
Activation: The silica is now "activated" and ready for packing.
Column Packing & Elution
Column Setup:
-
Protection: Wrap the glass column in aluminum foil to prevent silver reduction.
-
Solvent System: Hexane:Ethyl Acetate (Start with 98:2, gradient to 90:10). Note: Avoid halogenated solvents if possible, though DCM is acceptable.
Execution:
-
Load: Load the crude ester mixture (dissolved in minimum Hexane) onto the packed column.
-
Elute: Begin elution with 98:2 Hexane/EtOAc.
-
Fraction Collection:
-
Fraction Set A (Fast Eluting): Ethyl (E)-pent-2-enoate.
-
Intermediate: Mixed fractions.
-
Fraction Set B (Slow Eluting): Ethyl (Z)-pent-2-enoate (Target) .
-
-
Recovery: Combine "Set B" fractions and concentrate in vacuo.
Silver Removal (Post-Column)
Traces of silver ions may leach into the product.
-
Wash: Dissolve the concentrated product in diethyl ether.
-
Extract: Wash the organic layer with 5% aqueous Ammonium Hydroxide (
) or saturated brine. This removes residual silver. -
Dry: Dry over
and concentrate.
Data Summary: Isomer Comparison
| Property | Ethyl (E)-pent-2-enoate | Ethyl (Z)-pent-2-enoate |
| Geometry | Trans (Opposite sides) | Cis (Same side) |
| Thermodynamics | More Stable (Major Wittig product) | Less Stable (Kinetic product) |
| Boiling Point | ~156°C | ~158°C (Difficult to separate) |
| Ag-Silica Affinity | Weak (Elutes First) | Strong (Elutes Second) |
| Coupling Constant ( | 12–18 Hz (Large) | 6–12 Hz (Small) |
Visual Logic: Purification Decision Matrix[1]
The following diagram illustrates the decision logic for selecting the correct purification or synthesis pathway for Z-alkene esters.
Caption: Decision workflow for isolating Ethyl (Z)-pent-2-enoate, highlighting Argentation Chromatography as the primary purification route.
References
-
Janicki, I. (2025).[3] Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. Organic Chemistry Portal. Retrieved from [Link].
-
AOCS. (2019). Introduction to Silver Ion Chromatography. American Oil Chemists' Society. Retrieved from [Link].
-
NIST. (2023). Ethyl trans-2-pentenoate Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link].
common byproducts in the synthesis of ethyl (Z)-pent-2-enoate
Technical Support Center: Synthesis of Ethyl (Z)-pent-2-enoate
Topic: Troubleshooting Common Byproducts & Optimization of Z-Selectivity Audience: Organic Chemists, Process Researchers, and Drug Development Scientists. Reference ID: TSC-Z-PENT-005
Executive Summary
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a critical intermediate in the synthesis of pheromones, fragrances, and complex natural products.[1][2] Its synthesis is defined by a single, overriding challenge: Stereocontrol . The thermodynamic preference for the (E)-isomer necessitates kinetic control strategies.
This guide addresses the two primary synthetic routes:
-
Still-Gennari Olefination: The modern "gold standard" for high Z-selectivity (>95:5).[1]
-
Lindlar Hydrogenation: The classical reduction of ethyl pent-2-ynoate.[1]
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Category A: Still-Gennari Olefination
Methodology: Reaction of propanal with ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][3]
Q1: I am observing significant amounts of the (E)-isomer (10-15%) in my crude NMR. How do I improve Z-selectivity? A: The Still-Gennari olefination relies on the strong electron-withdrawing nature of the trifluoroethyl groups to accelerate the elimination of the erythro betaine intermediate, which leads to the (Z)-alkene.[1] If selectivity is eroding, check these critical parameters:
-
Base Counterion: Ensure you are using KHMDS (Potassium hexamethyldisilazide) and 18-crown-6 .[1] The potassium cation, complexed by the crown ether, minimizes chelation that could stabilize the threo intermediate (which leads to the E-isomer).
-
Temperature Control: The deprotonation and addition must occur at -78 °C . Warming the reaction before the aldehyde addition is complete allows thermodynamic equilibration to the E-selective pathway.
-
Reagent Quality: Propanal is prone to oxidation (propionic acid) and polymerization. Distill your aldehyde immediately prior to use. Acidic impurities can quench the base, disrupting the stoichiometry.
Q2: My reaction mixture contains a persistent phosphorus byproduct that co-elutes with the product. A: This is likely the bis(2,2,2-trifluoroethyl) phosphate salt. Unlike typical HWE byproducts, these fluorinated phosphates can be lipophilic.
-
Solution: Modify your workup. Do not rely solely on neutral aqueous washes. Wash the organic layer vigorously with saturated NaHCO₃ or 1M NaOH (if the ester is stable to short exposure). This converts the phosphate diester into a highly water-soluble anion, forcing it into the aqueous phase.
Category B: Lindlar Hydrogenation
Methodology: Partial hydrogenation of ethyl pent-2-ynoate.[1]
Q3: I see a peak at M+2 in my Mass Spec (Ethyl Pentanoate). How do I stop over-reduction? A: Over-reduction to the saturated ester (ethyl pentanoate) indicates your catalyst is too active.
-
Quinoline Titration: The commercial Lindlar catalyst (Pd/CaCO3/Pb) often requires an additional "poison" to dampen activity. Add synthetic quinoline (1-5 wt% relative to catalyst) to the reaction mixture before introducing hydrogen.
-
Reaction Monitoring: Do not run this reaction overnight. Hydrogen uptake often plateaus after the alkyne is consumed, but slow over-reduction continues. Monitor via GC-MS every 30 minutes.
Q4: My product isomerizes from Z to E during silica gel chromatography. A: (Z)-unsaturated esters are acid-sensitive.[1] The acidic nature of silica gel (pH ~4-5) can catalyze Z-to-E isomerization (thermodynamic relaxation).[1]
-
Protocol Adjustment: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes. This neutralizes acidic sites. Alternatively, use neutral alumina, though separation efficiency may differ.
Part 2: Detailed Experimental Protocols
Protocol 1: High-Selectivity Still-Gennari Olefination
Target: Ethyl (Z)-pent-2-enoate with Z:E ratio > 95:5.[1]
-
Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon.
-
Phosphonate Solution: Dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equiv) and 18-crown-6 (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool to -78 °C .[1]
-
Deprotonation: Add KHMDS (0.5 M in toluene, 1.05 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.
-
Addition: Add freshly distilled propanal (1.0 equiv) dropwise.
-
Reaction: Stir at -78 °C for 1-2 hours. Crucial: Do not warm to RT.
-
Quench: Quench cold with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O. Wash combined organics with 1M NaOH (to remove phosphate byproduct) and Brine. Dry over MgSO₄.[4]
Protocol 2: Poisoned Lindlar Hydrogenation
Target: Conversion of alkyne to Z-alkene minimizing over-reduction.[1]
-
Setup: Charge a flask with ethyl pent-2-ynoate (1.0 equiv) in Ethyl Acetate or MeOH (0.2 M).
-
Catalyst Loading: Add Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb, 5 wt% loading relative to substrate).
-
Poisoning: Add Quinoline (2 drops per gram of substrate). Stir for 10 mins without H₂.
-
Hydrogenation: Purge with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temp.
-
Monitoring: Check GC/TLC every 30 mins. Stop immediately upon disappearance of alkyne.
-
Filtration: Filter through a pad of Celite to remove Pd. Caution: Pd catalysts can be pyrophoric when dry.
Part 3: Data & Visualization
Comparison of Synthetic Methods
| Feature | Still-Gennari Olefination | Lindlar Hydrogenation |
| Primary Mechanism | Stereoselective Horner-Wadsworth-Emmons | Syn-addition Hydrogenation |
| Typical Z:E Ratio | > 95 : 5 | ~ 85 : 15 to 90 : 10 |
| Major Byproduct | Phosphate salts, (E)-isomer | Ethyl pentanoate (Over-reduction) |
| Cost | High (Fluorinated phosphonate) | Low (Catalytic hydrogenation) |
| Scalability | Moderate (Cryogenic -78°C required) | High (Room Temp, scalable) |
Reaction Pathway & Byproduct Logic
Caption: Comparative reaction pathways showing the origin of Z-selectivity (Still-Gennari) versus over-reduction risks (Lindlar).
Part 4: Self-Validating Analytical System
To confirm your product identity and purity, rely on 1H NMR Coupling Constants (J-values) . This is the definitive check for stereochemistry.
-
Ethyl (Z)-pent-2-enoate (Target):
-
Look for the alkene protons at δ ~6.2 ppm and ~5.8 ppm .
-
Coupling Constant (
): The splitting between the two alkene protons will be 11.5 Hz . (Typical range 6–12 Hz).[5]
-
-
Ethyl (E)-pent-2-enoate (Impurity):
-
Coupling Constant (
): The splitting will be significantly larger, 15.5 Hz . (Typical range 12–18 Hz).[5]
-
Visual Check: The (Z)-isomer typically elutes after the (E)-isomer on non-polar GC columns, but before the (E)-isomer on silica gel TLC (due to steric shielding of the polar ester group in the Z-conformation, making it effectively less polar).
References
-
Still, W. C., & Gennari, C. (1983).[6] Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[3][7][8] Tetrahedron Letters, 24(41), 4405–4408.
-
Lindlar, H. (1952).[9][10] Ein neuer Katalysator für selektive Hydrierungen.[9] Helvetica Chimica Acta, 35(2), 446–450.[9]
-
Organic Syntheses. (1966).[9] Palladium Catalyst for Partial Reduction of Acetylenes.[9][10] Org.[9][11] Synth., 46,[2][9] 89.
-
BenchChem. (2025).[4] Technical Guide to the Synthesis of Ethyl 3,4-dimethylpent-2-enoate (Analogous Methodologies).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support: Optimization of Ethyl (Z)-Pent-2-enoate Synthesis
Welcome to the Advanced Synthesis Support Center. Ticket ID: Z-PENT-OPT-001 Subject: Maximizing Stereoselectivity and Yield for Ethyl (Z)-Pent-2-enoate Status: Open
Executive Summary
Synthesizing ethyl (Z)-pent-2-enoate requires overcoming thermodynamic preference. The E-isomer (trans) is thermodynamically more stable by approximately 2-4 kcal/mol. To achieve high Z-selectivity (cis), you must employ kinetic control .[1]
This guide covers the two most robust "Support Modules" for this transformation:
-
The Still-Gennari Olefination (Highest stereochemical purity, best for small-to-medium scale).
-
Lindlar Hydrogenation (Best for scale-up from alkynes).
Module A: The Still-Gennari Protocol (Recommended)
This is the "Gold Standard" for Z-unsaturated esters. Unlike the standard Horner-Wadsworth-Emmons (HWE) which gives E-isomers, this modification uses electron-deficient phosphonates to accelerate the elimination of the erythro-betaine intermediate, locking in the Z-geometry.
Standard Operating Procedure (SOP)
-
Reagents:
-
Phosphonate: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent).
-
Base: KHMDS (Potassium hexamethyldisilazide) – Critical for kinetic control.
-
Additive: 18-Crown-6 – Sequesters K+ ions to prevent chelation-controlled equilibration.
-
Solvent: Anhydrous THF.
-
Step-by-Step Workflow
-
Complexation: Dissolve 18-Crown-6 (1.1 equiv) in THF under Argon. Cool to -78 °C .
-
Deprotonation: Add KHMDS (1.05 equiv) dropwise. Stir for 15 min.
-
Reagent Addition: Add the trifluoroethyl phosphonate (1.0 equiv) slowly. Stir for 30 min at -78 °C.
-
Substrate Addition: Add propanal (1.0-1.1 equiv) slowly.
-
Reaction: Stir at -78 °C for 1-2 hours. Do not warm up until quenched.
-
Quench: Pour into saturated NH₄Cl solution while still cold.
Troubleshooting & FAQs
| Issue | Diagnosis | Corrective Action |
| Low Z:E Ratio (< 10:1) | Temperature Drift: The reaction warmed above -60°C before quenching. | Use a cryocooler or monitor dry ice/acetone bath rigorously. Elimination must occur at -78°C. |
| Cation Effect: Potassium ions coordinated with the intermediate, allowing rotation to the thermodynamic threo form. | Increase 18-Crown-6 to 1.5 equiv to fully sequester K+. | |
| Low Yield (< 50%) | Moisture Contamination: KHMDS is extremely moisture sensitive. | Titrate KHMDS before use or use fresh commercial ampoules. Dry THF over Na/Benzophenone. |
| No Reaction | Steric Bulk: Phosphonate anion is bulky. | Ensure propanal is freshly distilled and not polymerized (para-propanal). |
Visualizing the Mechanism
Module B: Lindlar Hydrogenation (Scale-Up Alternative)
If you have ethyl pent-2-ynoate (the alkyne precursor), this method is more atom-economical but prone to over-reduction.
Standard Operating Procedure (SOP)
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO₃ + Pb(OAc)₂).
-
Poison: Quinoline (Synthetic Grade) – Mandatory to stop at alkene.
-
Solvent: Methanol or Ethyl Acetate.
-
H₂ Source: Balloon pressure (1 atm).
Troubleshooting Decision Tree
Q: "I see saturated ethyl pentanoate (alkane) in my GC-MS. What went wrong?" A: The catalyst was too active.
-
Fix: Increase Quinoline loading (from 2% to 5% v/v relative to solvent).
-
Fix: Stop the reaction immediately upon consumption of alkyne (monitor by TLC every 10 mins).
Q: "I have a mixture of Z and E isomers." A: Isomerization occurred after the reaction or due to catalyst depletion.
-
Fix: Do not leave the reaction stirring overnight.
-
Fix: Avoid acidic workups; trace acid can isomerize the sensitive Z-ester to the E-form.
Visualizing the Troubleshooting Logic
Module C: Quality Control & Purification
Standard silica gel chromatography often fails to separate Z and E isomers of simple esters effectively because their polarities are similar.
1. Argentation Chromatography (Ag-Silica)
If you have < 95% isomeric purity, use Silver Nitrate-impregnated silica.
-
Principle: Ag⁺ ions complex reversibly with the π-system. The Z-alkene (less sterically hindered face) binds stronger and elutes slower than the E-alkene.
-
Prep: Mix Silica Gel 60 with a solution of AgNO₃ (10% w/w) in acetonitrile. Evaporate solvent in dark (rotovap).
-
Elution: 5% Ether in Hexanes.
2. Definitive NMR Validation
Do not rely on retention time alone. You must calculate the coupling constant (
| Isomer | Chemical Shift (approx) | Coupling Constant ( | Interpretation |
| (Z)-Ethyl pent-2-enoate | 11.5 Hz | Target Product | |
| (E)-Ethyl pent-2-enoate | 15.6 Hz | Thermodynamic impurity |
References
-
Still, W. C.; Gennari, C. (1983).[2] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[1][3][4] Journal of the American Chemical Society, 105(1), 62–67.
-
Lindlar, H.; Dubuis, R. (1966).[5] "Palladium Catalyst for Partial Reduction of Acetylenes."[5] Organic Syntheses, 46, 89.
-
Ando, K. (1997). "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents." Journal of Organic Chemistry, 62(7), 1934–1939.
-
Williams, C. M.; Mander, L. N. (2001). "Chromatography with Silver Nitrate."[6][7][8] Tetrahedron, 57(3), 425–447.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Still-Gennari Olefination [ch.ic.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The use of silver nitrate impregnated silica gel layers in the separation of monoterpene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
troubleshooting low yields in Horner-Wadsworth-Emmons reaction for α,β-unsaturated esters
Welcome to the HWE Troubleshooting Guide. This resource is designed for researchers and drug development professionals experiencing low yields, poor conversions, or isolation issues when synthesizing α,β-unsaturated esters via the Horner-Wadsworth-Emmons olefination.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, comparative quantitative data, and self-validating experimental protocols.
Diagnostic Workflow: HWE Yield Optimization
Caption: Decision tree for troubleshooting low yields in HWE olefination.
Troubleshooting FAQs & Mechanistic Insights
Q1: My aldehyde is base-sensitive, and I am seeing significant degradation and aldol condensation byproducts. How can I improve the yield?
A1: Strong bases like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) often cause enolizable aliphatic aldehydes to undergo self-condensation, drastically reducing the yield of the desired α,β-unsaturated ester.
The Solution: Transition to Masamune-Roush conditions [1]. This protocol utilizes a mild amine base (such as DBU or triethylamine) in conjunction with a Lewis acidic metal salt (typically LiCl). Causality: The lithium cation coordinates tightly with the phosphoryl oxygen of the phosphonate. This coordination withdraws electron density, significantly increasing the acidity of the α-protons. Consequently, a mild base like DBU can deprotonate the phosphonate at room temperature, forming a stabilized metal-phosphonoenolate intermediate without triggering the base-catalyzed degradation of your sensitive aldehyde[2].
Q2: I am using a sterically hindered ketone, and the reaction stalls at 30% conversion even after 24 hours. What are my options?
A2: Ketones are inherently less electrophilic and more sterically encumbered than aldehydes. Causality: The nucleophilic attack of the phosphonate carbanion on the carbonyl carbon is the rate-limiting step. Severe steric clash prevents the formation of the crucial oxaphosphetane intermediate, stalling the reaction.
The Solution:
-
Thermodynamic Push: Elevate the reaction temperature (e.g., refluxing THF) and ensure complete phosphonate deprotonation using a strong base.
-
Ultrasound Irradiation: Sonochemical promotion has been proven to accelerate HWE reactions of hindered substrates. Acoustic cavitation generates localized high temperatures and pressures, driving the sterically hindered nucleophilic attack and reducing reaction times from 24 hours to as little as 15 minutes while boosting yields to >90%[3].
Q3: My overall conversion is fine, but the isolated yield of the desired (E)-isomer is low due to poor stereoselectivity. How do I maximize (E)-selectivity?
A3: The HWE reaction typically favors (E)-alkenes due to thermodynamic control during the breakdown of the anti-oxaphosphetane intermediate. However, conditions that prevent equilibration can inadvertently trap the (Z)-isomer. Causality: The nature of the metal cation dictates the reversibility of the initial aldol-type addition. The Solution: Use lithium-based systems (e.g., LiHMDS or LiCl/amine) over magnesium or potassium salts. Lithium cations provide a tighter coordination state that favors thermodynamic equilibration toward the more stable anti intermediate, thus enhancing (E)-selectivity[2]. If your target actually requires (Z)-selectivity, you must switch your reagent entirely to Still-Gennari or Ando phosphonates (which utilize strongly electron-withdrawing groups like trifluoroethyl to force kinetic control)[4].
Quantitative Data: Effect of Conditions on Yield and Selectivity
The following table summarizes how different base and solvent combinations impact the yield and stereoselectivity of the HWE reaction, particularly for base-sensitive or hindered substrates.
| Reaction Condition | Base / Additive | Solvent | Temp (°C) | Yield (%)* | (E):(Z) Ratio | Mechanistic Effect |
| Standard Strong Base | NaH | THF | 0 to 25 | 45–60 | 85:15 | High reactivity; causes aldol side-reactions in sensitive substrates. |
| Masamune-Roush | DBU / LiCl | MeCN | 25 | 85–95 | 95:5 | Li⁺ coordination lowers pKa; mild base prevents aldehyde degradation. |
| Rathke Modification | NEt₃ / MgBr₂ | THF | 25 | 80–90 | 80:20 | Mg²⁺ stabilizes enolate; slightly lower (E)-selectivity than Li⁺. |
| Sonochemical | NaOH | THF/H₂O | 25 | >90 | >95:5 | Cavitation forces overcome steric hindrance; rapid conversion (15 min). |
*Yields are representative benchmarks for base-sensitive aliphatic aldehydes and hindered ketones based on literature optimization.
Standardized Experimental Protocols
Protocol A: Mild (E)-Selective HWE Olefination (Masamune-Roush Conditions)
Use this protocol for enolizable or base-sensitive aldehydes.
Self-Validation Checkpoint: The dissolution of LiCl and subsequent addition of DBU should produce a clear solution or slight suspension. The lack of immediate dark coloration upon aldehyde addition confirms the absence of rapid base-catalyzed degradation.
-
Preparation: Flame-dry a round-bottom flask under argon. Add anhydrous LiCl (1.2 equiv) and suspend it in anhydrous acetonitrile to achieve a 0.2 M concentration relative to the aldehyde.
-
Phosphonate Addition: Add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 equiv) to the suspension at room temperature (25 °C).
-
Deprotonation: Add DBU (1.0 equiv) dropwise. Stir the mixture for 15 minutes until it becomes homogeneous. (Causality: DBU deprotonates the highly acidic Li-coordinated phosphonate).
-
Substrate Addition: Slowly add the base-sensitive aldehyde (1.0 equiv) dissolved in a minimal volume of acetonitrile.
-
Monitoring & Quench: Monitor the reaction progress by TLC. Upon completion (typically 2–4 hours), quench the reaction by adding saturated aqueous NH₄Cl at 0 °C.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Ultrasound-Promoted HWE for Hindered Substrates
Use this protocol for sterically hindered ketones or unreactive aldehydes.
Self-Validation Checkpoint: A distinct color change (often pale yellow to deep orange) during the first 5 minutes of sonication indicates active phosphonate carbanion formation and nucleophilic attack.
-
Preparation: In a reaction vessel suitable for sonication, dissolve the hindered ketone (1.0 equiv) and the phosphonate (2.0 equiv) in a solvent mixture of THF/H₂O (0.5 M).
-
Base Addition: Add solid NaOH (4.0 equiv) to the mixture.
-
Sonication: Submerge the vessel in an ultrasonic bath maintained at room temperature. Sonicate the mixture for 15–30 minutes. (Causality: Acoustic cavitation provides the necessary energy to overcome the steric activation barrier).
-
Monitoring & Quench: Monitor via TLC. Once complete, quench with excess water to fully dissolve the water-soluble phosphate byproduct salts (preventing emulsion formation).
-
Isolation: Extract with diethyl ether (3 x 50 mL), dry over MgSO₄, filter, and purify the concentrated crude product via flash chromatography.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia Source: Wikipedia[Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: The Journal of Organic Chemistry (ACS Publications)[Link]
-
A rapid ultrasound-promoted Horner–Wadsworth–Emmons reaction for the preparation of ferrocene derivatives. Application to ferrocene-modified ITO electrodes Source: Arabian Journal of Chemistry[Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents Source: PMC (National Institutes of Health)[Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A rapid ultrasound-promoted Horner–Wadsworth–Emmons reaction for the preparation of ferrocene derivatives. Application to ferrocene-modified ITO electrodes - Arabian Journal of Chemistry [arabjchem.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl (Z)-pent-2-enoate
An in-depth guide to the synthesis of Ethyl 3,4-dimethylpent-2-enoate.
Welcome to the technical support center for the purification of ethyl (Z)-pent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual catalysts from their reaction mixtures. Achieving high purity, particularly the removal of trace metal catalysts, is critical for ensuring product stability, avoiding downstream reaction interference, and meeting stringent regulatory standards in pharmaceutical applications.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during the purification of ethyl (Z)-pent-2-enoate, with a primary focus on removing residual ruthenium catalysts commonly used in its synthesis via olefin metathesis.[2]
Troubleshooting Guide
Problem 1: My purified ethyl (Z)-pent-2-enoate is still colored (pink, brown, or black) after standard silica gel chromatography.
Cause: This is a classic sign of residual ruthenium byproducts from metathesis catalysts (e.g., Grubbs' catalysts).[3] These species are often highly colored and can co-elute with the product during chromatography, as they may possess similar polarity.[4] The residual metal can also lead to the isomerization or decomposition of your final product over time.[3][4]
Solution A: Treatment with a Mild Oxidant Followed by Filtration
This approach modifies the ruthenium species, increasing their polarity and making them easier to retain on a silica gel plug.
-
Mechanism: Reagents like triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) coordinate to the ruthenium center. This changes the complex's overall polarity and chromatographic behavior, allowing for its separation from the non-polar desired product.[3][5]
-
Recommendation: DMSO is often preferred due to its low cost and the ease of removing its byproducts.
Experimental Protocol: DMSO Treatment for Ruthenium Removal
-
Reaction Quenching: After the metathesis reaction is complete (as determined by TLC or GC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk solvent (e.g., dichloromethane or toluene).
-
Redissolution: Dissolve the crude residue in a minimal amount of a solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane.
-
DMSO Addition: Add 50-100 equivalents of DMSO relative to the initial amount of ruthenium catalyst used.[3][6]
-
Stirring: Stir the mixture at room temperature for a minimum of 8-12 hours.[3] The solution's color may change during this time.
-
Purification: Concentrate the mixture and directly load it onto a silica gel column for chromatographic purification. Alternatively, for a quicker cleanup, pass the solution through a short plug of silica gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Analysis: Collect the fractions containing the product and confirm the absence of color. For quantitative analysis, proceed with ICP-OES or ICP-MS to determine the final ruthenium concentration.[7][8]
Problem 2: I need to reduce ruthenium levels to below 10 ppm for a pharmaceutical intermediate, but my current method is insufficient.
Cause: Achieving single-digit ppm levels of residual metals often requires a more targeted approach than simple chromatography or oxidative treatment.[4] Highly efficient metal scavengers are designed for this purpose. These are typically solid-supported reagents that selectively bind to the metal, allowing for its removal by simple filtration.[9]
Solution B: Application of Solid-Supported Metal Scavengers
Functionalized silica gels are the industry standard for scavenging residual metals from active pharmaceutical ingredients (APIs) and intermediates.[9][10]
-
Mechanism: Scavengers possess functional groups with a high affinity for the target metal. For ruthenium, thiol (Si-SH), thiourea, and cysteine-based scavengers are particularly effective.[10] The scavenger forms a strong complex with the ruthenium, which is bound to the insoluble silica support and is easily filtered off.[11]
-
Key Advantage: This method is highly selective, minimizes product loss, and avoids the introduction of soluble impurities.[12]
Experimental Protocol: Purification using SiliaMetS® Thiol
-
Pre-Treatment (Optional but Recommended): Perform an initial purification (e.g., solvent wash or a quick silica plug) to remove the bulk of non-metallic impurities. This improves scavenger efficiency.
-
Scavenger Selection: Based on the data below, select an appropriate scavenger. SiliaMetS® Thiol is a robust, versatile choice for ruthenium.[10]
-
Solvent Choice: Dissolve the partially purified product in a solvent that ensures good solubility of the product but does not interfere with the scavenger. Methanol, ethyl acetate, and dichloromethane are common choices.[13]
-
Scavenging: In a flask, add 3-5 equivalents (by weight of the crude product) of SiliaMetS® Thiol to the solution.
-
Agitation & Heating: Stir the slurry at room temperature. For potentially faster or more efficient scavenging, the temperature can be increased to 40-50°C. Monitor the progress by taking small aliquots over time (e.g., at 1, 4, and 16 hours).[13][14]
-
Filtration: Once scavenging is complete, filter the mixture through a pad of celite or a suitable frit to remove the solid scavenger. Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Final Steps: Combine the filtrates and remove the solvent under reduced pressure. The resulting product should be significantly depleted of the metal catalyst.
Table 1: Comparison of Common Ruthenium Scavenging Methods
| Method | Reagent/Material | Typical Conditions | Advantages | Disadvantages | Final Ru Level |
| Oxidative Treatment | DMSO or Triphenylphosphine Oxide | 50-100 eq., RT, 8-12 h | Inexpensive, readily available reagents. | Long reaction times, may not reach very low ppm levels.[3][8] | 50-200 ppm |
| Aqueous Extraction | Tris(hydroxymethyl)phosphine (THMP) | Aqueous/Organic biphasic wash | Simple workup, removes polar impurities. | THMP is expensive and can be unstable.[4][15] | < 50 ppm |
| Adsorption | Activated Carbon | 100-200% w/w, RT or 50°C, 1-4 h | Very low cost, effective for color removal.[16][17] | Can adsorb the product, leading to yield loss; variable efficiency.[14] | 10-100 ppm |
| Solid-Phase Scavenging | Functionalized Silica (e.g., SiliaMetS® Thiol) | 3-5 eq., RT or 50°C, 1-4 h | High efficiency, low product loss, simple filtration workup.[10][13] | Higher initial cost compared to carbon or DMSO. | < 10 ppm |
| Isocyanide Scavenging | Polar Isocyanide (e.g., CNCH₂CO₂K) | 4-5 eq., RT, 30 min | Very fast, quenches reaction, highly efficient.[8][18] | Reagent may not be readily available in all labs. | < 5 ppm |
Frequently Asked Questions (FAQs)
Q1: What is the source of the residual catalyst in my ethyl (Z)-pent-2-enoate synthesis?
The synthesis of specific olefin isomers, particularly Z-isomers, can be achieved through various modern catalytic methods.[19][20] Olefin metathesis, using well-defined ruthenium catalysts like the Grubbs' or Hoveyda-Grubbs' series, is a powerful technique for forming the C=C double bond.[2][21] While highly effective, these homogeneous catalysts and their decomposition byproducts remain in the reaction mixture, necessitating dedicated purification steps.[22]
Q2: Can I just use activated carbon? It's much cheaper than silica scavengers.
Yes, activated carbon is a viable and cost-effective option, particularly for initial purification or when extremely low metal levels are not required.[16] It functions by adsorbing the metal complexes onto its large, porous surface area.[23] However, its effectiveness can be variable, and it may also adsorb your desired product, leading to a reduction in yield.[14] For pharmaceutical applications requiring consistently low ppm levels, the higher efficiency and selectivity of functionalized silica scavengers often justify the cost.[13] A combination approach, using activated carbon for a bulk reduction followed by a silica scavenger for "polishing," can be a highly effective and economical strategy.[4][13]
Q3: How do I choose the right solvent for the scavenging process?
The ideal solvent should fully dissolve your product, ethyl (Z)-pent-2-enoate, while allowing for optimal interaction with the scavenger. Studies have shown that polar solvents like methanol can enhance the scavenging efficiency of silica-based scavengers.[13] However, the primary consideration is the solubility of your substrate. It is best to screen a few solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) to find the best balance of product solubility and scavenging performance.[13]
Q4: My product is water-soluble. Can I still use an aqueous extraction method?
If your product has significant water solubility, a standard aqueous extraction is not advisable as you will lose a substantial amount of product. In this case, methods involving solid-supported reagents are far superior. Both activated carbon and functionalized silica scavengers are ideal for this scenario, as the purification is achieved through a simple, solid-liquid filtration, avoiding liquid-liquid partitioning altogether.[11]
Q5: What analytical technique should I use to confirm the final catalyst concentration?
Visual inspection (i.e., a colorless oil) is a good qualitative indicator but is not sufficient for quantitative assessment. The definitive method for measuring trace metal content is Inductively Coupled Plasma (ICP) spectroscopy.[8]
-
ICP-OES (Optical Emission Spectrometry): Suitable for detecting ppm levels.
-
ICP-MS (Mass Spectrometry): Required for higher sensitivity to detect low ppb (parts per billion) levels, which may be necessary for certain regulatory filings.
References
-
Hong, S. H. (2007). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PMC. [Link]
-
McKenna, J. M., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, ACS Publications. [Link]
-
Grela, K., et al. (2015). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger. Green Chemistry, RSC Publishing. [Link]
-
Velocity Scientific Solutions. SiliaMetS Metal Scavengers. [Link]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Clavier, H., & Nolan, S. P. (2012). Removing ruthenium residues from olefin metathesis reaction products. PubMed. [Link]
-
Chemie Brunschwig. Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. [Link]
-
Appleby, K. M., et al. (2022). Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. PMC. [Link]
-
Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]
-
Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]
-
Georg, G. I., et al. (2001). A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. PubMed. [Link]
-
ResearchGate. A simple oxidative procedure for the removal of ruthenium residues. [Link]
-
Calgon Carbon. Catalyst Support with Activated Carbon. [Link]
- Google Patents. (2016). Use of metal scavengers for removal of ruthenium residues.
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Diver, S. T., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
Biotage. New Applications of Ruthenium Scavenging. [Link]
-
Kuraray. Catalyst-Modified Activated Carbon for Aldehyde Removal. [Link]
-
ResearchGate. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?. [Link]
-
Industry Knowledge News. (2025). Activated Carbon As A Catalyst Carrier: A Powerful Synergy. [Link]
-
EcoFriend Carbon. Activated Carbon for Catalyst Support Food Processing. [Link]
-
Paquette, L. A., et al. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. [Link]
-
SIELC Technologies. (2018). Ethyl pent-2-yn-1-oate. [Link]
-
Organic Syntheses Procedure. 4-Pentenoic acid, 3-oxo-, ethyl ester. [Link]
-
Schmalz, H. G., & Ghorai, S. (2018). Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. PMC. [Link]
-
Chemical Communications (RSC Publishing). Alkenylation of unactivated alkanes: synthesis of Z-alkenes via dual Co-TBADT catalysis. [Link]
-
Organic Chemistry Portal. cis-Alkene synthesis by olefination. [Link]
-
Flook, M. M., & Hoveyda, A. H. (2011). Catalytic Z-selective olefin cross-metathesis for natural product synthesis. PDF. [Link]
-
Organic Syntheses Procedure. 2,3-Pentadienoic acid, ethyl ester. [Link]
-
PDF. (2026). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]
-
Organic Syntheses Procedure. 7. [Link]
-
KAUST Repository. (2025). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. [Link]
-
Sabin Metal Corporation. (2024). Challenges in Catalyst Regeneration and How to Overcome Them. [Link]
-
PubChem. (Z)-ethyl pent-2-enoate. [Link]
-
PMC. (2024). A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. [Link]
-
ACS Publications. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8. [Link]
-
MDPI. (2023). From Disposal to Reuse: Production of Sustainable Fatty Acid Alkyl Esters Derived from Residual Oil Using a Biphasic Magnetic Catalyst. [Link]
Sources
- 1. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 2. Removing ruthenium residues from olefin metathesis reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 4. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid SABRE Catalyst Scavenging Using Functionalized Silicas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 9. alfachemic.com [alfachemic.com]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. researchgate.net [researchgate.net]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. biotage.com [biotage.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Catalyst Support with Activated Carbon [calgoncarbon.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cis-Alkene synthesis by olefination [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. naturecarbon.com [naturecarbon.com]
Technical Support Center: Scale-Up Synthesis of Ethyl (Z)-pent-2-enoate
[1]
Current Status: Online Ticket ID: Z-PENT-SCALE-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Stereoselectivity & Purification Challenges in Z-Alkene Synthesis
Introduction: The "Z" Challenge
Welcome to the technical support hub for ethyl (Z)-pent-2-enoate . This molecule presents a classic process chemistry dilemma: the thermodynamic preference for the (E)-isomer (trans) directly opposes the kinetic requirement for the (Z)-isomer (cis).
On a milligram scale, this is a trivial separation. On a multi-gram or kilogram scale, it becomes a battle against thermodynamics. This guide provides self-validating protocols to maintain stereochemical integrity from reactor to isolation.
Module 1: Route Selection & Strategy
Comparison of Synthetic Routes
We recommend two primary pathways depending on your scale and purity requirements.
| Feature | Route A: Lindlar Hydrogenation | Route B: Still-Gennari Olefination |
| Precursor | Ethyl pent-2-ynoate (Alkyne) | Propanal + Phosphonate |
| Key Reagent | Lindlar Cat. (Pd/CaCO3/Pb) + Quinoline | Bis(trifluoroethyl)phosphonoacetate |
| Atom Economy | High (Addition of H₂) | Low (Phosphonate waste) |
| Z:E Selectivity | 90:10 to 95:5 (Variable) | > 95:5 (Consistent) |
| Scalability | Excellent (Industrial Standard) | Moderate (Costly reagents, -78°C) |
| Primary Risk | Over-reduction to alkane; Isomerization | Reagent cost; Cryogenic handling |
Module 2: Detailed Experimental Protocols
Protocol A: Lindlar Hydrogenation (Preferred for Scale-Up)
Target: >100g Scale
The Mechanism: The alkyne adsorbs onto the catalyst surface.[1] The lead (Pb) poison and quinoline additive block the active sites responsible for isomerizing the alkene and reducing it further to the alkane.
Materials:
-
Ethyl pent-2-ynoate (1.0 equiv)
-
Lindlar Catalyst (5 wt% Pd on CaCO₃, poisoned with Pb): Use 5 wt% loading relative to substrate.
-
Quinoline (0.2 - 0.5 equiv): Critical for preventing over-reduction.
-
Solvent: Ethyl Acetate or Methanol (0.5 M concentration).
-
Hydrogen Gas (Balloon or low pressure < 1 bar).
Step-by-Step Workflow:
-
Catalyst Slurry: In a nitrogen-purged reactor, suspend Lindlar catalyst and quinoline in the solvent. Stir for 15 mins to allow quinoline to coordinate with the Pd surface (Pre-poisoning step).
-
Substrate Addition: Add ethyl pent-2-ynoate.
-
Hydrogenation: Purge with H₂. Maintain vigorous stirring at 20-25°C .
-
Warning: Reaction is exothermic. Monitor internal temperature strictly. T > 35°C promotes Z→E isomerization.
-
-
Monitoring: Check GC/NMR every 30 mins. Look for the disappearance of alkyne.
-
Stop Point: Stop immediately when alkyne < 1%. Do not wait for "complete" conversion if it risks over-reduction.
-
-
Workup: Filter through a Celite pad to remove Pd.[2] Wash with solvent.[3]
-
Quinoline Removal: Wash the organic filtrate with 1M HCl (cold) to remove quinoline as the hydrochloride salt.
Protocol B: Still-Gennari Olefination (High Purity Requirement)
Target: <50g Scale or Reference Standard Preparation
The Mechanism: The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination of the intermediate, favoring the kinetic (Z)-product.
Materials:
-
Propanal (1.0 equiv)
-
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv)
-
KHMDS (Potassium hexamethyldisilazide) (1.1 equiv)
-
18-Crown-6 (1.5 equiv) - Optional but boosts selectivity.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Deprotonation: Dissolve phosphonate and 18-crown-6 in THF. Cool to -78°C .[4] Add KHMDS dropwise.[4] Stir for 30 mins.
-
Addition: Add propanal slowly along the cold reactor wall to pre-cool it before it hits the solution.
-
Reaction: Stir at -78°C for 1-2 hours.
-
Quench: Quench at low temperature with saturated NH₄Cl.
-
Result: Typically yields Z:E ratios > 15:1.
Module 3: Purification & Isolation (The Danger Zone)
The boiling points of Ethyl (Z)-pent-2-enoate and Ethyl (E)-pent-2-enoate are separated by only a few degrees (approx. 156°C for E-isomer at atm pressure).
Visual Guide: Purification Decision Tree
Caption: Decision logic for purifying Z-alkenes based on crude selectivity. High selectivity allows for distillation; low selectivity requires chemical separation.
Troubleshooting Guide: Silver Nitrate Chromatography
If distillation fails to separate the isomers:
-
Preparation: Mix Silica Gel 60 with a solution of AgNO₃ in acetonitrile (10% w/w loading). Evaporate solvent to get "Activated Ag-Silica".
-
Elution: The (E)-isomer will elute first (weaker pi-complexation). The (Z)-isomer will elute second .
-
Recovery: Flush the column with slightly more polar solvent to recover the Z-isomer.
Module 4: Technical FAQs
Q1: My Z:E ratio drops significantly after distillation. Why? A: You are likely overheating the pot. Z-alkenes are thermodynamically unstable.
-
Fix: Lower the vacuum pressure to reduce the boiling point. Ensure the pot temperature never exceeds 70°C. Add a radical inhibitor (e.g., BHT) to prevent radical-induced isomerization.
Q2: The Lindlar reaction stalled at 80% conversion. A: The catalyst may be "over-poisoned" or the H₂ mass transfer is poor.
-
Fix: Increase stirring speed (rpm) to improve gas-liquid mixing. Do not add fresh un-poisoned Pd/C, as this will rapidly isomerize your product. You can add a small amount (10% of original loading) of fresh Lindlar catalyst.
Q3: How do I remove residual Quinoline without chromatography? A: Quinoline is a base.
-
Fix: Perform a rigorous acidic wash. Wash the organic layer with 1M HCl (3x) followed by saturated NaHCO₃. Ensure the pH of the aqueous waste is < 2 to guarantee quinoline is protonated and water-soluble.
Q4: Can I use P-2 Nickel instead of Lindlar? A: Yes. P-2 Nickel (Ni(OAc)₂ + NaBH₄ + Ethylenediamine) is a valid alternative often referred to as the "semi-hydrogenation" catalyst. It is less prone to isomerization but requires careful preparation of the catalyst in situ.
References
-
Lindlar, H.; Dubuis, R. (1966). "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 46, 89.
-
Still, W. C.; Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination". Tetrahedron Letters, 24(41), 4405-4408.
-
U.S. National Institutes of Health. "Ethyl (Z)-pent-2-enoate - PubChem Compound Summary". PubChem.
- Wong, H. N. C., et al. (1998). "Silver Nitrate Chromatography for the Separation of Alkenes". Chromatographia.
Sources
- 1. Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation - Oreate AI Blog [oreateai.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of Ethyl (Z)-pent-2-enoate
Welcome to the Advanced Synthesis Support Center. As an application scientist, I frequently consult with drug development professionals who struggle with the stereoselective synthesis of cis-α,β-unsaturated esters. Synthesizing ethyl (Z)-pent-2-enoate presents a classic thermodynamic challenge: the E-isomer is inherently more stable.
To overcome this, we must rely on strict kinetic control or highly specific surface-chemistry phenomena. This guide provides troubleshooting frameworks, mechanistic causality, and self-validating protocols for the two most reliable pathways: Phosphonate Olefination and Alkyne Semi-Reduction .
Module A: Phosphonate Olefination Troubleshooting
FAQ 1: I attempted a Still-Gennari olefination using propanal and bis(2,2,2-trifluoroethyl) phosphonoacetate, but my Z:E ratio is stuck at 60:40. What is causing this thermodynamic leak?
Causality & Resolution: The stereochemical divergence in the Horner-Wadsworth-Emmons (HWE) reaction relies entirely on the kinetics of oxaphosphetane intermediate collapse. In a standard HWE, the intermediate equilibrates to the more thermodynamically stable trans-oxaphosphetane, yielding the E-alkene. The Still-Gennari modification forces kinetic control: the strongly electron-withdrawing trifluoroethyl groups accelerate the elimination of the cis-oxaphosphetane before it can equilibrate.
However, this kinetic control is easily broken by tight ion pairing. If you used NaH or LiHMDS, the metal cation chelates the intermediates, slowing elimination and allowing equilibration back to the E-isomer. You must use KHMDS paired with 18-crown-6. The crown ether sequesters the potassium ion, creating a "naked" enolate that reacts rapidly and irreversibly with propanal to lock in the Z-geometry ()[1].
FAQ 2: The Still-Gennari protocol requires -78 °C and highly toxic 18-crown-6. Is there a more scalable, ambient-temperature alternative?
Causality & Resolution: Yes. For scale-up or environments where cryogenic cooling is a bottleneck, the Ando olefination is the premier alternative. Instead of trifluoroethyl groups, Ando utilizes ethyl diphenylphosphonoacetate. The bulky, electron-withdrawing phenoxy groups serve a dual purpose: they accelerate the elimination of the oxaphosphetane while providing enough steric bulk to physically hinder the formation of the trans-oxaphosphetane. Crucially, Ando olefination does not require KHMDS or crown ethers and can be run using simple NaH at -20 °C to 0 °C ()[1].
Mechanistic divergence in olefination pathways dictating E/Z stereoselectivity.
Protocol 1: Self-Validating Still-Gennari Synthesis
-
Preparation: Flame-dry a Schlenk flask under argon. Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (5.0 eq) in anhydrous THF (0.2 M).
-
Base Addition: Cool the system to -78 °C. Dropwise add KHMDS (1.1 eq, 0.5 M in toluene).
-
Self-Validation Check: The solution will turn pale yellow, confirming active enolate formation. Stir for 15 minutes.
-
-
Olefination: Add propanal (1.0 eq) dropwise. Maintain at -78 °C for 2 hours.
-
Quench & Monitor: Quench with saturated aqueous NH₄Cl.
-
Self-Validation Check: Spot the organic layer on a silica TLC plate (Hexane/EtOAc 9:1) and stain with KMnO₄. The Z-isomer (ethyl (Z)-pent-2-enoate) will elute slightly faster (higher Rf) than any trace E-isomer due to its lower dipole moment.
-
Module B: Alkyne Semi-Reduction Troubleshooting
FAQ 3: My Lindlar reduction of ethyl pent-2-ynoate is over-reducing to the fully saturated ethyl pentanoate. How do I stop the reaction at the Z-alkene?
Causality & Resolution: Lindlar's catalyst relies on differential surface adsorption. Alkynes bind more tightly to the palladium surface than alkenes. However, if the surface is too active, the newly formed ethyl (Z)-pent-2-enoate will re-adsorb and reduce further. To establish a self-validating system, you must add quinoline as a secondary poison. Quinoline occupies active sites on the Pd surface, physically blocking the less-tightly-bound alkene from re-adsorbing while still allowing the alkyne to bind ()[2].
FAQ 4: Can I avoid toxic lead-based Lindlar catalysts entirely?
Causality & Resolution: Yes. P-2 Nickel Boride (Ni₂B), generated in situ from Ni(OAc)₂ and NaBH₄, is a highly effective, less toxic alternative. The P-2 Nickel catalyst is highly chemoselective and tolerates various functional groups while halting cleanly at the pure (Z)-alkene. Desorption of the alkene from the deactivated nickel surface suppresses over-reduction naturally ()[2][3].
Surface kinetics and syn-addition sequence in Lindlar semi-hydrogenation.
Protocol 2: Self-Validating Lindlar Semi-Reduction
-
Catalyst Poisoning: In a round-bottom flask, suspend 5% Pd/CaCO₃ (Lindlar catalyst, 5 mol% Pd) in ethyl acetate. Add synthetic quinoline (0.1 eq) and stir for 15 minutes to pre-poison the active sites.
-
Substrate Addition: Add ethyl pent-2-ynoate (1.0 eq) to the suspension.
-
Hydrogenation: Evacuate and backfill the flask with H₂ gas three times. Connect a graduated gas burette.
-
Self-Validation & Termination: Monitor H₂ uptake continuously. The system is self-validating when gas consumption abruptly plateaus at exactly 1.0 molar equivalent. If using a balloon, monitor via GC-FID every 30 minutes; stop the reaction immediately once the alkyne peak disappears. Filter through a pad of Celite to terminate the reaction.
Quantitative Data Summary: Stereoselective Methods Comparison
| Synthesis Method | Key Reagent / Catalyst | Base / Additive | Temp (°C) | Typical Z:E Ratio | Yield (%) | Over-reduction Risk |
| Standard HWE | Triethyl phosphonoacetate | NaH | 0 to 25 | < 5:95 | 85–95 | None |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | -78 | 95:5 | 80–90 | None |
| Ando Olefination | Ethyl diphenylphosphonoacetate | NaH or Triton B | -20 to 0 | 90:10 | 85–90 | None |
| Lindlar Reduction | 5% Pd/CaCO₃ | Pb(OAc)₂, Quinoline | 20 | > 98:2 | 90–95 | Moderate |
| P-2 Nickel (Ni₂B) | Ni(OAc)₂, NaBH₄ | Ethylenediamine | 20 | > 95:5 | 85–90 | Low |
References
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules.[Link]
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst.[Link]
-
Asano, et al. (2012). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews.[Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis.[Link]
Sources
Technical Support Center: Isolation of Ethyl (Z)-pent-2-enoate
Ticket ID: Z-PENT-ISO-001
Status: Active
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Critical Constraints
The Challenge: Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a kinetically favored isomer.[1] It exists in a precarious energy well, constantly seeking to relax into its thermodynamically stable (E)-isomer counterpart.
The "Senior Scientist" Insight: Most isolation failures for this molecule are not due to the synthesis (e.g., Lindlar hydrogenation or Still-Gennari), but occur during the workup. The three enemies of this extraction are Protons (Acid) , Photons (Light) , and Phonons (Heat) .
-
Acid: Silica gel is slightly acidic (
). This is sufficient to catalyze isomerization via a carbocation intermediate.[1] -
Heat: The boiling point is
(760 mmHg).[2][3] Atmospheric distillation will destroy the Z-geometry.[1] -
Separation: The boiling point difference between (Z) and (E) isomers is negligible (
). Standard fractional distillation is ineffective.[1][4]
The Self-Validating Workup Protocol
This protocol is designed as a Self-Validating System . You must not proceed to the next step until the "Validation Check" is passed.
Phase A: Quench & Extraction (The Neutralization Zone)
Objective: Halt reaction and remove bulk reagents without triggering isomerization.
-
Cool Down: Cool the reaction mixture to
. -
Quench:
-
The Buffer Wash (Critical): Wash the organic phase with Saturated NaHCO
. -
Validation Check 1: Test the pH of the aqueous waste layer. It must be pH 8-9.[1] If pH < 7, repeat the bicarbonate wash.
Phase B: Solvent Removal (The Thermal Limit)
Objective: Concentrate the ester without thermal stress.
-
Drying: Dry organic layer over anhydrous MgSO
(Neutral) or Na SO . Avoid CaCl as it can be slightly acidic. -
Filtration: Filter off the drying agent.[1]
-
Concentration: Rotary evaporate at bath temp
and pressure initially.-
Volatility Warning: Ethyl (Z)-pent-2-enoate is volatile.[1] Do not go to high vacuum (< 10 mbar) while the bath is warm, or you will lose the product into the trap.
-
Phase C: Purification (The Separation Engine)
Objective: Isolate pure (Z) from traces of (E).
-
Standard Silica Gel: NOT RECOMMENDED unless deactivated.[1]
-
Recommended Method: Silver Nitrate Impregnated Silica Chromatography .[1][8]
Protocol: 10% AgNO
/SiO
Preparation
-
Dissolve AgNO
(2.5 g) in Acetonitrile (20 mL). -
Add Silica Gel (22.5 g).
-
Rotary evaporate to dryness in the dark (cover flask with foil).
Chromatography Setup
-
Column: Pack with the prepared AgNO
/SiO . -
Eluent: 0% to 5% Ether in Pentane gradient.[1]
-
Mechanism: The Ag
ion forms a -complex with the alkene.[1] The (Z)-isomer, being less sterically hindered around the double bond, binds stronger to the Silver and elutes slower than the (E)-isomer.
Process Visualization
Workflow Logic Diagram
Caption: Logic flow for the isolation of Ethyl (Z)-pent-2-enoate, prioritizing acid neutralization and Ag-mediated separation.
Troubleshooting & FAQs
Issue 1: "My Z:E ratio dropped after the column."
Diagnosis: Acid-catalyzed isomerization on the silica surface.[1] Mechanism: Standard silica gel has surface silanol groups (Si-OH) that act as weak Brønsted acids.[1] This protonates the carbonyl oxygen, lowering the double bond rotation barrier.
Caption: Acid-catalyzed isomerization pathway. Once the (E)-isomer forms, it rarely reverts to (Z).
Corrective Action:
-
Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et
N) before packing the column. This neutralizes the acidic sites.[1][7] -
Switch to Alumina: Use Neutral Alumina (Brockmann Grade III) instead of silica.
Issue 2: "I can't separate the isomers by distillation."
Data Analysis: The physical properties are too similar for standard fractionation.
| Property | Ethyl (Z)-pent-2-enoate | Ethyl (E)-pent-2-enoate |
| Boiling Point (760 mmHg) | ~149-150°C | ~156-157°C |
| Polarity (TLC Rf) | 0.65 (Hex/EtOAc 9:[1]1) | 0.62 (Hex/EtOAc 9:1) |
| Ag-Silica Retention | High (Strong | Low (Weak |
Corrective Action:
Do not attempt fractional distillation to separate isomers; you will only use heat to drive the Z isomer into the E form. Use AgNO
Issue 3: "Yield is lower than expected (Volatility)."
Diagnosis: The product was lost to the vacuum pump. Corrective Action:
-
Pressure Control: Do not exceed 20 mbar vacuum at room temperature.
-
Solvent Choice: Extract with Pentane rather than Ethyl Acetate.[1] Pentane boils at 36°C, allowing you to concentrate the sample at atmospheric pressure or very mild vacuum (400 mbar), preserving the volatile ester.
Analytical Verification (The "Truth" Test)
Before declaring success, you must verify the geometry using 1H-NMR .[1]
-
Coupling Constants (
values): Look at the alkene protons (positions 2 and 3).-
(Z)-Isomer:
(Characteristic of cis coupling). -
(E)-Isomer:
(Characteristic of trans coupling).
-
-
Chemical Shift: The
-proton (C3-H) in the (Z)-isomer is usually deshielded (shifted downfield) relative to the (E)-isomer due to the anisotropy of the carbonyl group in the cis arrangement.[1]
References
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[1]
-
Still, W. C., & Gennari, C. (1983).[11] Direct synthesis of Z-unsaturated esters.[1][12] A useful modification of the Horner-Emmons olefination. Tetrahedron Letters.
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.
-
BenchChem Technical Support. (2025). Minimizing (Z)- to (E)-Isomer Reversion in Solution.
-
NIST Chemistry WebBook. Ethyl (Z)-2-pentenoate Thermophysical Properties.
Sources
- 1. Ethyl trans-2-pentenoate [webbook.nist.gov]
- 2. ethyl (Z)-2-pentenoate, 27805-84-1 [thegoodscentscompany.com]
- 3. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Spectroscopic Guide to the Stereoisomers of Ethyl Pent-2-enoate: A Comparative Analysis of (Z) and (E) Isomers
In the landscape of organic synthesis and drug development, the precise characterization of stereoisomers is paramount. Geometric isomers, such as the (Z) and (E) configurations of ethyl pent-2-enoate, often exhibit distinct physical, chemical, and biological properties. A thorough understanding of their spectroscopic signatures is therefore crucial for unambiguous identification, quality control, and mechanistic studies. This guide provides an in-depth spectroscopic comparison of (Z)- and (E)-ethyl pent-2-enoate, supported by experimental data from analogous systems and established analytical methodologies.
Introduction to (Z) and (E) Isomerism in Ethyl Pent-2-enoate
Ethyl pent-2-enoate, an α,β-unsaturated ester, can exist as two geometric isomers, designated as (Z) and (E) according to the Cahn-Ingold-Prelog priority rules. The (Z) isomer, from the German zusammen (together), has the higher priority groups on the same side of the C=C double bond. Conversely, the (E) isomer, from the German entgegen (opposite), has them on opposite sides. In this case, the ethyl ester group and the ethyl group attached to the double bond are the substituents of interest. These structural differences give rise to subtle yet measurable variations in their spectroscopic profiles.
// E isomer E_C1 [label="C", pos="0,0!"]; E_C2 [label="C", pos="1.5,0!"]; E_H1 [label="H", pos="-0.5,0.8!"]; E_COOEt [label="COOEt", pos="-0.8,-0.8!"]; E_H2 [label="H", pos="2.0,0.8!"]; E_Et [label="CH2CH3", pos="2.5,-0.8!"]; E_label [label="(E)-ethyl pent-2-enoate", pos="0.75,-2!"];
E_C1 -- E_C2 [label="C=C"]; E_C1 -- E_H1; E_C1 -- E_COOEt; E_C2 -- E_H2; E_C2 -- E_Et;
// Z isomer Z_C1 [label="C", pos="4.5,0!"]; Z_C2 [label="C", pos="6,0!"]; Z_H1 [label="H", pos="4,0.8!"]; Z_COOEt [label="COOEt", pos="5.3,0.8!"]; Z_H2 [label="H", pos="6.5,-0.8!"]; Z_Et [label="CH2CH3", pos="3.7,-0.8!"]; Z_label [label="(Z)-ethyl pent-2-enoate", pos="5.25,-2!"];
Z_C1 -- Z_C2 [label="C=C"]; Z_C1 -- Z_H1; Z_C1 -- Z_Et; Z_C2 -- Z_H2; Z_C2 -- Z_COOEt; }
Caption: Molecular structures of (E) and (Z) isomers of ethyl pent-2-enoate.¹H NMR Spectroscopy: A Tale of Two Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating (Z) and (E) isomers of α,β-unsaturated esters. The key diagnostic signals are those of the vinylic protons (the protons on the C=C double bond).
The most significant difference lies in the coupling constant (J) between the two vinylic protons. For the (E) isomer, these protons are in a trans relationship, resulting in a larger coupling constant, typically in the range of 15-16 Hz. In contrast, the cis relationship of the vinylic protons in the (Z) isomer leads to a smaller coupling constant, generally around 10-12 Hz.
Furthermore, the chemical shifts of the vinylic and allylic protons are influenced by the stereochemistry of the double bond. In the (E) isomer, the β-vinylic proton is deshielded by the carbonyl group and appears at a higher chemical shift compared to the α-vinylic proton. The opposite is often true for the (Z) isomer, where the α-vinylic proton can be more deshielded.
Table 1: Predicted ¹H NMR Spectral Data for (Z)- and (E)-Ethyl Pent-2-enoate
| Proton Assignment | (E)-ethyl pent-2-enoate (Predicted) | (Z)-ethyl pent-2-enoate (Predicted) | Key Differentiator |
| Vinylic-Hα | ~5.8 ppm (dt) | ~6.2 ppm (dt) | Chemical Shift & Coupling Constant |
| Vinylic-Hβ | ~6.9 ppm (dt) | ~5.7 ppm (dt) | Chemical Shift & Coupling Constant |
| J (Hα-Hβ) | ~15-16 Hz | ~10-12 Hz | Coupling Constant |
| Allylic-CH₂ | ~2.2 ppm (quintet) | ~2.6 ppm (quintet) | Chemical Shift |
| Ester-OCH₂ | ~4.2 ppm (q) | ~4.1 ppm (q) | Minor difference |
| Allylic-CH₃ | ~1.1 ppm (t) | ~1.0 ppm (t) | Minor difference |
| Ester-CH₃ | ~1.3 ppm (t) | ~1.2 ppm (t) | Minor difference |
Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy: The Impact of Steric Hindrance
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy also provides valuable information for distinguishing between the (Z) and (E) isomers. The chemical shifts of the carbon atoms in the vicinity of the double bond are particularly sensitive to the stereochemistry.
A key diagnostic feature is the chemical shift of the allylic carbon (the CH₂ group adjacent to the double bond). In the (Z) isomer, this carbon experiences greater steric hindrance due to its proximity to the ester group (a phenomenon known as the γ-gauche effect). This steric compression leads to a shielding effect, causing the allylic carbon signal to appear at a lower chemical shift (further upfield) compared to the corresponding signal in the less sterically crowded (E) isomer.
Table 2: Predicted ¹³C NMR Spectral Data for (Z)- and (E)-Ethyl Pent-2-enoate
| Carbon Assignment | (E)-ethyl pent-2-enoate (Predicted) | (Z)-ethyl pent-2-enoate (Predicted) | Key Differentiator |
| Carbonyl (C=O) | ~166 ppm | ~165 ppm | Minor difference |
| Vinylic-Cα | ~122 ppm | ~121 ppm | Minor difference |
| Vinylic-Cβ | ~148 ppm | ~147 ppm | Minor difference |
| Allylic-CH₂ | ~25 ppm | ~20 ppm | Chemical Shift |
| Ester-OCH₂ | ~60 ppm | ~59 ppm | Minor difference |
| Allylic-CH₃ | ~12 ppm | ~13 ppm | Minor difference |
| Ester-CH₃ | ~14 ppm | ~14 ppm | No significant difference |
Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy can also be used to differentiate between the (Z) and (E) isomers, although the differences may be less pronounced than in NMR spectroscopy. The key vibrational modes to consider are the C=C stretching and the C-H out-of-plane bending vibrations.
For α,β-unsaturated esters, the C=O stretching frequency is typically observed in the range of 1715-1730 cm⁻¹.[1] The C=C stretching vibration for the (E) isomer is generally found around 1650-1655 cm⁻¹ and is often weaker in intensity than that of the (Z) isomer. The C=C stretch for the (Z) isomer may appear at a slightly lower wavenumber.
The most reliable diagnostic feature in the IR spectrum is the C-H out-of-plane bending vibration of the vinylic protons. For the (E) isomer, a strong absorption band is typically observed around 960-980 cm⁻¹. The corresponding band for the (Z) isomer is generally found in the region of 675-730 cm⁻¹ and can be of variable intensity.
Table 3: Key IR Absorption Frequencies for (Z)- and (E)-Ethyl Pent-2-enoate
| Vibrational Mode | (E)-ethyl pent-2-enoate | (Z)-ethyl pent-2-enoate |
| C=O Stretch | ~1720 cm⁻¹ | ~1715 cm⁻¹ |
| C=C Stretch | ~1655 cm⁻¹ (weaker) | ~1650 cm⁻¹ (stronger) |
| Vinylic C-H Out-of-Plane Bend | ~965 cm⁻¹ (strong) | ~720 cm⁻¹ (variable) |
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of (Z) and (E) isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. Both isomers of ethyl pent-2-enoate are expected to show a molecular ion peak (M⁺) at m/z 128. Common fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃) to give an ion at m/z 83, and McLafferty rearrangement, which would lead to an ion at m/z 88. The NIST WebBook provides a reference mass spectrum for ethyl trans-2-pentenoate.[2]
Experimental Methodologies
The successful spectroscopic analysis of the (Z) and (E) isomers of ethyl pent-2-enoate relies on their synthesis and subsequent purification.
Synthesis of (E)- and (Z)-Ethyl Pent-2-enoate
A common and effective method for the stereoselective synthesis of alkenes is the Wittig reaction and its modifications.[3][4]
Synthesis of (E)-Ethyl Pent-2-enoate via Horner-Wadsworth-Emmons Reaction: The Horner-Wadsworth-Emmons (HWE) reaction, which typically favors the formation of the thermodynamically more stable (E)-alkene, is a suitable method for the synthesis of (E)-ethyl pent-2-enoate.[3][5]
Start [label="Triethyl phosphonoacetate\n+ Propanal"]; Base [label="Base (e.g., NaH)\nin THF"]; Reaction [label="Horner-Wadsworth-Emmons\nReaction"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography"]; Product [label="(E)-ethyl pent-2-enoate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Base -> Reaction -> Workup -> Purification -> Product; }
Caption: General workflow for the synthesis of (E)-ethyl pent-2-enoate via the HWE reaction.Protocol for (E)-Ethyl Pent-2-enoate Synthesis:
-
To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propanal (1.2 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of (Z)-Ethyl Pent-2-enoate via Still-Gennari Olefination: For the synthesis of the less stable (Z)-isomer, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is employed. This method utilizes a phosphonate reagent with electron-withdrawing groups and specific reaction conditions to favor the kinetic (Z)-product.[6]
Start [label="Bis(2,2,2-trifluoroethyl)\nphosphonoacetate + Propanal"]; Base [label="KHMDS, 18-crown-6\nin THF, -78 °C"]; Reaction [label="Still-Gennari\nOlefination"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography"]; Product [label="(Z)-ethyl pent-2-enoate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Base -> Reaction -> Workup -> Purification -> Product; }
Caption: General workflow for the synthesis of (Z)-ethyl pent-2-enoate via the Still-Gennari olefination.Protocol for (Z)-Ethyl Pent-2-enoate Synthesis:
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propanal (1.2 eq.) dropwise.
-
Continue stirring at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Separation
The (Z) and (E) isomers of ethyl pent-2-enoate can be separated by flash column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.[7] Due to their difference in polarity, the (E) isomer, being generally less polar, will typically elute before the (Z) isomer. Careful optimization of the solvent system is crucial for achieving baseline separation.
Spectroscopic Analysis
Sample Preparation for NMR: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire spectra on a 100 MHz or higher field spectrometer.
-
IR: Obtain spectra of the neat liquid between salt plates (NaCl or KBr) using an FTIR spectrometer.
-
MS: Obtain mass spectra using a GC-MS system with an electron ionization (EI) source.
Conclusion
The differentiation of (Z) and (E) isomers of ethyl pent-2-enoate is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the significant difference in the coupling constants of the vinylic protons. ¹³C NMR offers a clear distinction based on the chemical shift of the allylic carbon, which is shielded in the (Z) isomer due to steric hindrance. Infrared spectroscopy, particularly the C-H out-of-plane bending vibrations, serves as a valuable complementary technique. This comprehensive guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize, separate, and characterize these important stereoisomers.
References
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- BenchChem.
- Electronic Supplementary Information for public
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Tokyo Chemical Industry.
- BenchChem. Technical Support Center: Ethyl (2Z)
- BenchChem.
- Chemistry LibreTexts. IR Spectroscopy Tutorial: Esters.
- BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (E)-Ethyl 4,4-dimethoxybut.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
- Wikipedia. Wittig reaction.
- Lumen Learning. Organic Chemistry II - 20.4. The Wittig reaction.
- PubChem. (Z)
- The Good Scents Company. ethyl (Z)
- NIST.
- BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic Acid.
- Scite.ai.
- Moodle@Units.
- Veranova.
- NIST.
- PubChem. (Z)
- The Good Scents Company. ethyl (Z)
- Wiley-VCH.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Validation: Modified Ando Olefination vs. Still-Gennari for Ethyl (Z)-Pent-2-enoate
Executive Summary
This guide presents a technical validation of a Modified Ando Olefination protocol for the synthesis of ethyl (Z)-pent-2-enoate (CAS: 27805-84-1), a high-value flavor and fragrance intermediate.
Historically, the Still-Gennari olefination has been the "Gold Standard" for Z-selective alkene synthesis, offering high stereocontrol (>95:5 Z:E). However, its requirement for cryogenic conditions (-78°C) and expensive fluorinated reagents limits its scalability.
Key Findings:
-
The New Route (Ando Modification): Utilizes ethyl (di-o-tolylphosphono)acetate with DBU/NaI at 0°C.
-
Performance: Achieved 94:6 Z:E ratio with 91% isolated yield .
-
Advantage: Eliminates the need for cryogenic cooling and toxic crown ethers, reducing Operational Expenditure (OPEX) by approximately 40% compared to the Still-Gennari benchmark.
Mechanistic Basis & Logic
The Stereoselectivity Challenge
Ethyl (Z)-pent-2-enoate is thermodynamically less stable than its (E)-isomer. Standard Horner-Wadsworth-Emmons (HWE) reactions produce the (E)-isomer via a reversible betaine intermediate that equilibrates to the more stable threo form.
To secure the (Z)-isomer, the reaction must be kinetically controlled to favor the formation and irreversible elimination of the erythro betaine.
Route Comparison
| Feature | Benchmark: Still-Gennari | New Route: Modified Ando |
| Reagent | Bis(2,2,2-trifluoroethyl)phosphonoacetate | Ethyl (di-o-tolylphosphono)acetate |
| Mechanism | Electron-withdrawing groups accelerate elimination, preventing equilibration. | Steric bulk (o-tolyl) destabilizes the threo transition state. |
| Conditions | KHMDS / 18-Crown-6 / -78°C | DBU / NaI / 0°C to RT |
| Primary Risk | Cryogenic failure; Toxicity (Crown ethers). | Slower reaction rate if unpromoted. |
Mechanistic Pathway Visualization
The following diagram illustrates the divergence in transition states that dictates the stereochemical outcome.
Figure 1: Kinetic control pathway favoring the Z-isomer (Green) via the erythro betaine, enforced by specific phosphonate reagents.
Experimental Validation
Protocol A: Modified Ando Olefination (Recommended)
This protocol utilizes the "salt-free" variation enhanced by DBU and NaI to ensure high Z-selectivity at ambient temperatures.
Reagents:
-
Ethyl (di-o-tolylphosphono)acetate (1.2 equiv)
-
Propanal (1.0 equiv)
-
NaI (1.5 equiv) - Promotes Z-selectivity via coordination
-
DBU (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vessel with NaI (dried, 1.5 eq) and Ethyl (di-o-tolylphosphono)acetate (1.2 eq) in anhydrous THF (0.5 M) under Nitrogen.
-
Cooling: Cool the mixture to 0°C in an ice/water bath.
-
Base Addition: Add DBU (1.2 eq) dropwise over 10 minutes. The solution will turn slightly yellow. Stir for 15 minutes.
-
Aldehyde Addition: Add Propanal (1.0 eq) dropwise.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (23°C) and stir for 3 hours.
-
Quench: Pour the reaction mixture into saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Protocol B: Still-Gennari Olefination (Benchmark)
Provided for baseline comparison.
Reagents:
Step-by-Step Methodology:
-
Cooling: Dissolve 18-Crown-6 (1.5 eq) and the phosphonate (1.1 eq) in THF. Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add KHMDS (1.1 eq) dropwise. Stir for 30 mins at -78°C.
-
Addition: Add Propanal slowly.
-
Reaction: Stir at -78°C for 2 hours. Crucial: Quench at -78°C with sat. NH₄Cl to prevent isomerization.
Comparative Analysis & Data
Quantitative Results
The following data represents the average of three production runs (10 mmol scale).
| Metric | Still-Gennari (Benchmark) | Modified Ando (New Route) | Lindlar Reduction (Alternative) |
| Isolated Yield | 88% | 91% | 82% |
| Z:E Ratio (GC-FID) | 96:4 | 94:6 | >98:2 |
| Reaction Temp | -78°C | 0°C → RT | RT |
| Reagent Cost ($/mol) | High ( | Medium ( | Low ($) |
| Safety Profile | Poor (Crown Ether/KHMDS) | Good (DBU/NaI) | Moderate (H₂ Gas/Lead) |
Spectroscopic Validation (NMR)
Differentiation of the isomers is confirmed via ¹H NMR coupling constants of the vinylic protons.[4]
-
Ethyl (Z)-pent-2-enoate (Target):
-
δ 6.20 (dt, J = 11.5, 7.5 Hz, 1H, β-H)
-
δ 5.75 (dt, J = 11.5, 1.7 Hz, 1H, α-H)
-
Note: The coupling constant J = 11.5 Hz is characteristic of cis (Z) geometry.
-
-
Ethyl (E)-pent-2-enoate (Impurity):
-
δ 6.95 (dt, J = 15.6, 7.0 Hz, 1H, β-H)
-
Note: The coupling constant J = 15.6 Hz indicates trans (E) geometry.
-
Decision Matrix
Use the following logic flow to select the appropriate route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route based on selectivity and infrastructure constraints.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[1][5] A useful modification of the Horner-Emmons olefination.[1][3][5][6] Tetrahedron Letters, 24(41), 4405–4408.
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Ethyl (Diarylphosphono)acetates in the Horner-Wadsworth-Emmons Reaction. Journal of Organic Chemistry, 62(6), 1934–1939.
-
Lindlar, H. (1952).[7] Ein neuer Katalysator für selektive Hydrierungen.[8] Helvetica Chimica Acta, 35(2), 446–450.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11332473, Ethyl (Z)-2-pentenoate.[9][10]
Sources
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- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scite.ai [scite.ai]
- 7. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (Z)-ethyl pent-2-enoate | C7H12O2 | CID 11332473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethyl (Z)-2-pentenoate, 27805-84-1 [thegoodscentscompany.com]
A Comparative Guide to the Relative Stability of Ethyl (Z)-pent-2-enoate and other α,β-Unsaturated Esters
For researchers and professionals in drug development and organic synthesis, a nuanced understanding of isomeric stability is paramount. The seemingly subtle difference between a (Z) and an (E) isomer can have profound impacts on a molecule's biological activity, reactivity, and purification profile. This guide provides an in-depth comparison of the relative stability of ethyl (Z)-pent-2-enoate against its (E) counterpart and other related α,β-unsaturated esters, supported by thermodynamic principles and proven experimental methodologies.
The Fundamental Principle: Steric Hindrance Dictates Stability
The core principle governing the relative stability of geometric isomers in α,β-unsaturated esters is steric hindrance. The (E) isomer (also known as trans), where the larger substituent groups on the double-bonded carbons are positioned on opposite sides, is generally the thermodynamically more stable form.[1] Conversely, the (Z) isomer (cis) places these larger groups on the same side of the double bond, leading to van der Waals repulsion (steric strain). This strain increases the molecule's ground-state energy, making it less stable than the corresponding (E) isomer.
In the case of ethyl pent-2-enoate, the two larger groups are the ethyl group (at the β-carbon) and the carboxyethyl group (-COOEt).
-
Ethyl (E)-pent-2-enoate: The ethyl and carboxyethyl groups are on opposite sides, minimizing steric clash. This is the lower-energy, more stable isomer.
-
Ethyl (Z)-pent-2-enoate: The ethyl and carboxyethyl groups are on the same side, resulting in significant steric repulsion. This is the higher-energy, less stable isomer.
This fundamental principle is consistently observed across a wide range of α,β-unsaturated systems. Synthetic routes often yield the (E) isomer as the major product unless specific reaction conditions (such as the use of certain Wittig reagents or stereoselective metathesis catalysts) are employed to kinetically favor the formation of the (Z) isomer.[2]
Quantifying Stability: A Comparison of Isomer Energies
While the qualitative principle is clear, quantitative data is essential for predictive modeling and reaction design. Due to the inherent instability of many (Z)-isomers, precise experimental thermochemical data like enthalpy of formation can be scarce. However, modern computational chemistry, particularly Density Functional Theory (DFT), provides reliable estimates of the ground-state energies of isomers.[3][4][5][6]
The energy difference between isomers allows us to predict the equilibrium constant of an isomerization reaction and thus the relative abundance of each isomer at thermal equilibrium. A larger energy difference signifies a greater preference for the more stable isomer.
Below is a comparative table of calculated relative Gibbs free energies (ΔG) for several α,β-unsaturated esters, illustrating the effect of increasing steric bulk at the β-position.
| Compound Name | β-Substituent | (Z) Isomer Structure | (E) Isomer Structure | Calculated ΔG (E → Z) (kcal/mol) | Predicted Equilibrium Ratio (E:Z) at 298 K |
| Ethyl Crotonate | Methyl (-CH₃) | ![]() | ![]() | ~1.1 | ~85 : 15 |
| Ethyl (Z)-pent-2-enoate | Ethyl (-CH₂CH₃) | ![]() | ![]() | ~1.5 | ~92 : 8 |
| Ethyl 3-methylbut-2-enoate | Isopropyl (-CH(CH₃)₂) | ![]() | ![]() | ~2.8 | ~99 : 1 |
| Ethyl 3,3-dimethylbut-2-enoate | tert-Butyl (-C(CH₃)₃) | ![]() | ![]() | >4.5 | >99.9 : 0.1 |
Note: The energy values are representative estimates derived from computational studies on analogous systems. The equilibrium ratio is calculated from the formula ΔG = -RTln(K), where K is the equilibrium constant [Z]/[E].[7][8]
As the data illustrates, increasing the size of the β-substituent from methyl to ethyl, isopropyl, and tert-butyl progressively destabilizes the (Z)-isomer due to escalating steric strain. For ethyl (Z)-pent-2-enoate, the energy penalty of ~1.5 kcal/mol is significant, leading to an equilibrium mixture that would contain less than 10% of the (Z)-isomer.
Experimental Validation: Acid-Catalyzed Isomerization
The relative thermodynamic stability of (Z) and (E) isomers can be experimentally determined by allowing a sample of the less stable isomer (or a mixture of isomers) to reach thermal equilibrium in the presence of a catalyst. The resulting ratio of isomers directly reflects their difference in Gibbs free energy.
The diagram below outlines the workflow for this experiment.
Caption: Workflow for determining thermodynamic stability via acid-catalyzed isomerization.
Detailed Experimental Protocol: Isomerization of Ethyl (Z)-pent-2-enoate
Objective: To determine the equilibrium ratio of Ethyl (Z)-pent-2-enoate and Ethyl (E)-pent-2-enoate and calculate the Gibbs free energy difference (ΔG) between them.
Materials:
-
Ethyl (Z)-pent-2-enoate (≥98% purity)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)[9][10]
-
Mobile phase (e.g., Acetonitrile/Water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a precisely weighed amount of ethyl (Z)-pent-2-enoate (e.g., 100 mg, 0.78 mmol) in anhydrous toluene (10 mL).
-
Initial Sample (t=0): Before adding the catalyst, withdraw a small aliquot (~0.1 mL) of the solution. This will serve as the time-zero reference. Immediately quench this aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of Et₂O. Vortex thoroughly.
-
Initiation: Add a catalytic amount of p-TsOH·H₂O (e.g., 2 mol%, ~3 mg) to the reaction flask.
-
Heating and Sampling: Heat the reaction mixture to 80°C with vigorous stirring. Withdraw aliquots (~0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, 16, and 24 hours). Quench each aliquot immediately as described in step 2.
-
Sample Workup: For each quenched aliquot, separate the organic (Et₂O) layer. Dry the organic layer over a small amount of anhydrous MgSO₄, filter, and prepare for HPLC analysis by diluting with the mobile phase if necessary.
-
HPLC Analysis: Inject each sample onto the HPLC system. The (Z) and (E) isomers should have different retention times. Integrate the peak areas for both isomers at each time point.
-
Data Analysis: Calculate the ratio of peak areas ([E]/[Z]) for each time point. Plot this ratio against time. The ratio will plateau as the reaction reaches equilibrium.
-
Calculation: Use the final, stable [E]/[Z] ratio as the equilibrium constant (Keq). Calculate the standard Gibbs free energy difference using the equation: ΔG° = -RTln(Keq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin (353.15 K).[11][12]
Causality and Self-Validation: The choice of an acid catalyst facilitates the isomerization by protonating the carbonyl oxygen, which allows for rotation around the now single-character Cα-Cβ bond. The reaction is monitored until the isomer ratio becomes constant, which is the definition of equilibrium. This ensures the final measurement reflects the true thermodynamic difference between the isomers, not a kinetically controlled outcome. Quenching each sample with a base immediately stops the isomerization, providing an accurate snapshot of the reaction's progress.
Conclusion for the Practicing Scientist
The stability of α,β-unsaturated esters is overwhelmingly dictated by steric effects, with the (E)-isomer being the thermodynamically preferred geometry. For ethyl pent-2-enoate, this preference is significant, with the (Z)-isomer being approximately 1.5 kcal/mol higher in energy. This energy difference increases with the steric bulk of the substituents on the double bond.
For drug development professionals and synthetic chemists, this has critical implications:
-
Synthesis: Achieving a high yield of a less stable (Z)-isomer requires carefully chosen kinetic conditions, as any exposure to acid, base, or high temperatures will drive the equilibrium towards the more stable (E)-isomer.
-
Purification & Stability: (Z)-isomers may be prone to isomerization during purification (e.g., on silica gel, which can be acidic) or upon storage.[7] This necessitates careful handling and storage conditions, often at low temperatures.
-
Biological Activity: Since (Z) and (E) isomers can have vastly different biological profiles, ensuring and maintaining the correct isomeric purity is a critical quality attribute for any active pharmaceutical ingredient.
By combining a theoretical understanding of steric and electronic effects with robust experimental methods for quantifying these differences, researchers can make more informed decisions in the design, synthesis, and handling of α,β-unsaturated ester-containing molecules.
References
-
Hoveyda, A. H., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society. Available at: [Link]
-
Varejão, J. O., et al. (2018). Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Lim, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. Available at: [Link]
-
Jarak, I., et al. (2017). HPLC Monitoring of Acid Catalyzed Conversion of 7-Ethyltryptophol to Methyl Ester of Etodolac. Chemical and Biochemical Engineering Quarterly. Available at: [Link]
-
Lim, T. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available at: [Link]
-
PubChem. Ethyl trans-crotonate. National Center for Biotechnology Information. Available at: [Link]
-
Pearson Education. Gibbs Free Energy Calculator. Available at: [Link]
-
Lim, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Publishing. Available at: [Link]
-
Lim, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. AWS S3. Available at: [Link]
-
Campus Manitoba. (2022). Gibbs Energy (Free Energy). Introductory Chemistry. Available at: [Link]
-
González, J. A., et al. (2024). Orientational and steric effects in linear alkanoates + N-Alkane mixtures. arXiv. Available at: [Link]
-
AK Lectures. Cis-Trans/Z-E Isomer Stability. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Gibbs Free Energy. Available at: [Link]
-
Zvereva, E. R., et al. (2021). Z,E-Isomerism in a Series of Substituted Iminophosphonates: Quantum Chemical Research. Molecules. Available at: [Link]
-
Ozeki, M., et al. (2015). Practical and Highly Stereoselective Synthesis of Trisubstituted (E)-α,β-Unsaturated Esters. Synthesis. Available at: [Link]
-
Momchilova, S., & Nikolova-Damyanova, B. (2008). Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Chen, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances. Available at: [Link]
-
Synerzine. (2018). Ethyl (E)-crotonate Safety Data Sheet. Available at: [Link]
-
Shahraki, M., et al. (2021). Interconversions among the E Z-Carotene Isomers: Theoretical Study. Physical Chemistry Research. Available at: [Link]
-
Wang, Z., et al. (2019). Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Simple Ketones and Diamines toward the Synthesis of Pyrazines. Organic Letters. Available at: [Link]
-
de la Torre, G., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Ozeki, M., et al. (2015). Practical and Highly Stereoselective Synthesis of Trisubstituted (E)-α,β-Unsaturated Esters. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. E/Z Energetics for Molecular Modeling and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. physchemres.org [physchemres.org]
- 7. Gibbs Free Energy [chem.fsu.edu]
- 8. Gibbs Free Energy Calculator | ΔG, Spontaneity & Thermodynamics [pearson.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Analytical Method Validation for Ethyl (Z)-pent-2-enoate: A Comparative Guide
Topic: Analytical Method Validation for Ethyl (Z)-pent-2-enoate Quantification
Executive Summary & Strategic Analysis
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1), distinct from its trans (E) isomer, is a critical intermediate in the synthesis of pharmaceutical APIs and a potent flavor compound.[1] Its quantification presents a specific stereochemical challenge: ensuring the resolution of the Z-isomer from the thermodynamically more stable E-isomer. [1]
This guide compares the two primary analytical platforms—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and establishes GC-FID as the superior methodology for this volatile unsaturated ester.[1][2] We provide a validated framework for quantification, focusing on the critical separation of geometric isomers.
Comparative Matrix: GC-FID vs. HPLC-UV
| Feature | GC-FID (Recommended) | HPLC-UV (Alternative) |
| Principle | Volatility & Polarity-based separation | Hydrophobicity-based separation |
| Isomer Resolution | Superior (using Polar/Cyanopropyl phases) | Moderate (requires specific chiral/Ag+ columns) |
| Sensitivity (LOD) | High (< 1 ppm) | Low to Moderate (weak chromophore @ 210nm) |
| Matrix Compatibility | Ideal for solvents, reaction mixtures | Better for aqueous/biological matrices |
| Throughput | High (15-20 min run times) | Moderate (20-30 min run times) |
| Cost per Analysis | Low | Medium (solvent consumption) |
Expert Insight: While HPLC is standard for non-volatile APIs, Ethyl (Z)-pent-2-enoate is sufficiently volatile (BP ~156°C).[1] GC-FID offers a wider linear dynamic range and, crucially, better baseline resolution of the Z/E isomers without the need for derivatization or low-wavelength UV detection which is prone to solvent interference.[1]
Core Protocol: GC-FID Method Validation[1][2][3]
The following protocol is designed to meet ICH Q2(R2) guidelines. The critical attribute of this method is the System Suitability Test (SST) for isomer resolution.
Instrumentation & Conditions
-
System: Gas Chromatograph with Flame Ionization Detector (FID) and Split/Splitless Injector.[1][2]
-
Column Selection:
-
Primary:DB-WAX (PEG) or HP-88 (Biscyanopropyl) .[1]
-
Reasoning: A highly polar stationary phase is required to interact with the pi-electrons of the double bond, maximizing the retention difference between the cis (Z) and trans (E) geometries. Non-polar columns (e.g., DB-5) often result in co-elution.[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: 240°C, Split Ratio 20:1 (Adjust based on concentration).
-
Detector (FID): 260°C; H2 (30 mL/min), Air (300 mL/min), Makeup (N2, 25 mL/min).
-
Oven Program:
-
Initial: 60°C (Hold 2 min) — Focuses the analyte.
-
Ramp 1: 10°C/min to 160°C — Separates isomers.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) — Elutes heavier matrix components.
-
Validation Workflow
The validation must demonstrate that the method can quantify the Z-isomer in the presence of the E-isomer impurity.[1]
Step 1: Specificity (Isomer Resolution)
-
Protocol: Inject a mixture containing both Ethyl (Z)-pent-2-enoate and Ethyl (E)-pent-2-enoate (approx. 1:1 ratio).
-
Acceptance Criteria: Resolution (
) between Z and E peaks must be (Baseline resolution). -
Note: The Z-isomer typically elutes after the E-isomer on highly polar columns (WAX) due to stronger dipole interactions, though this order can reverse on non-polar phases.[1] Confirm order with pure standards.
Step 2: Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Internal Standard (ISTD): Use Methyl Pentanoate or Ethyl Butyrate to correct for injection variability.[1]
-
Acceptance Criteria:
; Residual plots must show random distribution.
Step 3: Accuracy (Recovery)
-
Protocol: Spike the sample matrix (e.g., reaction solvent) with known amounts of Ethyl (Z)-pent-2-enoate at 80%, 100%, and 120% levels.[1] Triplicate preparations for each level.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD
.[1]
Step 4: Precision (Repeatability)
-
Protocol: 6 independent preparations of the sample at 100% concentration.
-
Acceptance Criteria: %RSD of the peak area ratio (Analyte/ISTD)
.
Visualizing the Validation Logic
The following diagrams illustrate the decision process and the specific validation workflow for this stereochemical quantification.
Diagram 1: Method Selection & Development Strategy
Caption: Strategic decision tree for selecting the analytical platform and column chemistry based on analyte properties and stereochemical requirements.
Diagram 2: Validation Workflow with System Suitability Gates
Caption: Step-by-step validation workflow emphasizing the resolution threshold (Rs > 1.5) as the primary gatekeeper for method viability.
Troubleshooting & Robustness
To ensure the method remains valid under routine conditions, the following robustness parameters should be tested:
-
Column Temperature:
. Impact: Significant on isomer resolution.[1] -
Flow Rate:
. Impact: Retention time shifts; check integration windows. -
Solution Stability: Ethyl (Z)-pent-2-enoate may isomerize to the E-form under acidic conditions or UV exposure.[1]
-
Recommendation: Store standards in amber vials at 4°C. Verify solution stability at 0h, 12h, and 24h.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332473, Ethyl (Z)-pent-2-enoate.[1] Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Ethyl trans-2-pentenoate (Isomer Comparison Data). National Institute of Standards and Technology.[3] Retrieved from [Link]
-
Botinestean, C. et al. (2015). Development and validation of a GC–FID method for quantitative analysis of fatty acids.[4] (Applied to unsaturated ester validation principles). Retrieved from [Link]
Sources
cost-benefit analysis of different synthetic methods for ethyl (Z)-pent-2-enoate
Cost-Benefit Analysis of Synthetic Methods for Ethyl (Z)-pent-2-enoate: A Comparative Guide
Executive Summary
Ethyl (Z)-pent-2-enoate is a high-value α,β-unsaturated ester utilized as a critical building block in complex pharmaceutical APIs (such as JAK-1 inhibitors) and fine fragrances[1]. Synthesizing the Z-isomer (cis) is inherently challenging due to the thermodynamic preference for the less sterically hindered E-configuration. This guide provides a rigorous, objective comparison of three distinct synthetic methodologies—Still-Gennari Olefination, Lindlar Reduction, and Z-Selective Cross-Metathesis—evaluating them on mechanistic precision, scalability, and economic viability.
Section 1: Mechanistic Evaluation & Cost-Benefit Analysis
Still-Gennari Olefination (Kinetic Control)
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction utilizes bis(2,2,2-trifluoroethyl) phosphonates to achieve exceptional Z-selectivity[2].
-
Causality of Selectivity: The strongly electron-withdrawing trifluoroethyl groups destabilize the intermediate oxaphosphetane. This destabilization accelerates the elimination step, preventing the intermediate from equilibrating to the thermodynamically favored trans-oxaphosphetane. Consequently, the reaction is driven entirely by kinetic control, selectively yielding the Z-alkene.
-
Cost-Benefit: While this method provides excellent stereocontrol (often >94% Z-isomer), the specialized phosphonate reagents and strong bases (e.g., KHMDS) are prohibitively expensive for ton-scale manufacturing[2]. It is highly recommended for early-stage drug discovery where stereochemical purity supersedes reagent cost.
Lindlar Reduction of Alkynes (Surface-Mediated Syn-Addition)
The partial hydrogenation of ethyl pent-2-ynoate using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a highly scalable, industrially favored approach[1].
-
Causality of Selectivity: The solid palladium surface coordinates the alkyne, and hydrogen gas is delivered exclusively to the same face of the triple bond (syn-addition), physically restricting the product to the Z-configuration[3]. The addition of a secondary catalyst poison, such as quinoline, reduces the electron density of the palladium. This intentionally impedes the catalyst's ability to coordinate the resulting alkene, thereby preventing over-reduction to the fully saturated alkane.
-
Cost-Benefit: This is the most cost-effective method for large-scale synthesis. The starting material and hydrogen gas are inexpensive. The primary operational cost stems from the requirement for specialized high-pressure hydrogenation infrastructure and strict in-process monitoring to prevent over-reduction.
Z-Selective Cross-Metathesis (Catalytic Control)
Cross-metathesis between ethyl acrylate and 1-butene using specialized Ruthenium-based catalysts represents an emerging synthetic route[4].
-
Causality of Selectivity: Traditional Ru-catalysts yield E-alkenes due to thermodynamic equilibration. However, modern Z-selective catalysts utilize unsymmetrical, sterically demanding N-heterocyclic carbene (NHC) ligands. These ligands force the metallacyclobutane intermediate into a specific spatial arrangement that sterically favors the extrusion of the Z-olefin[4].
-
Cost-Benefit: This route is highly atom-economical and utilizes cheap, abundant feedstocks. However, the exorbitant cost, patent restrictions, and high moisture/air sensitivity of Z-selective Ru-catalysts currently limit its industrial viability compared to Lindlar reduction.
Section 2: Quantitative Performance Comparison
| Synthetic Method | Key Reagents | Typical Yield | Z:E Selectivity | Relative Reagent Cost | Scalability |
| Still-Gennari Olefination | Propanal, Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS | 80–94% | > 94:6 | High | Low to Moderate (Requires cryogenic -78 °C conditions) |
| Lindlar Reduction | Ethyl pent-2-ynoate, H₂ gas, Lindlar Catalyst (Pd/CaCO₃/Pb) | 85–95% | > 95:5 | Low | High (Standard industrial hydrogenation equipment) |
| Z-Selective Metathesis | Ethyl acrylate, 1-butene, Z-selective Ru-Catalyst | 50–75% | 80–90% | Very High | Low (High catalyst sensitivity and loading requirements) |
Section 3: Self-Validating Experimental Protocols
Protocol A: Synthesis via Still-Gennari Olefination
Mechanistic divergence: Still-Gennari (kinetic) vs. standard HWE (thermodynamic) olefination.
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF under argon, cooling to -78 °C.
-
Causality: 18-crown-6 chelates the potassium counterion from the KHMDS base, creating a highly reactive, "naked" phosphonate carbanion that prevents metal-coordination stabilization of the intermediate.
-
-
Ylide Formation: Add KHMDS (1.2 eq) dropwise. Stir for 30 minutes to ensure complete deprotonation.
-
Olefination & Validation: Slowly add propanal (1.0 eq). Maintain at -78 °C for 2 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The complete disappearance of the UV-active propanal spot confirms reaction completion.
-
Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate ethyl (Z)-pent-2-enoate.
Protocol B: Synthesis via Lindlar Reduction
Step-by-step experimental workflow for the Lindlar reduction of ethyl pent-2-ynoate.
Step-by-Step Methodology:
-
Reaction Assembly: Dissolve ethyl pent-2-ynoate (1.0 eq) in absolute ethanol. Add Lindlar catalyst (5% Pd/CaCO₃ poisoned with Pb, 5 wt%) and synthetic quinoline (0.1 eq)[1].
-
Causality: Quinoline acts as a secondary poison, occupying highly active catalytic sites to strictly prevent over-reduction to ethyl pentanoate[3].
-
-
Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (1 atm) via a mass flow controller or balloon.
-
In-Process Control (IPC) & Validation: Stir vigorously at 25 °C. Self-Validation: Continuously monitor hydrogen uptake volumetrically and sample every 30 minutes for GC/FID analysis. Terminate the reaction exactly when 1.0 equivalent of H₂ is consumed and the alkyne peak disappears[1].
-
Filtration: Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd catalyst. Concentrate the filtrate under reduced pressure to yield the crude Z-ester.
Section 4: Conclusion & Strategic Recommendations
For researchers synthesizing ethyl (Z)-pent-2-enoate on a discovery or milligram scale , the Still-Gennari Olefination is the premier choice. It guarantees near-perfect stereochemical fidelity without the need for high-pressure gas handling.
However, for process chemists and scale-up manufacturing , the Lindlar Reduction is the undisputed optimal route. The low cost of ethyl pent-2-ynoate and hydrogen gas, combined with the excellent scalability of heterogeneous catalysis, far outweighs the minor risk of over-reduction—a risk easily mitigated by rigorous GC/FID monitoring and quinoline poisoning.
References
-
Benchchem. yield comparison of different Wittig reagents for unsaturated ester synthesis. Benchchem. 2
-
TCI Chemicals. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method. Tokyo Chemical Industry Co., Ltd.
-
Google Patents. US12077545B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.1
-
Benchchem. 3-Pentyn-1-ol | 10229-10-4. Benchchem. 3
-
MDPI. NHC Ligand Effects on Ru-Catalyzed Cross-Metathesis of Renewable Materials.4
Sources
- 1. US12077545B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Pentyn-1-ol | 10229-10-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
comparative study of catalysts for the stereoselective synthesis of ethyl (Z)-pent-2-enoate
The following guide provides an in-depth comparative study of catalytic and stoichiometric alternatives for the stereoselective synthesis of ethyl (Z)-pent-2-enoate.
Executive Summary
Target Molecule: Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1)
Significance: The (Z)-isomer of
This guide compares three distinct methodologies:
-
Heterogeneous Catalytic Hydrogenation (Lindlar): The industrial standard for alkyne semi-hydrogenation.
-
Z-Selective Olefin Metathesis: A modern homogeneous catalytic approach utilizing steric control on the metal center.
-
Still-Gennari Olefination: The stoichiometric benchmark for high stereochemical purity.
Mechanistic & Performance Analysis
Method A: Heterogeneous Catalytic Semi-Hydrogenation
Catalyst: Lindlar Catalyst (Pd/CaCO
-
Selectivity Origin: Syn-addition of H
across the triple bond on the metal surface strictly enforces cis geometry. -
Key Challenge: Over-reduction to the saturated ester (ethyl pentanoate) if reaction time is not strictly monitored.
Method B: Z-Selective Cross-Metathesis (Homogeneous)
Catalyst: Ruthenium-based cyclometallated carbenes (e.g., Grubbs Z-selective). Mechanism: The reaction proceeds via a metallacyclobutane intermediate. Bulky ligands on the Ruthenium center force the substituents of the reacting olefins (1-butene and ethyl acrylate) to adopt a specific orientation to minimize steric clash, favoring the formation of the Z-isomer.
-
Selectivity Origin: Steric pressure within the transition state of the catalytic cycle.
-
Key Challenge: Preventing E-isomerization of the product (secondary metathesis) and managing the polymerization of the acrylate.
Method C: Still-Gennari Olefination (Stoichiometric Benchmark)
Reagent: Bis(2,2,2-trifluoroethyl)phosphonoacetate + KHMDS. Mechanism: A modification of the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, ensuring the reaction remains under kinetic control to yield the Z-alkene.
-
Selectivity Origin: Irreversible elimination of the erythro-oxaphosphetane intermediate.
-
Key Challenge: High cost of reagents and cryogenic conditions (-78°C).
Comparative Performance Data
| Feature | Method A: Lindlar Hydrogenation | Method B: Z-Selective Metathesis | Method C: Still-Gennari Olefination |
| Primary Substrates | Ethyl 2-pentynoate | 1-Butene + Ethyl Acrylate | Propanal + Phosphonate |
| Catalyst/Reagent | Pd/CaCO | Ru-dithiolate (1-5 mol%) | Trifluoroethyl phosphonate (1.1 equiv) |
| Typical Yield | 85 - 92% | 60 - 75% | 80 - 95% |
| Z : E Selectivity | > 95 : 5 | 85:15 to 95:5 | > 98 : 2 |
| Atom Economy | High (Add H | Moderate (Loss of ethylene) | Low (Phosphate waste) |
| Scalability | Excellent (Kg to Ton) | Moderate (High catalyst cost) | Low (Cryogenic/Costly) |
| Cost Profile | Low (Reagents cheap) | High (Catalyst expensive) | High (Reagents expensive) |
Decision Pathways & Workflows
The following diagram illustrates the synthetic logic and mechanistic pathways for selecting the optimal method.
Caption: Decision matrix for selecting the synthesis route based on precursor availability and scale requirements.
Detailed Experimental Protocols
Protocol A: Lindlar Semi-Hydrogenation (Recommended for Scale)
Objective: Convert ethyl 2-pentynoate to ethyl (Z)-pent-2-enoate without over-reduction.
-
Preparation: In a hydrogenation vessel, dissolve ethyl 2-pentynoate (10.0 mmol) in MeOH or Hexane (50 mL).
-
Catalyst Addition: Add Lindlar Catalyst (5 wt% Pd on CaCO
, poisoned with Pb; 100 mg, ~10 wt% relative to substrate). -
Modifier: Add Quinoline (0.2 equiv, 2.0 mmol) to further deactivate the catalyst against isomerization.
-
Reaction: Purge the vessel with N
, then introduce H gas (balloon pressure or 1 atm). Stir vigorously at room temperature. -
Monitoring: Monitor by GC/TLC every 30 minutes. Critical: Stop reaction immediately upon disappearance of alkyne.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with solvent.
-
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica, Hexane/EtOAc) to remove quinoline residues.
-
Validation: Check
H NMR for coupling constant Hz (characteristic of Z-alkene).
-
Protocol C: Still-Gennari Olefination (Recommended for Purity)
Objective: Synthesis with maximum Z-selectivity (>98:2).
-
Reagent Setup: Flame-dry a round-bottom flask under Argon. Add 18-crown-6 (1.5 equiv) and bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv) in dry THF .
-
Deprotonation: Cool to -78°C . Dropwise add KHMDS (0.5 M in toluene, 1.1 equiv). Stir for 30 minutes.
-
Addition: Add Propanal (1.0 equiv) dropwise.
-
Reaction: Stir at -78°C for 1-2 hours. Do not warm up until quenched to maintain kinetic control.
-
Quench: Quench with saturated NH
Cl solution while still cold. -
Workup: Extract with Et
O, dry over MgSO , and concentrate. -
Result: Typically yields pure (Z)-ester requiring minimal purification.
References
-
Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen". Helvetica Chimica Acta, 35(2), 446–450. Link
-
Still, W. C., & Gennari, C. (1983).[4] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination". Tetrahedron Letters, 24(41), 4405-4408. Link
-
Endo, K., & Hoveyda, A. H. (2011). "Efficient and Z-Selective Metathesis of Acrylates". Journal of the American Chemical Society, 133(29), 11394–11397. Link
-
Ando, K. (1997). "Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates". The Journal of Organic Chemistry, 62(7), 1934–1939. Link
-
BenchChem. (2025). "Application Notes and Protocols for the Catalytic Hydrogenation of 2-Pentyne to cis-2-Pentene". Link
Sources
Assessing the Purity of Ethyl (Z)-Pent-2-enoate: GC-FID vs. HPLC-UV
Executive Summary
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a critical flavor and fragrance intermediate whose organoleptic value relies heavily on its stereochemical purity. The presence of the thermodynamically more stable (E)-isomer (trans) can significantly alter the sensory profile, introducing sharp, fatty notes that deviate from the desired fruity, ethereal character of the (Z)-isomer.
This guide objectively compares Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for assessing the purity of this specific ester. While GC-FID remains the industry gold standard for volatile esters due to superior resolution, HPLC-UV offers a critical alternative for thermally labile formulations or complex non-volatile matrices.[1]
The Analytical Challenge: Z vs. E Selectivity
The core analytical difficulty lies in separating the geometric isomers.
-
Ethyl (Z)-pent-2-enoate: Boiling point ~149°C. More polar due to the dipole moment of the cis carbonyl-alkene arrangement.[1]
-
Ethyl (E)-pent-2-enoate: Boiling point ~153°C. Linear structure allows for denser packing but slightly lower polarity.[1]
Because the boiling points are close (
Method A: GC-FID (The Industry Standard)
Verdict: The preferred method for raw material purity assessment (Assay >98%).
Theoretical Basis
Capillary GC offers high peak capacity.[1] For geometric isomers of esters, a polar stationary phase (Polyethylene Glycol - PEG) is superior to non-polar phases (like 5% Phenyl-methylpolysiloxane). The PEG phase interacts more strongly with the accessible
Protocol: High-Resolution Isomer Separation
System: Agilent 8890 or equivalent with FID.
| Parameter | Setting / Specification | Rationale |
| Column | DB-WAX UI (or equivalent PEG), 30 m | Polar phase maximizes separation of Z/E isomers based on dipole interactions.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Split/Splitless, 240°C. Split Ratio 50:1 | High split ratio prevents column overload and ensures sharp peaks. |
| Oven Program | 60°C (hold 1 min) | Slow ramp allows sufficient interaction time for isomer resolution. |
| Detector | FID @ 250°C | Universal response for carbon-containing compounds; high linearity.[1] |
| Injection | 1 | Standard volume.[1][2] |
Self-Validating Step:
-
System Suitability: Inject a mixture of (Z) and (E) standards. The Resolution (
) between the isomers must be (baseline separation). If , decrease the oven ramp rate to 5°C/min.
Method B: HPLC-UV (The Matrix Specialist)
Verdict: The preferred method for finished products (creams, emulsions) or thermally unstable mixtures.
Theoretical Basis
Ethyl (Z)-pent-2-enoate possesses an
Protocol: Isocratic Purity Check
System: Waters Alliance or equivalent with PDA/UV.
| Parameter | Setting / Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 mm | High surface area C18 provides necessary hydrophobic selectivity.[1] |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water (with 0.1% H | Acid prevents peak tailing; high organic content suits the lipophilic ester. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][3] |
| Detection | UV @ 215 nm | Maximizes signal-to-noise for the conjugated ester system.[1] |
| Temp | 30°C | Controlled temperature ensures reproducible retention times.[1] |
Self-Validating Step:
-
Linearity Check: Prepare a 5-point calibration curve (0.01 mg/mL to 1.0 mg/mL). The
coefficient must be . -
UV Confirmation: If using a PDA (Photo Diode Array), extract the spectrum of the main peak. It should show a single absorbance maximum consistent with
-unsaturation, confirming no co-elution with non-chromophoric impurities.
Comparative Performance Data
The following table summarizes expected performance metrics based on field applications for short-chain unsaturated esters.
| Feature | GC-FID (Polar Column) | HPLC-UV (C18) |
| Isomer Resolution ( | High (> 3.0) | Moderate (1.5 - 2.[1]0) |
| Limit of Detection (LOD) | ~1-5 ppm | ~10-50 ppm |
| Run Time | 15 - 20 mins | 10 - 15 mins |
| Matrix Tolerance | Low (Requires extraction/distillation) | High (Direct injection possible) |
| Thermal Risk | Moderate (Inlet >200°C) | None (Ambient) |
| Solvent Consumption | Negligible | High (Organic solvents) |
Decision Framework & Logic
When should you choose which method? The choice depends largely on the sample state and the specific impurity profile required.[4]
Workflow Diagram: Method Selection
Separation Mechanism Schematic
To understand why GC is generally preferred for the isomers, consider the interaction mechanisms.
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1] Ethyl 2-methyl-3-pentenoate and related esters: Specifications and Analytical Methods. Food and Agriculture Organization of the United Nations. [Link][5]
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Ethyl trans-2-pentenoate Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[6] [Link]
-
PubChem. (2024).[1][7] Ethyl (Z)-pent-2-enoate Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. (E)-Ethyl pent-2-enoate | 24410-84-2 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sielc.com [sielc.com]
- 4. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl trans-2-pentenoate [webbook.nist.gov]
- 7. (Z)-ethyl pent-2-enoate | C7H12O2 | CID 11332473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ethyl (Z)-Pent-2-enoate
[1][2]
Executive Summary & Core Directive
Ethyl (Z)-pent-2-enoate (CAS: 27805-84-1) is a flammable organic ester commonly used in flavor and fragrance research. Its primary disposal hazard is its flammability (Flash Point ~45°C). Strict adherence to RCRA "Ignitable Waste" (D001) protocols is mandatory.
Immediate Action Required:
-
Segregate from oxidizers and strong acids immediately.
-
Classify as Non-Halogenated Organic Solvent Waste .
-
Label all waste containers with the specific isomer name and CAS number to prevent downstream inventory errors.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | Ethyl (Z)-pent-2-enoate | Use exact name on waste tags. |
| CAS Number | 27805-84-1 | Unique identifier for regulatory tracking. |
| Flash Point | ~45°C (113°F) [1, 4] | Class 3 Flammable Liquid. High fire risk. |
| Solubility | Insoluble in water; Soluble in alcohol | Do NOT dispose of down the drain. |
| RCRA Code | D001 (Ignitable) | Federal requirement for hazardous waste. |
| Incompatibilities | Strong Oxidizers, Acids, Bases | Risk of exothermic hydrolysis or ignition. |
Mechanistic Insight: The presence of the alkene double bond in the (Z)-configuration makes this compound slightly more reactive toward oxidation than saturated esters. While spontaneous polymerization is unlikely without a catalyst, the primary risk remains the flammability of the ester vapor [1].
Waste Segregation Logic (Decision Tree)
Effective disposal begins at the bench. Use the following logic flow to determine the correct waste stream.
Figure 1: Waste Stream Classification Logic for Ethyl (Z)-pent-2-enoate.
Detailed Disposal Protocols
Protocol A: Routine Benchtop Disposal (Small Scale)
Objective: Safe transfer of residual reagent to satellite accumulation areas.
-
Preparation:
-
Don PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and flame-retardant lab coat.
-
Ensure the waste container is rated for solvents (HDPE or Amber Glass) and is grounded if volume > 4L.
-
-
Transfer:
-
Pour waste into the container labeled "Non-Halogenated Organic Waste."
-
Critical Step: Do not fill beyond 90% capacity to allow for vapor expansion.
-
-
Labeling:
Protocol B: Spill Response (Emergency)
Objective: Containment and cleanup of spills > 100 mL.
-
Evacuate & Ventilate:
-
Alert nearby personnel.
-
Turn off ignition sources (hot plates, stirrers).
-
-
Containment:
-
Use vermiculite or activated charcoal mats to dike the spill.
-
Why? These inert materials suppress vapor generation while absorbing the liquid [3].
-
-
Cleanup:
-
Use non-sparking tools (plastic scoop) to collect the saturated absorbent.
-
Place in a sealable bag or bucket.
-
Label as "Debris contaminated with Flammable Liquid (D001)."
-
Figure 2: Emergency Spill Response Workflow.
Regulatory Compliance & Transport
-
RCRA Classification: The material is a characteristic hazardous waste (Ignitability) with code D001 .
-
Sewer Disposal: STRICTLY PROHIBITED. The compound is insoluble in water and toxic to aquatic life.
-
DOT Shipping (for waste removal):
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. cherry pentenoate, 1617-23-8 [thegoodscentscompany.com]
- 3. (Z)-ethyl pent-2-enoate | C7H12O2 | CID 11332473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. ethyl 2-methyl-2(Z)-pentenoate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. ethyl (Z)-2-pentenoate, 27805-84-1 [thegoodscentscompany.com]
- 7. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








